molecular formula C12H11N B7723418 3-Aminobiphenyl CAS No. 41674-04-8

3-Aminobiphenyl

Cat. No.: B7723418
CAS No.: 41674-04-8
M. Wt: 169.22 g/mol
InChI Key: MUNOBADFTHUUFG-UHFFFAOYSA-N
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Description

3-Aminobiphenyl (CAS 2243-47-2) is a high-purity, organic compound serving as a versatile synthetic intermediate and key scaffold in advanced research. With the molecular formula C12H11N, this white solid (when pure) is a functionalized biphenyl derivative, featuring an amine group that makes it a privileged structure for constructing complex molecules . Its primary research value lies in its role as a fundamental building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction, which is used to create a diverse array of biphenyl systems . In medicinal chemistry, the biphenyl core is a prominent pharmacophore found in numerous bioactive molecules and marketed drugs. Research into this compound and its derivatives is extensive, focusing on the development of compounds with potential biological activities, including serving as potent inhibitors of carbonic anhydrase isoforms (such as hCA-IX and hCA-XII), which are important targets in cancer research . Furthermore, biphenyl derivatives are investigated for applications in material science, including as components in organic light-emitting diodes (OLEDs) and liquid crystals . As a reference standard, this compound is also used in analytical chemistry for method development and biomonitoring studies, such as quantifying exposure to aromatic amines . This product is classified as a Warning hazard, with hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . For product integrity, it is recommended to store this compound in a refrigerator at temperatures between 2°C to 8°C . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylaniline
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InChI

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOBADFTHUUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2036825
Record name 3-Aminobiphenyl
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Molecular Weight

169.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2243-47-2, 41674-04-8
Record name 3-Aminobiphenyl
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Record name 3-Aminobiphenyl
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Record name (1,1'-Biphenyl)amine
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Record name 3-Aminobiphenyl
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Record name 3-BIPHENYLAMINE
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Foundational & Exploratory

3-Aminobiphenyl chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for 3-Aminobiphenyl (B1205854). The information is intended to support research, development, and safety protocols involving this compound.

Core Chemical Properties and Structure

This compound, with the CAS number 2243-47-2, is an aromatic amine consisting of a biphenyl (B1667301) backbone substituted with an amino group at the 3-position.[1] It typically appears as a white to light yellow crystalline solid or a pale yellow oil.[1][2][3] This compound serves as a building block in the synthesis of various dyes and polymers and has applications in pharmaceutical research.[1] It is important to note that this compound is considered a potential carcinogen and should be handled with appropriate safety precautions.[1]

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁N[1][2][4][5]
Molecular Weight 169.22 g/mol [4][5][6]
Melting Point 28-33 °C[3][4][7]
Boiling Point 177-178 °C[2]
pKa (at 18 °C) 4.25[1]
Density 1.077 g/cm³[2]
Flash Point >110 °C (>230 °F) - closed cup[3][4]
Solubility in Water Sparingly soluble[1]
Chemical Structure

The molecular structure of this compound is depicted below. The diagram illustrates the connectivity of the two phenyl rings and the position of the amine group.

G A Sample Preparation: Finely powder the this compound sample. B Capillary Tube Loading: Tap the open end of a capillary tube into the powder. Pack the sample to a height of 1-2 mm. A->B C Apparatus Setup: Attach the capillary tube to a thermometer. Place in a melting point apparatus (e.g., Thiele tube or digital melter). B->C D Heating: Heat the apparatus slowly (1-2 °C per minute) near the expected melting point. C->D E Observation: Record the temperature at which the first liquid appears (T1). D->E F Final Reading: Record the temperature at which the entire sample becomes liquid (T2). E->F G Result: The melting point range is T1 - T2. F->G G Start Start with this compound Sample Water Test with Water Start->Water NaOH Test with 5% NaOH Water->NaOH Insoluble Result_Water Soluble: Small, Polar Compound Water->Result_Water Soluble HCl Test with 5% HCl NaOH->HCl Insoluble Result_NaOH Soluble: Acidic Compound NaOH->Result_NaOH Soluble H2SO4 Test with conc. H₂SO₄ HCl->H2SO4 Insoluble Result_HCl Soluble: Basic Compound (Amine) HCl->Result_HCl Soluble Insoluble Insoluble (Alkane, Alkyl Halide, etc.) H2SO4->Insoluble Insoluble Result_H2SO4 Soluble: Contains N, O, or Alkene H2SO4->Result_H2SO4 Soluble G cluster_0 Hepatic Metabolism ABP This compound OH_ABP Hydroxylated Metabolites (2-, 4-, 6-hydroxy) ABP->OH_ABP Hydroxylation NHOH_ABP N-Hydroxy-3-aminobiphenyl ABP->NHOH_ABP N-Oxidation NO_ABP Nitroso-biphenyl NHOH_ABP->NO_ABP Oxidation NO2_ABP Nitro-biphenyl NO_ABP->NO2_ABP Oxidation

References

An In-depth Technical Guide to 3-Aminobiphenyl (CAS No. 2243-47-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminobiphenyl (B1205854) (CAS No. 2243-47-2), a key chemical intermediate and a compound of significant interest in toxicological and pharmacological research. This document details its chemical identity, physicochemical properties, synthesis, analytical methods, and biological significance, with a focus on its metabolic activation and toxicological profile.

Chemical Identification and Properties

This compound, also known as m-aminobiphenyl or 3-phenylaniline, is an aromatic amine derivative of biphenyl.[1] It is a colorless to light-yellow solid at room temperature and has been historically used in the manufacturing of azo dyes.[1][2] Due to its classification as a weak carcinogen, its industrial applications have been largely curtailed in favor of less toxic alternatives.[1][3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 2243-47-2[1][4]
Molecular Formula C₁₂H₁₁N[1][4]
Molecular Weight 169.22 g/mol [4]
Appearance White to light yellow solid/powder[2]
Melting Point 28-33 °C[4]
Boiling Point 211-215 °C (lit.)[4]
Density 1.077 g/cm³[2]
Solubility Sparingly soluble in water; Soluble in ethanol, ether, acetone, benzene[5]
pKa 4.25 (at 18°C)[5]
InChI Key MUNOBADFTHUUFG-UHFFFAOYSA-N[4]
SMILES Nc1cccc(c1)-c2ccccc2[4]

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~3.7 (broad s)Singlet-NH₂
6.6-7.6 (m)MultipletAromatic Protons
¹³C NMR 113.1C4
113.5C2
117.2C6
127.2C2', C6'
127.3C4'
128.8C3', C5'
129.8C5
142.1C1'
143.0C1
147.1C3
Note: NMR data can vary slightly based on solvent and experimental conditions. The provided ¹³C NMR data is based on publicly available spectral information.
Table 3: Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
169High[M]⁺ (Molecular Ion)
168Moderate[M-H]⁺
141Low[M-C₂H₂]⁺ or [M-HCN-H]⁺
Note: Fragmentation patterns can vary based on the ionization technique and energy.[5]
Table 4: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3440-3360MediumN-H stretch (asymmetric and symmetric)
3050-3020MediumAromatic C-H stretch
1620-1580StrongN-H bend (scissoring) and Aromatic C=C stretch
1335-1250StrongAromatic C-N stretch
910-665Strong, BroadN-H wag
Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[6]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

This compound can be efficiently synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline (B18343) and phenylboronic acid.[2][7]

Materials:

  • 3-Bromoaniline

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Solvent system (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., PPh₃, 2-6 mol%).

  • Deoxygenate the solvent system by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield pure this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound in a sample matrix, often requiring derivatization to improve chromatographic performance.[1][2]

Materials:

  • Sample containing this compound

  • Internal Standard (e.g., Triphenylamine-d15)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., Pentafluoropropionic anhydride (B1165640) - PFPA)

  • Hexane (B92381)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the aqueous sample, add a known amount of the internal standard.

    • Adjust the pH to >8 with saturated sodium bicarbonate solution.[1]

    • Add 1 mL of DCM, vortex vigorously for 2 minutes, and centrifuge to separate the phases.

    • Carefully transfer the lower organic layer (DCM) to a clean tube.

    • Pass the extract through anhydrous sodium sulfate to remove residual water.

  • Derivatization:

    • Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.

    • Add 50 µL of hexane and 10 µL of PFPA.[1]

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and evaporate to dryness under nitrogen.

  • Analysis:

    • Reconstitute the residue in a known volume of hexane (e.g., 100 µL).

    • Inject an aliquot into the GC-MS system.

  • GC-MS Conditions (Example):

    • Injector Temperature: 290 °C

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program: Initial temperature of 80°C (hold for 1 min), ramp at 5°C/min to 180°C, then at 10°C/min to 240°C, and finally at 25°C/min to 290°C (hold for 10 min).[2]

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Mode: Electron Ionization (EI) at 70 eV, with data acquired in both full scan and Selected Ion Monitoring (SIM) modes for quantification.

Biological Activity and Toxicology

While its isomer, 4-aminobiphenyl, is a well-established potent carcinogen, this compound is considered to be at most a weak carcinogen.[3] This difference in carcinogenicity is attributed to their distinct metabolic pathways and the genotoxicity of their metabolites.

Metabolic Activation Pathway

The carcinogenicity of aromatic amines is dependent on their metabolic activation to electrophilic intermediates that can form adducts with DNA. The primary metabolic activation of aminobiphenyls occurs in the liver.

// Nodes ABP [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; N_OH_ABP [label="N-Hydroxy-3-aminobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroso [label="3-Nitrosobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts [label="DNA Adducts", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detox [label="Detoxification\n(e.g., Glucuronidation)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Genotoxicity [label="Lack of Genotoxicity", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges ABP -> N_OH_ABP [label="N-hydroxylation\n(Cytochrome P450)", color="#4285F4"]; N_OH_ABP -> Nitroso [label="Oxidation", color="#4285F4"]; N_OH_ABP -> Genotoxicity [style=dashed, color="#EA4335"]; Nitroso -> DNA_Adducts [label="Potential Reaction\n(Weak)", style=dashed, color="#EA4335"]; ABP -> Detox [label="N-acetylation / N-glucuronidation", color="#34A853"];

// Invisible nodes for layout {rank=same; ABP;} {rank=same; N_OH_ABP; Detox;} {rank=same; Nitroso; Genotoxicity;} {rank=same; DNA_Adducts;} } dot Caption: Metabolic pathway of this compound.

Studies have shown that while this compound can be N-hydroxylated, its metabolite, N-hydroxy-3-aminobiphenyl, displays no mutagenicity in the Ames test, unlike the potent mutagen N-hydroxy-4-aminobiphenyl.[3] This lack of genotoxicity in its key metabolite is believed to be the primary reason for the weak carcinogenicity of this compound.[3]

Table 5: Toxicological Data for this compound
EndpointValueSpeciesRouteReference(s)
LD₅₀ 789.2 mg/kgRatOral[5]
GHS Hazard Statements H302, H315, H319, H335N/AN/A[4]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3N/AN/A[4]
STOT SE 3: Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)[4]

Experimental and Logical Workflows

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

// Nodes Start [label="Starting Materials\n(3-Bromoaniline, Phenylboronic Acid)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup & Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Structural Characterization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR (¹H, ¹³C)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="IR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; Product -> Analysis [color="#5F6368"]; Analysis -> NMR [color="#5F6368"]; Analysis -> MS [color="#5F6368"]; Analysis -> IR [color="#5F6368"]; } dot Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This compound (CAS No. 2243-47-2) is a well-characterized aromatic amine with established physicochemical and spectroscopic properties. While structurally similar to the potent carcinogen 4-aminobiphenyl, its biological activity is markedly different, exhibiting only weak carcinogenicity. This is primarily due to the lack of genotoxicity of its N-hydroxylated metabolite. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers working with this compound. A thorough understanding of its properties and biological fate is essential for its safe handling and for its use in further research, particularly in the fields of toxicology, pharmacology, and medicinal chemistry.

References

Spectroscopic data for 3-Aminobiphenyl (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic properties of 3-Aminobiphenyl is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.55 - 7.52mH-2', H-6'
7.41 - 7.37mH-3', H-5'
7.31 - 7.27mH-4'
7.20t7.8H-5
6.95d7.8H-6
6.88sH-2
6.69d7.8H-4
3.70s (broad)NH₂

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
146.6C-3
142.8C-1'
141.5C-1
129.5C-5
128.7C-3', C-5'
127.2C-2', C-6'
127.2C-4'
117.6C-6
114.2C-2
113.8C-4

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3438, 3355StrongN-H stretch (asymmetric and symmetric)
3031MediumAromatic C-H stretch
1620StrongN-H bend (scissoring)
1599, 1480StrongAromatic C=C stretch
1315StrongC-N stretch (aromatic amine)
754, 696StrongC-H out-of-plane bend

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
169100[M]⁺ (Molecular Ion)
16880[M-H]⁺
14115[M-H-HCN]⁺
11520[C₉H₇]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
  • A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
  • The solution was transferred to a 5 mm NMR tube.

2. Data Acquisition:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
  • For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second.
  • For ¹³C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) was Fourier transformed.
  • Phase and baseline corrections were applied to the resulting spectra.
  • Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound was ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder was obtained.
  • The mixture was then compressed in a pellet press under high pressure to form a thin, transparent pellet.

2. Data Acquisition:

  • A background spectrum of the empty sample compartment was recorded.
  • The KBr pellet was placed in the sample holder of an FTIR spectrometer.
  • The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer.
  • The sample was ionized using electron ionization (EI) with an electron energy of 70 eV.

2. Mass Analysis and Detection:

  • The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
  • The detector measured the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton & Carbon Environment (Connectivity) NMR->NMR_Data IR_Data Functional Groups (N-H, C=C, C-N) IR->IR_Data MS_Data Molecular Weight & Formula (m/z = 169) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Identification.

Solubility of 3-Aminobiphenyl in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Aminobiphenyl (B1205854) in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a significant chemical intermediate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the established qualitative solubility and provides a detailed, standardized experimental protocol for its quantitative determination. This allows researchers to generate precise data tailored to their specific needs.

Physicochemical Properties of this compound

This compound is an organic compound, one of the three isomers of aminobiphenyl. It presents as a colorless to tan crystalline solid that may change color upon air exposure.[1][2] A summary of its key physical and chemical properties is essential for understanding its behavior in solution.

PropertyValueReference
Molecular Formula C₁₂H₁₁N[2]
Molar Mass 169.22 g/mol [3]
Melting Point 31-31.5 °C[2]
Boiling Point 177-178 °C[2]
Appearance Colorless solid[2]

Qualitative Solubility Data

While precise quantitative measurements are not widely published, qualitative solubility assessments for this compound have been documented. This information provides a foundational understanding of its behavior in various common organic solvents. The compound is generally soluble in several organic solvents and sparingly soluble in water.[4]

SolventQualitative SolubilityReference
AcetoneSoluble[4]
BenzeneSoluble[4]
Diethyl EtherSoluble[4]
EthanolSoluble[4]
MethanolSoluble[3]
WaterSparingly Soluble[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction), a standardized experimental approach is necessary. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the solubility of a solid solute in a liquid solvent.[5]

Principle

A saturated solution is a state of equilibrium where the maximum amount of solute has dissolved in a solvent at a specific temperature. By preparing a saturated solution and then precisely measuring the mass of the solute dissolved in a known mass or volume of the solvent, the solubility can be accurately calculated.[5]

Required Apparatus and Materials
  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Conical flasks or sealed vials

  • Volumetric pipettes

  • Evaporating dish or watch glass (pre-weighed)

  • Drying oven

  • Filtration apparatus (e.g., syringe filters)

  • This compound (solute)

  • Organic solvents of interest

Step-by-Step Methodology
  • Sample Preparation : Add an excess amount of this compound solid to a conical flask containing a known volume (e.g., 25 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration : Seal the flask and place it in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). Allow the mixture to agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is confirmed if consecutive measurements of concentration show no significant change.[4]

  • Phase Separation : Cease agitation and allow the flask to rest in the thermostatic bath for at least 2 hours to enable the undissolved solid to settle.

  • Sample Extraction and Filtration : Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a volumetric pipette. To avoid transferring any solid particles, the tip of the pipette should be fitted with a suitable filter (e.g., a syringe filter).

  • Gravimetric Analysis :

    • Dispense the filtered, saturated solution into a pre-weighed evaporating dish.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent in a fume hood or a well-ventilated area. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solvent but sufficient to facilitate evaporation can be used.

    • Once the solvent is fully evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. This ensures all residual solvent is removed.[5]

    • Cool the dish in a desiccator and weigh it on the analytical balance.

Data Calculation

The solubility can be expressed in various units. For example, to calculate solubility in grams per 100 mL of solvent:

  • Weight of Solute = (Weight of dish + dry solute) - (Weight of empty dish)

  • Weight of Solvent = (Weight of dish + solution) - (Weight of dish + dry solute)

  • Volume of Solvent = Weight of Solvent / Density of Solvent (at the experimental temperature)

  • Solubility ( g/100 mL) = (Weight of Solute / Volume of Solvent) * 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G prep 1. Sample Preparation (Excess this compound in Solvent) equil 2. Equilibration (Thermostatic Shaker, 24-48h) prep->equil settle 3. Settling (Allow undissolved solid to sediment) equil->settle extract 4. Extraction & Filtration (Withdraw known volume of supernatant) settle->extract weigh1 5. Weighing (Solution) (Transfer to pre-weighed dish) extract->weigh1 evap 6. Solvent Evaporation (Drying oven to remove solvent) weigh1->evap weigh2 7. Weighing (Dry Solute) (Cool in desiccator, re-weigh) evap->weigh2 calc 8. Calculation (Determine solubility in desired units) weigh2->calc

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

The Enigmatic Biological Profile of 3-Aminobiphenyl and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobiphenyl (B1205854) (3-ABP), an aromatic amine, presents a fascinating case study in toxicology and pharmacology. Structurally similar to the potent human bladder carcinogen 4-aminobiphenyl (B23562) (4-ABP), 3-ABP is considered to be, at best, a weak carcinogen.[1] This disparity in biological activity, despite their isomeric relationship, has prompted significant research into the metabolic activation, genotoxicity, and structure-activity relationships of 3-ABP and its derivatives. This technical guide provides an in-depth exploration of the biological activities of these compounds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the critical pathways involved. While 3-ABP itself is primarily of toxicological interest, its scaffold has been utilized in the development of derivatives with promising therapeutic activities, including enzyme inhibition and potential treatments for neurodegenerative diseases.[2][3]

Carcinogenicity and Mutagenicity

This compound is classified as a known human carcinogen, though it is considered less potent than its 4-amino isomer.[4][5] Its carcinogenic activity is linked to its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations.

Mutagenicity Data

The mutagenicity of this compound and its metabolites has been assessed using the Ames test, which measures the ability of a chemical to induce mutations in strains of Salmonella typhimurium.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)ResultReference
This compoundTA98, TA100With S9Weakly mutagenic[1]
N-hydroxy-3-aminobiphenylTA98, TA100Without S9Not mutagenic[1]
3-NitrosobiphenylTA100Without S9Mutagenic[1]

Metabolic Activation and DNA Adduct Formation

The biological activity of this compound is intrinsically linked to its metabolic activation, primarily through cytochrome P450 enzymes in the liver. This process generates reactive metabolites capable of binding to cellular macromolecules, including DNA.

The metabolic pathway of 3-ABP involves several key steps:

  • N-hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to form N-hydroxy-3-aminobiphenyl.[6]

  • Esterification: The N-hydroxy metabolite can be further activated by sulfation or acetylation to form highly reactive esters.

  • DNA Adduct Formation: These reactive intermediates can then bind covalently to DNA bases, primarily guanine, to form DNA adducts. These adducts can lead to mutations if not repaired.

3-ABP is metabolized to a lesser extent than 4-ABP, which may contribute to its weaker carcinogenicity. Studies have shown that 3-ABP is hydroxylated predominantly at the 2- and 4-ortho positions.[6]

Visualizing Metabolic Activation

The following diagram illustrates the key steps in the metabolic activation of this compound.

Metabolic_Activation_3ABP cluster_activation Metabolic Activation cluster_genotoxicity Genotoxicity ABP This compound N_hydroxy N-hydroxy-3-aminobiphenyl ABP->N_hydroxy CYP450 (N-hydroxylation) Nitroso 3-Nitrosobiphenyl N_hydroxy->Nitroso Oxidation Reactive_Ester Reactive Ester (e.g., N-acetoxy) N_hydroxy->Reactive_Ester Sulfation/ Acetylation DNA_Adduct DNA Adducts Reactive_Ester->DNA_Adduct Covalent Binding

Metabolic activation pathway of this compound.

Biological Activities of this compound Derivatives

While this compound itself is primarily studied for its toxicity, its chemical scaffold has been used to synthesize derivatives with a range of biological activities. These derivatives often aim to inhibit specific enzymes or modulate cellular signaling pathways for therapeutic benefit.

Enzyme Inhibitory Activity

A notable example is the development of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as inhibitors of human protein tyrosine phosphatase beta (HPTPβ).

CompoundHPTPβ IC50 (µM)PTP1B IC50 (µM)SHP2 IC50 (µM)Reference
C21.8 ± 0.2> 100> 100[2]
C222.1 ± 0.3> 100> 100[2]
Anti-Alzheimer's Disease Agents

Derivatives of 3-(4-aminophenyl)-coumarin have been synthesized and evaluated for their potential as anti-Alzheimer's disease agents, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

CompoundAChE IC50 (µM)BuChE IC50 (µM)Reference
4k0.112 ± 0.0150.559 ± 0.017[3]
4m0.091 ± 0.0111.23 ± 0.09[3]

Experimental Protocols

Ames Test for Mutagenicity of Aromatic Amines

This protocol is a modification of the standard Ames test, adapted for aromatic amines which often require metabolic activation.[7][8][9]

1. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100).

  • Molten top agar (B569324) (0.6% agar, 0.5% NaCl).

  • Minimal glucose agar plates.

  • Test compound (this compound or derivative).

  • S9 fraction from Aroclor-1254 induced rat liver.

  • S9 cofactor mix (NADP, G6P).

  • Positive and negative controls.

2. Procedure:

  • Prepare overnight cultures of the Salmonella tester strains.

  • To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and the test compound at the desired concentration.

  • For assays requiring metabolic activation, add 0.5 mL of the S9 mix.

  • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate and compare to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens like this compound.[1][2][4][10][11]

1. Materials:

  • DNA sample (extracted from tissues or cells exposed to the test compound).

  • Micrococcal nuclease and spleen phosphodiesterase.

  • Nuclease P1.

  • T4 polynucleotide kinase.

  • [γ-32P]ATP.

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.

2. Procedure:

  • DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides by digesting the normal nucleotides to deoxynucleosides with nuclease P1.

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatography: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography on PEI-cellulose plates.

  • Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity to determine the amount of DNA adducts.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of this compound derivatives on cultured cells.[12][13][14][15][16]

1. Materials:

  • Cultured cells (e.g., cancer cell lines).

  • 96-well plates.

  • Test compound (this compound derivative).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

General Experimental Workflow

The following diagram outlines a general workflow for evaluating the biological activity of a novel this compound derivative.

Experimental_Workflow Start Novel 3-ABP Derivative Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Mutagenicity Mutagenicity Assessment (Ames Test) Start->Mutagenicity Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition If low cytotoxicity Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Enzyme_Inhibition->Signaling_Pathway In_Vivo In Vivo Efficacy and Toxicity Studies (Animal Models) Signaling_Pathway->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

General workflow for evaluating 3-ABP derivatives.

Conclusion

This compound and its derivatives represent a diverse class of compounds with a wide spectrum of biological activities. While 3-ABP itself serves as a model for studying weak carcinogenicity and metabolic activation, its derivatives have shown significant promise in the realm of drug discovery. The contrasting biological effects of 3-ABP and its isomer, 4-ABP, underscore the critical role of molecular geometry in determining toxicological and pharmacological outcomes. Future research in this area will likely focus on elucidating the precise mechanisms of action of therapeutically relevant derivatives and leveraging the this compound scaffold for the design of novel, highly selective therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this intriguing class of molecules.

References

Mechanism of Action of 3-Aminobiphenyl in Organic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobiphenyl (B1205854) (3-ABP) is an aromatic amine that serves as a versatile building block in organic synthesis and is also a subject of toxicological interest due to its classification as a potential human carcinogen. This technical guide provides an in-depth exploration of the mechanism of action of this compound in various organic reactions, its metabolic activation, and its role in genotoxicity.

Core Concepts: Reactivity and Applications

This compound's reactivity is primarily centered around its nucleophilic amino group and the aromatic biphenyl (B1667301) backbone. This dual functionality allows it to participate in a range of organic transformations, making it a valuable precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1]

In Organic Synthesis

This compound is a key intermediate in the synthesis of various organic compounds, including azo dyes and heterocyclic structures.

1. Azo Dye Synthesis: The synthesis of azo dyes from 3-ABP involves a two-step process: diazotization followed by azo coupling. The primary aromatic amine of 3-ABP is converted into a diazonium salt, which then acts as an electrophile, reacting with an electron-rich coupling component like a phenol (B47542) or another aromatic amine to form a colored azo compound.[2]

2. Synthesis of Heterocyclic Compounds: 3-ABP can be utilized in the synthesis of quinoline (B57606) derivatives through the Skraup synthesis. This reaction involves heating the aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4][5][6] Furthermore, 3-ABP can participate in multicomponent reactions to generate diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[7][8][9]

Metabolic Activation and Genotoxicity

The carcinogenicity of this compound is linked to its metabolic activation in the body, a process that transforms the relatively inert parent compound into reactive electrophiles capable of binding to cellular macromolecules like DNA.[10]

Metabolic Pathways: The initial and critical step in the bioactivation of 3-ABP is N-hydroxylation, catalyzed by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-3-aminobiphenyl.[11][12] This hydroxylamine (B1172632) can be further activated through O-esterification (e.g., acetylation or sulfonation) to form highly reactive esters. These esters can then spontaneously decompose to form a nitrenium ion, a potent electrophile that can react with nucleophilic sites in DNA, leading to the formation of DNA adducts.[13]

DNA Adduct Formation: The formation of covalent adducts between the reactive metabolites of 3-ABP and DNA is considered a key initiating event in its carcinogenic mechanism. While the C8 and N2 positions of guanine (B1146940) are common targets for aromatic amines, the specific adduct profile of 3-ABP is an area of ongoing research. Studies on the closely related 4-aminobiphenyl (B23562) have shown the formation of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) as a major adduct.[13][14] The formation of these adducts can lead to mutations during DNA replication if not repaired, potentially initiating the process of carcinogenesis.

Quantitative Data

The following table summarizes available quantitative data related to the mutagenicity and DNA adduct formation of aminobiphenyl isomers. It is important to note that data specifically for this compound is limited compared to its more potent 4-isomer.

CompoundAssaySystemEndpointResultReference
This compoundAmes TestS. typhimurium TA98, TA100 (+S9)MutagenicityWeakly mutagenic/Non-mutagenic[10]
N-hydroxy-3-aminobiphenylAmes TestS. typhimurium TA98, TA100MutagenicityNon-mutagenic[10]
3-NitrosobiphenylAmes TestS. typhimurium TA100MutagenicityMutagenic[10]
4-AminobiphenylAmes TestS. typhimurium TA98, TA100 (+S9)MutagenicityMutagenic[10]
N-hydroxy-4-aminobiphenylAmes TestS. typhimurium TA98, TA100MutagenicityPotent mutagen[10]
4-AminobiphenylDNA AdductsHuman HepatocytesdG-C8-4-ABP adducts/10⁷ nucleotides3.4 - 140[13][14]
4-AminobiphenylDNA AdductsHuman Bladder MucosaAcr-dG vs. 4-ABP-DNA adductsAcr-dG levels 10-30 fold higher[15]

Experimental Protocols

Synthesis of a 3-Biphenyl Azo Dye

This protocol describes the synthesis of an azo dye from this compound and a coupling agent such as 2-naphthol (B1666908).

Materials:

  • This compound

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (B80452)

  • 2-Naphthol

  • Sodium Hydroxide

  • Ice

  • Water

  • Starch-iodide paper

Procedure:

  • Diazotization of this compound:

    • Dissolve a measured amount of this compound in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 15-20 minutes after the addition is complete.

    • Check for the presence of excess nitrous acid using starch-iodide paper.

  • Preparation of the Coupling Solution:

    • Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

    • Filter the precipitate, wash with cold water, and dry.[2][16][17]

In Vitro Metabolism of this compound using Rat Liver S9 Fraction

This protocol outlines a general procedure for studying the metabolism of this compound using a post-mitochondrial supernatant (S9) fraction from rat liver.

Materials:

  • This compound

  • Rat Liver S9 fraction

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical standards of potential metabolites

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing the rat liver S9 fraction, NADPH regenerating system, and phosphate buffer in a test tube.

    • Pre-incubate the mixture at 37 °C for a few minutes.

    • Add this compound (dissolved in a suitable solvent like DMSO) to initiate the reaction.

    • Incubate the mixture at 37 °C for a specified time (e.g., 30-60 minutes).

  • Extraction of Metabolites:

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Extract the metabolites from the aqueous mixture using an organic solvent like ethyl acetate.

    • Evaporate the organic solvent to concentrate the metabolites.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent.

    • Analyze the metabolites using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Identify the metabolites by comparing their retention times and/or mass spectra with those of authentic standards.[18][19][20]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Top agar (B569324)

  • Minimal glucose agar plates

  • This compound

  • Rat liver S9 fraction (for metabolic activation)

  • Positive and negative controls

Procedure:

  • Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare the S9 mix for metabolic activation if required.

  • Incubation:

    • In a test tube, combine the Salmonella tester strain, the test compound at a specific concentration, and either buffer or the S9 mix.

    • Pre-incubate the mixture at 37 °C.

  • Plating and Incubation:

    • Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

    • Incubate the plates at 37 °C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies on each plate.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[21][22][23][24][25]

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_activation ABP This compound N_hydroxy N-hydroxy-3-aminobiphenyl ABP->N_hydroxy CYP450 (e.g., CYP1A2) N-hydroxylation Ester Reactive Ester (e.g., N-acetoxy, N-sulfonyloxy) N_hydroxy->Ester NAT, SULT O-esterification Nitrenium Nitrenium Ion Ester->Nitrenium Spontaneous decomposition Adduct DNA Adducts Nitrenium->Adduct DNA DNA DNA->Adduct Mutation Mutation Adduct->Mutation Replication error Cancer Cancer Mutation->Cancer Initiation

Metabolic activation pathway of this compound.

ames_test_workflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Growth cluster_analysis Analysis Strain Salmonella strain (his-) Mix Mix Strain, Compound, and S9/Buffer Strain->Mix Compound This compound Compound->Mix S9 S9 Mix (optional) S9->Mix TopAgar Add Top Agar Mix->TopAgar Plate Pour on Minimal Glucose Agar Plate TopAgar->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies (his+) Incubate->Count Result Mutagenic or Non-mutagenic Count->Result

Workflow for the Ames Test.

suzuki_coupling ABP_halide 3-Halo-biphenyl (from 3-ABP) OxAdd Oxidative Addition Intermediate ABP_halide->OxAdd BoronicAcid Arylboronic Acid Transmetal Transmetalation Intermediate BoronicAcid->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd Base Base Base->Transmetal OxAdd->Transmetal Product Substituted Biphenyl Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

This compound exhibits a diverse range of chemical reactivity, making it a valuable synthon in organic chemistry for the creation of dyes and complex heterocyclic molecules. However, its potential for metabolic activation to genotoxic species necessitates careful handling and a thorough understanding of its toxicological profile. The mechanisms outlined in this guide provide a foundational understanding for researchers working with this compound, both in synthetic applications and in the context of drug development and safety assessment. Further research is warranted to fully elucidate the specific DNA adduct profile and the complete carcinogenic mechanism of this compound.

References

Physical and chemical properties of [1,1′-Biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to [1,1′-Biphenyl]-3-amine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety considerations for [1,1′-Biphenyl]-3-amine, tailored for researchers, scientists, and professionals in drug development.

Introduction

[1,1′-Biphenyl]-3-amine, also known as 3-aminobiphenyl, is an aromatic amine derivative of biphenyl (B1667301).[1][2] It consists of a biphenyl backbone with an amino group attached to the third position of one of the phenyl rings.[3] Historically, it has been utilized as an intermediate in the manufacturing of azo dyes, pharmaceuticals, and polymers.[1][3] However, due to its classification as a potential human carcinogen, its application has been significantly curtailed in favor of less toxic alternatives.[1][3] Understanding its chemical and physical properties is crucial for its safe handling and for its use in controlled research settings.

Chemical and Physical Properties

The properties of [1,1′-Biphenyl]-3-amine are summarized below. The compound typically appears as a colorless to pale yellow solid or oil.[2][3]

General Properties
PropertyValueSource
IUPAC Name [1,1′-Biphenyl]-3-amine[2]
Synonyms This compound, m-Aminobiphenyl, 3-Phenylaniline[1][3][4]
CAS Number 2243-47-2[1][3][4]
Molecular Formula C₁₂H₁₁N[1][3][4]
Molecular Weight 169.22 g/mol [1][4]
Physical Properties
PropertyValueSource
Melting Point 31-33 °C[2][5]
Boiling Point 177-178 °C[2]
Density 1.077 g/cm³[2]
pKa 4.25 (at 18 °C)[3]
Solubility Sparingly soluble in water.[3] Soluble in most organic solvents.
Appearance White to light yellow crystalline powder or pale yellow oil.[3]

Spectral Data

Spectral analysis is essential for the structural confirmation of [1,1′-Biphenyl]-3-amine.

Technique Data Source
¹H-NMR (CDCl₃, 300 MHz)δ = 3.55 (s, 2H), 6.72-6.76 (m, 3H), 6.81-6.86 (m, 3H), 7.21-7.29 (m, 3H)[5]
¹³C-NMR (CDCl₃, 75 MHz)δ = 115.19, 118.60, 129.29, 129.37, 146.37, 146.47[5]
Mass Spectrometry Electron ionization mass spectra are available in the NIST WebBook.[6]
Infrared (IR) Spectra Vapor phase IR spectra are available from spectral databases.[1]

Experimental Protocols

Synthesis via Suzuki Coupling

A common and effective method for the synthesis of [1,1′-Biphenyl]-3-amine is the Suzuki coupling reaction.[2] This protocol involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Reactants:

  • 3-Bromoaniline (B18343)

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst

  • A suitable base (e.g., potassium carbonate, K₂CO₃)

  • An appropriate solvent (e.g., a mixture of water and an organic solvent like toluene)

Procedure:

  • In a reaction vessel, dissolve 3-bromoaniline and phenylboronic acid in the chosen solvent system.

  • Add the base, followed by the palladium catalyst.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

G Suzuki Coupling for [1,1′-Biphenyl]-3-amine Synthesis Reactants Reactants: 3-Bromoaniline Phenylboronic Acid Base (K₂CO₃) Pd(OAc)₂ Catalyst ReactionVessel Reaction Mixture (Heated under N₂) Reactants->ReactionVessel 1. Mix & Heat Workup Aqueous Workup & Extraction ReactionVessel->Workup 2. Cool & Extract Purification Purification (e.g., Column Chromatography) Workup->Purification 3. Isolate Crude Product Product [1,1′-Biphenyl]-3-amine Purification->Product 4. Obtain Pure Product G Experimental Workflow: Synthesis to Characterization Synthesis Synthesis (Suzuki Coupling) Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Confirm Structure MS Mass Spectrometry Characterization->MS Confirm Mass IR IR Spectroscopy Characterization->IR Confirm Functional Groups G Hypothetical Metabolic Activation Pathway Parent [1,1′-Biphenyl]-3-amine (Procarcinogen) N_Hydroxylation N-Hydroxylation (via Cytochrome P450) Parent->N_Hydroxylation Esterification Esterification (e.g., Sulfation, Acetylation) N_Hydroxylation->Esterification Reactive_Intermediate Reactive Electrophilic Intermediate (e.g., Nitrenium Ion) Esterification->Reactive_Intermediate Spontaneous Heterolysis DNA_Adduct DNA Adduct Formation Reactive_Intermediate->DNA_Adduct Covalent Binding to DNA Mutation Somatic Mutation & Carcinogenesis DNA_Adduct->Mutation

References

In-Depth Technical Guide: 3-Aminobiphenyl - Potential Health Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the potential health hazards associated with 3-Aminobiphenyl (3-ABP), a biphenyl (B1667301) amine derivative. It details the toxicological profile, including its classification as a harmful substance and its status as a weak carcinogen. This document outlines stringent safety precautions, handling procedures, and emergency responses necessary when working with this compound. Furthermore, it delves into the metabolic pathways of this compound and provides detailed experimental protocols for assessing its mutagenic and carcinogenic potential. This guide is intended to serve as an essential resource for laboratory personnel and researchers to ensure a safe and informed working environment.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₂H₁₁N--INVALID-LINK--
Molar Mass 169.22 g/mol --INVALID-LINK--
Appearance Colorless to light yellow crystalline solid--INVALID-LINK--
Melting Point 28-33 °C--INVALID-LINK--
Boiling Point >110 °C (closed cup)--INVALID-LINK--
Solubility Sparingly soluble in water--INVALID-LINK--
CAS Number 2243-47-2--INVALID-LINK--

Health Hazard Information

This compound is classified as a hazardous substance with acute and chronic health risks.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source: ECHA C&L Inventory[1]

Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound.

MetricValueSpeciesRouteReference
LD50 (Lethal Dose, 50%) 789.2 mg/kgRatOral--INVALID-LINK--[2]
EC50 (Half maximal effective concentration) 6.9 mg/L (48 h)Daphnia magna (Water flea)Aquatic--INVALID-LINK--[3]

Note: Inhalation (LC50) and dermal (LD50) toxicity data for this compound were not found in the reviewed literature.

Carcinogenicity and Mutagenicity

This compound is considered to be a weak carcinogen.[4] Its carcinogenic potential is significantly lower than its isomer, 4-Aminobiphenyl, which is a known human bladder carcinogen.[4][5] The International Agency for Research on Cancer (IARC) has not classified this compound as a probable or confirmed human carcinogen.[6]

Studies have shown that the weak carcinogenicity of this compound may be attributed to the lack of genotoxicity of its N-hydroxy derivative.[4] While this compound can be metabolized to its N-hydroxy derivative, this metabolite does not appear to be a potent mutagen in bacterial reverse mutation assays (Ames test).[4]

Safety Precautions and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166.[6]

  • Skin Protection:

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6]

    • Body Protection: Wear a protective lab coat or chemical-resistant suit.[7]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if dusts are generated.[7]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Provide appropriate exhaust ventilation at places where dust is formed.[3]

  • Eyewash stations and safety showers should be readily available.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke when using this product.[7]

  • Keep container tightly closed in a dry and well-ventilated place.[3]

  • Store in a cool place.[3]

  • Store locked up.[7]

Disposal Considerations
  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

  • Do not allow product to enter drains.[7]

Emergency Procedures

First Aid Measures
  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[6]

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[3]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[8]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - Adapted from OECD Guideline 471

This test is performed to assess the mutagenic potential of this compound.

  • Principle: The assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by base substitutions or frameshifts. A positive result indicates that the substance is mutagenic.[9][10]

  • Materials:

    • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[9]

    • Escherichia coli strain (e.g., WP2 uvrA)[9]

    • This compound

    • Solvent (e.g., DMSO)

    • S9 fraction from the liver of rats pretreated with Aroclor 1254 for metabolic activation[11]

    • Minimal glucose agar (B569324) plates

    • Top agar containing a trace of histidine (for Salmonella) or tryptophan (for E. coli)

    • Positive and negative controls

  • Procedure:

    • Preparation: Prepare serial dilutions of this compound in a suitable solvent.

    • Exposure:

      • Without Metabolic Activation (-S9): In a test tube, mix the top agar with the bacterial culture and the test substance solution. Pour the mixture onto a minimal glucose agar plate.

      • With Metabolic Activation (+S9): In a test tube, mix the top agar with the bacterial culture, the S9 fraction, and the test substance solution. Pour the mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Rodent Carcinogenicity Bioassay - Adapted from OECD Guideline 451

This long-term study is designed to evaluate the carcinogenic potential of this compound in rodents.

  • Principle: Animals are exposed to the test substance for a major portion of their lifespan. The development of neoplastic lesions is observed.[12][13]

  • Materials:

    • Rodent species (e.g., rats, mice), both sexes[12][13]

    • This compound

    • Vehicle for administration (e.g., in diet, by gavage)

  • Procedure:

    • Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significantly alter the normal lifespan.[13]

    • Administration: The test substance is administered daily for a period of 18-24 months.[14]

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

    • Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically and microscopically for evidence of neoplasia.[14]

    • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Visualizations

Metabolic Activation Pathway of this compound

Metabolic Activation of this compound cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism cluster_genotoxicity Genotoxicity cluster_excretion Excretion ABP This compound N_hydroxy N-hydroxy-3-aminobiphenyl ABP->N_hydroxy N-hydroxylation (Cytochrome P450) hydroxylated Hydroxylated Metabolites (2-, 4-, 6-hydroxy) ABP->hydroxylated Ring Hydroxylation (Cytochrome P450) conjugates Glucuronide/Sulfate Conjugates N_hydroxy->conjugates Conjugation genotoxic_effect Weak or No Genotoxic Effect N_hydroxy->genotoxic_effect Low Reactivity with DNA hydroxylated->conjugates Conjugation excretion Urinary Excretion conjugates->excretion

Caption: Metabolic pathway of this compound in the liver.

Experimental Workflow for Carcinogenicity Testing

Carcinogenicity Testing Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo_short Short-Term In Vivo Studies cluster_in_vivo_long Long-Term In Vivo Bioassay cluster_analysis Data Analysis and Risk Assessment ames Bacterial Reverse Mutation Assay (Ames Test) mammalian In Vitro Mammalian Cell Genotoxicity Assays ames->mammalian micronucleus In Vivo Micronucleus Assay mammalian->micronucleus comet Comet Assay carcinogenicity 2-Year Rodent Carcinogenicity Bioassay comet->carcinogenicity analysis Statistical Analysis of Tumor Incidence carcinogenicity->analysis risk Human Health Risk Assessment analysis->risk

Caption: General experimental workflow for assessing chemical carcinogenicity.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic amines are a significant class of organic compounds characterized by an amino group attached to an aromatic ring. Widely used in the manufacturing of dyes, pesticides, pharmaceuticals, and polymers, their extensive industrial application has led to their ubiquitous presence in the environment.[1][2][3] Many aromatic amines are recognized as carcinogens and mutagens, posing considerable risks to human health and ecosystems.[1][2][3] Understanding their environmental fate and degradation is paramount for developing effective remediation strategies and mitigating their adverse impacts. This technical guide provides a comprehensive overview of the sources, environmental transport, and transformation processes of aromatic amines, with a focus on both biotic and abiotic degradation pathways. Detailed experimental protocols for studying their degradation and sorption are presented, along with quantitative data on their environmental persistence. Furthermore, this guide delves into the molecular mechanisms of microbial degradation, including the signaling pathways that regulate the expression of catabolic genes.

Introduction to Aromatic Amines

Aromatic amines are organic compounds that contain one or more amino groups (-NH2, -NHR, or -NR2) directly bonded to an aromatic ring. The simplest member of this class is aniline (B41778).[2] They are broadly classified into monocyclic, polycyclic, and heterocyclic aromatic amines.[1][3] Their chemical properties, and consequently their environmental behavior and toxicity, are highly dependent on the nature and position of substituents on the aromatic ring.[2] The industrial significance of aromatic amines lies in their utility as versatile intermediates in the synthesis of a vast array of commercial products.[2][4][5] However, their widespread use has resulted in their release into various environmental compartments, including air, water, and soil, where they are considered persistent and toxic pollutants.[2][4][6]

Sources and Environmental Transport of Aromatic Amines

The primary sources of aromatic amines in the environment are anthropogenic. Industrial effluents from manufacturing plants that produce or utilize these compounds are a major contributor to their release into aquatic systems.[4][7] These industries include the production of dyes and pigments, pesticides, pharmaceuticals, and rubber products.[4][5] Aromatic amines also enter the environment through the degradation of other pollutants, such as azo dyes and nitroaromatic compounds.[2] Combustion processes, including industrial emissions, vehicle exhaust, and the burning of biomass, also release aromatic amines into the atmosphere.[2][5]

Once in the environment, the transport of aromatic amines is governed by their physicochemical properties, such as water solubility, vapor pressure, and sorption characteristics. Many aromatic amines are moderately soluble in water, which facilitates their transport in aquatic ecosystems and allows them to leach through soil and potentially contaminate groundwater.[2][6][7] Their mobility in soil is influenced by factors like soil type, pH, and organic matter content.[7] Some aromatic amines can also volatilize and be transported over long distances in the atmosphere.[7]

Degradation of Aromatic Amines

The environmental persistence of aromatic amines is determined by their susceptibility to various degradation processes, which can be broadly categorized as biotic and abiotic.

Biotic Degradation (Biodegradation)

Biodegradation is a key process in the natural attenuation of aromatic amines and is primarily carried out by microorganisms.[1] Numerous bacteria have been identified that can utilize aromatic amines as a sole source of carbon, nitrogen, and energy.[1][3] The initial steps in the aerobic bacterial degradation of monocyclic aromatic amines often involve the action of dioxygenase or monooxygenase enzymes, which hydroxylate the aromatic ring to form catechols. These catechols are then subject to ring cleavage, either through ortho- or meta-cleavage pathways, leading to the formation of intermediates that can enter central metabolic pathways.[8]

Anaerobic degradation of aromatic amines is also possible, though it is generally a slower process. Under anaerobic conditions, the initial steps can involve carboxylation or reductive deamination before ring cleavage.[1]

Table 1: Half-lives of Selected Aromatic Amines in Different Environmental Compartments

Aromatic AmineEnvironmental CompartmentConditionHalf-lifeReference
AnilineAirPhotodegradation2 - 3.3 hours[4][9]
AnilineSoilAerobic< 1 week[4][9]
AnilineIndustrial River Water-2.3 days[4]
AnilineEstuarine WaterPhotolysis27 hours[10]
AnilineEstuarine WaterMicrobial (dark)173 hours[10]
p-ChloroanilineEstuarine WaterPhotolysis2 - 125 hours[10]
2,4-DichloroanilineEstuarine WaterPhotolysis2 - 125 hours[10]
2,4,5-TrichloroanilineEstuarine WaterPhotolysis2 - 125 hours[10]
3-ChloroanilineSoil (Guelph loam)Aerobic~2 weeks (initial rapid decline)[11]
3-ChloroanilineWater (pond and river)Biotransformation0.4 years[11]
Abiotic Degradation

Abiotic degradation processes, including photodegradation and chemical oxidation, also contribute to the transformation of aromatic amines in the environment.

  • Photodegradation: Aromatic amines can absorb sunlight, leading to their direct photolysis. Indirect photolysis can also occur through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH).[6] The rate of photodegradation is influenced by factors like the intensity of solar radiation, the presence of photosensitizers (e.g., humic substances), and the chemical structure of the aromatic amine.[6]

  • Chemical Oxidation: Aromatic amines can be oxidized by various chemical oxidants present in the environment or used in water treatment processes. These oxidants include ozone, chlorine, and manganese oxides in soil.[12] Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals are effective in degrading persistent aromatic amines.

Sorption and Bioavailability

The sorption of aromatic amines to soil and sediment particles significantly affects their mobility, bioavailability, and degradation rates. Sorption occurs through various mechanisms, including hydrophobic partitioning, cation exchange, and covalent bonding with organic matter.[3] The extent of sorption is quantified by the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[13][14] Higher sorption generally leads to reduced mobility and bioavailability.

Table 2: Soil Sorption Coefficients (Kd and Koc) for Selected Aromatic Amines

Aromatic AmineSoil TypeOrganic Carbon (%)pHKd (L/kg)log KocReference
AnilineVarious---1.64 - 2.70[15]
p-ChloroanilineSandy Loam1.26.510.22.93
p-ChloroanilineClay Loam2.57.235.53.15
Aniline AerofloatAgricultural Soils0.86 - 2.535.4 - 7.8-3.53 - 4.66
NaphthaleneWoodburn Soil1.26--2.61[5]
PhenanthreneWoodburn Soil1.26--4.27[5]
PyreneWoodburn Soil1.26--4.99[5]

Experimental Protocols

Biodegradation Studies

A common method to assess the biodegradation of aromatic amines is to use microcosms that simulate environmental conditions.

Protocol: Aerobic Biodegradation in Soil

  • Soil Collection and Preparation: Collect soil from the desired location. Sieve the soil to remove large debris and homogenize.

  • Microcosm Setup: Add a known amount of soil to a series of flasks.

  • Spiking: Add the aromatic amine of interest, dissolved in a suitable solvent, to the soil to achieve the desired initial concentration. A carrier solvent is typically used and allowed to evaporate.

  • Incubation: Incubate the flasks in the dark at a constant temperature. Maintain soil moisture at a specific level (e.g., 60% of water holding capacity). Ensure adequate aeration by leaving the flasks open to the atmosphere or by periodic aeration.

  • Sampling: At predetermined time intervals, sacrifice replicate flasks for analysis.

  • Extraction: Extract the aromatic amine from the soil using an appropriate solvent (e.g., acetonitrile, methanol).

  • Analysis: Quantify the concentration of the aromatic amine in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of the aromatic amine over time to determine the degradation rate and half-life.

Photodegradation Studies

Photodegradation experiments are typically conducted using a light source that simulates sunlight.

Protocol: Photodegradation in Aqueous Solution

  • Solution Preparation: Prepare an aqueous solution of the aromatic amine of interest at a known concentration.

  • Photoreactor Setup: Place the solution in a quartz tube or a photoreactor equipped with a light source (e.g., a xenon lamp or a mercury lamp) that mimics the solar spectrum.

  • Irradiation: Irradiate the solution for a specific duration. Run a dark control in parallel to account for any degradation not due to light.

  • Sampling: Take aliquots of the solution at different time points.

  • Analysis: Analyze the concentration of the aromatic amine in the samples using HPLC or a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the photodegradation rate constant and half-life from the concentration-time data.

Soil Sorption Studies (OECD 106)

The batch equilibrium method (OECD Guideline 106) is a standard protocol for determining the adsorption/desorption of chemicals in soil.[7][8][13]

Protocol: Batch Equilibrium Method for Soil Sorption

  • Soil and Solution Preparation: Use characterized soils with known properties (organic carbon content, pH, texture). Prepare a solution of the aromatic amine in 0.01 M CaCl2.

  • Equilibration: Add a known mass of soil to a series of centrifuge tubes. Add a specific volume of the aromatic amine solution to each tube.

  • Shaking: Shake the tubes for a predetermined equilibration time (typically 24-48 hours) at a constant temperature.

  • Centrifugation: Separate the soil and solution by centrifugation.

  • Analysis: Analyze the concentration of the aromatic amine in the supernatant.

  • Calculation: Calculate the amount of aromatic amine sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution. Determine the Kd value. The Koc value can be calculated by normalizing the Kd value to the organic carbon content of the soil.[13][14]

Signaling Pathways and Regulation of Biodegradation

The microbial degradation of aromatic amines is a highly regulated process. Bacteria have evolved sophisticated signaling pathways to sense the presence of these compounds and induce the expression of the necessary catabolic enzymes.

A common regulatory mechanism involves transcriptional regulators that bind to the promoter regions of the catabolic operons. For example, in the degradation of many aromatic compounds, the central intermediate catechol is further metabolized via the meta-cleavage pathway. The expression of the genes for this pathway is often controlled by transcriptional activators.

Microbial_Degradation_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Aromatic_Amine Aromatic Amine Transporter Transporter Protein Aromatic_Amine->Transporter Uptake Aromatic_Amine_in Aromatic Amine Transporter->Aromatic_Amine_in Catabolic_Enzymes_Initial Initial Catabolic Enzymes Aromatic_Amine_in->Catabolic_Enzymes_Initial Conversion Catechol Catechol (Intermediate) Catabolic_Enzymes_Initial->Catechol Regulator_Protein_Inactive Inactive Regulator Protein Catechol->Regulator_Protein_Inactive Binding & Activation Catabolic_Enzymes_Meta Meta-cleavage Pathway Enzymes Catechol->Catabolic_Enzymes_Meta Degradation Regulator_Protein_Active Active Regulator Protein Promoter Promoter Region Regulator_Protein_Active->Promoter Binds to DNA Catabolic_Genes Catabolic Genes (e.g., meta-cleavage pathway) Promoter->Catabolic_Genes Initiates Transcription mRNA mRNA Catabolic_Genes->mRNA Transcription mRNA->Catabolic_Enzymes_Meta Translation TCA_Cycle TCA Cycle Intermediates Catabolic_Enzymes_Meta->TCA_Cycle

Figure 1: Generalized signaling pathway for the induction of aromatic amine degradation.

In many bacteria, the degradation of aromatic compounds is regulated by transcriptional activators from families such as LysR, AraC, and IclR.[1] For instance, in the degradation of aniline by Pseudomonas species, the presence of aniline or its catabolic intermediate, catechol, can induce the expression of the meta-cleavage pathway enzymes.[7] The inducer molecule binds to an inactive regulator protein, causing a conformational change that allows the regulator to bind to the promoter region of the catabolic genes, thereby activating their transcription.

Experimental_Workflow_Biodegradation Start Start: Soil Sample Collection & Preparation Microcosm_Setup Set up Microcosms (Soil + Aromatic Amine) Start->Microcosm_Setup Incubation Incubate under Controlled Conditions Microcosm_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Sampling->Incubation Continue Incubation Extraction Solvent Extraction of Aromatic Amine Sampling->Extraction Analysis Quantification by HPLC or GC-MS Extraction->Analysis Data_Analysis Data Analysis: Degradation Rate & Half-life Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an aerobic soil biodegradation experiment.

Conclusion

Aromatic amines are a class of widespread environmental contaminants with significant toxicological concerns. Their environmental fate is a complex interplay of transport, sorption, and degradation processes. While biodegradation is a major pathway for their natural attenuation, the rates can be slow for some compounds, leading to their persistence in the environment. Abiotic processes such as photodegradation and chemical oxidation also play a role in their transformation. A thorough understanding of these processes, supported by robust experimental data, is crucial for assessing the environmental risks associated with aromatic amines and for designing effective remediation technologies. The continued study of the microbial and molecular basis of aromatic amine degradation will undoubtedly lead to novel bioremediation strategies and a cleaner environment.

References

A Historical and Technical Guide to Aminobiphenyl Isomer Research for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and biological activities of 2-, 3-, and 4-aminobiphenyl (B23562), providing a foundational understanding for contemporary research and development.

Introduction

The aminobiphenyl isomers, a group of aromatic amines, hold a significant place in the history of industrial chemistry and toxicology. While structurally similar, these isomers exhibit remarkably different biological activities, a fact that has driven decades of research. This technical guide provides a comprehensive historical and technical overview of 2-aminobiphenyl (B1664054), 3-aminobiphenyl (B1205854), and 4-aminobiphenyl, with a focus on their synthesis, physicochemical properties, metabolic pathways, and toxicological profiles. Understanding the nuances of these isomers is crucial for researchers, scientists, and drug development professionals, as the principles learned from their study continue to inform modern medicinal chemistry and safety assessment.

Historical Context and Early Discoveries

The story of the aminobiphenyl isomers is intrinsically linked to the rise of the synthetic dye and rubber industries in the late 19th and early 20th centuries. Initially valued for their utility as intermediates and antioxidants, the dark side of these compounds, particularly 4-aminobiphenyl, emerged with tragic consequences.

The first alarms were sounded in the mid-20th century with reports of a high incidence of bladder cancer among workers in chemical plants that produced 4-aminobiphenyl. A seminal case series by Melick and colleagues in 1955 reported that 11.1% of male workers involved in the production of 4-aminobiphenyl between 1935 and 1955 developed bladder cancer. This discovery was a landmark event in occupational health and toxicology, leading to the cessation of commercial production of 4-aminobiphenyl in the United States in the mid-1950s.[1] Historically, occupational exposure to 4-aminobiphenyl was primarily during its manufacture and its application as a rubber antioxidant and a dye intermediate.[1][2]

This stark contrast in carcinogenicity between the isomers, with 4-aminobiphenyl being a potent human bladder carcinogen, this compound being weakly carcinogenic, and 2-aminobiphenyl considered non-carcinogenic, sparked intense scientific inquiry into the structure-activity relationships of aromatic amines.[3]

Physicochemical Properties of Aminobiphenyl Isomers

The position of the amino group on the biphenyl (B1667301) backbone significantly influences the physicochemical properties of the isomers. These differences in properties, such as melting point, boiling point, and solubility, were historically exploited for their separation and purification.

Property2-AminobiphenylThis compound4-Aminobiphenyl
CAS Number 90-41-52243-47-292-67-1
Molecular Formula C₁₂H₁₁NC₁₂H₁₁NC₁₂H₁₁N
Molecular Weight 169.22 g/mol 169.22 g/mol 169.22 g/mol
Appearance Colorless or purplish crystalsWhite to light yellow crystalline powderColorless to yellowish-brown crystals
Melting Point 47-50 °C31-31.5 °C52-54 °C
Boiling Point 299 °C177-178 °C (at reduced pressure)302 °C
Solubility in Water InsolubleSparingly solubleSlightly soluble in cold water, soluble in hot water
pKa (conjugate acid) 3.83 @ 18 °C4.25 @ 18 °C4.35 @ 18 °C

Historical Synthesis and Experimental Protocols

The synthesis of aminobiphenyl isomers has evolved over time, with early methods often relying on classical organic reactions. While detailed historical protocols are scarce in modern literature, the principles of these reactions are well-established.

Synthesis of 2-Aminobiphenyl

Historically, a common route to 2-aminobiphenyl was the reduction of 2-nitrobiphenyl (B167123).

Experimental Protocol: Reduction of 2-Nitrobiphenyl (Conceptual)

A typical historical procedure would involve the reduction of 2-nitrobiphenyl using a metal in an acidic medium.

  • Reaction: In a round-bottom flask equipped with a reflux condenser, 2-nitrobiphenyl would be dissolved in a suitable solvent like ethanol.

  • Reagents: A reducing agent, such as tin (Sn) or iron (Fe) powder, would be added, followed by the slow addition of a strong acid, typically hydrochloric acid (HCl).

  • Reaction Conditions: The mixture would be heated to reflux for several hours. The progress of the reaction could be monitored by the disappearance of the yellow color of the nitro compound.

  • Work-up: After cooling, the reaction mixture would be made strongly alkaline with a base like sodium hydroxide (B78521) (NaOH) to precipitate the metal hydroxides and liberate the free amine. The 2-aminobiphenyl would then be extracted with an organic solvent like diethyl ether.

  • Purification: The ether extract would be dried over an anhydrous salt (e.g., anhydrous sodium sulfate) and the solvent evaporated. The crude product could then be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like dilute alcohol.

Another historical approach mentioned is the Hofmann degradation of biphenyl-2-carboxamide.[4]

Experimental Protocol: Hofmann Degradation (Conceptual)

This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

  • Reaction: Biphenyl-2-carboxamide would be treated with an aqueous solution of sodium hypobromite (B1234621) (or a mixture of bromine and sodium hydroxide).

  • Reaction Conditions: The reaction is typically heated.

  • Work-up: The resulting 2-aminobiphenyl would be isolated by extraction and purified.

Synthesis of this compound

Modern synthesis of this compound often utilizes Suzuki coupling between 3-bromoaniline (B18343) and phenylboronic acid.[5] However, historical syntheses would have likely relied on multi-step classical methods, potentially involving nitration of biphenyl followed by separation of the isomers and subsequent reduction.

Synthesis of 4-Aminobiphenyl

Similar to its ortho isomer, 4-aminobiphenyl was historically prepared by the reduction of 4-nitrobiphenyl (B1678912). The 4-nitrobiphenyl itself is a major product of the nitration of biphenyl.

Experimental Protocol: Nitration of Biphenyl and Subsequent Reduction (Conceptual)

  • Nitration: Biphenyl would be treated with a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature to introduce a nitro group onto the aromatic ring, yielding a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.

  • Isomer Separation: The isomers would then be separated based on their different physical properties, for example, through fractional crystallization.

  • Reduction: The separated 4-nitrobiphenyl would then be reduced to 4-aminobiphenyl using methods similar to those described for the 2-isomer.

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, also represents a classical method for forming the biphenyl backbone, which could then be further functionalized.[6][7][8][9]

Historical Analytical Techniques

Before the advent of modern spectroscopic and chromatographic techniques, the characterization and purity assessment of organic compounds relied on a set of fundamental physical and chemical methods.

Melting Point Determination

The melting point was a crucial criterion for the identification and assessment of purity of solid organic compounds.[6][10][11][12][13] A sharp melting point over a narrow range indicated a pure compound, while impurities would lead to a depressed and broader melting range.

Experimental Protocol: Capillary Melting Point Determination (Historical)

  • A small amount of the finely powdered aminobiphenyl isomer would be packed into a thin-walled glass capillary tube, sealed at one end.

  • The capillary tube would be attached to a thermometer, and both would be immersed in a heating bath containing a high-boiling liquid such as concentrated sulfuric acid or mineral oil. A Thiele tube was often used to ensure even heat distribution.[10]

  • The bath would be heated slowly and the temperature at which the substance started to melt and the temperature at which it became completely liquid were recorded as the melting point range.

Separation of Isomers

Early methods for separating the aminobiphenyl isomers would have relied on their differing physical properties.

  • Fractional Crystallization: This technique exploits the differences in solubility of the isomers in a particular solvent at different temperatures. A solution containing a mixture of isomers would be slowly cooled to induce the crystallization of the least soluble isomer first.

  • Fractional Distillation: For liquid isomers or those that could be distilled without decomposition, fractional distillation at atmospheric or reduced pressure could be employed to separate them based on their different boiling points.[14][15]

Metabolic Pathways and Biological Activity

The profound differences in the carcinogenicity of the aminobiphenyl isomers are a direct consequence of their distinct metabolic fates within the body. The metabolic activation of 4-aminobiphenyl to a DNA-reactive species is a well-studied example of chemical carcinogenesis.

Metabolic Activation of 4-Aminobiphenyl

The carcinogenicity of 4-aminobiphenyl is initiated by its metabolic activation, primarily in the liver.[16]

  • N-hydroxylation: The first and critical step is the N-hydroxylation of the amino group to form N-hydroxy-4-aminobiphenyl, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[5][16][17][18][19]

  • Esterification: The N-hydroxy metabolite is then transported to the bladder, where it can be further activated by esterification. This can involve O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs).[20][21][22][23]

  • Formation of Nitrenium Ion: The resulting esters are unstable and can spontaneously break down to form a highly reactive electrophilic nitrenium ion.

  • DNA Adduct Formation: This nitrenium ion can then react with DNA, primarily at the C8 position of guanine, to form DNA adducts. These adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis.

The metabolic pathway can be visualized as follows:

Metabolic_Activation_4ABP ABP4 4-Aminobiphenyl N_OH_ABP4 N-Hydroxy-4-aminobiphenyl ABP4->N_OH_ABP4 CYP1A2 (Liver) Ester N-Acetoxy- or N-Sulfonyloxy- 4-aminobiphenyl N_OH_ABP4->Ester NATs, SULTs (Bladder) Nitrenium Nitrenium Ion Ester->Nitrenium Spontaneous decomposition DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Reacts with DNA Cancer Bladder Cancer DNA_Adduct->Cancer Mutations

Metabolic activation of 4-aminobiphenyl leading to bladder cancer.
Metabolism of 2-Aminobiphenyl and this compound

The lower carcinogenicity of 2- and this compound is attributed to differences in their metabolism.

  • 2-Aminobiphenyl: This isomer is considered non-carcinogenic. It is a poor substrate for the critical N-hydroxylation step catalyzed by cytochrome P450 enzymes.[3] Its non-planar structure may hinder its ability to bind to the active site of the enzyme.[3]

  • This compound: This isomer is a weak carcinogen. While it can be metabolized, the N-hydroxy derivative of this compound is not mutagenic in the Ames test, suggesting that it is either not formed to a significant extent or is efficiently detoxified.[3] In vitro studies with rat liver microsomes have shown that this compound is primarily hydroxylated at the 2-, 4-, and 6-positions of the aromatic ring, which are detoxification pathways.[24][25]

Detoxification Pathways

In addition to activation pathways, aminobiphenyls can also undergo detoxification reactions, primarily through N-acetylation and N-glucuronidation, the latter being catalyzed by UDP-glucuronosyltransferases (UGTs).[25][26][27][28][29] These reactions increase the water solubility of the compounds, facilitating their excretion. The balance between metabolic activation and detoxification is a key determinant of the ultimate carcinogenic potential of an aromatic amine.

Comparative Toxicity

The differential toxicity of the aminobiphenyl isomers is most evident in their mutagenic and carcinogenic properties.

IsomerMutagenicity (Ames Test)CarcinogenicityAcute Oral LD50 (Rat)
2-Aminobiphenyl Non-mutagenicGenerally considered non-carcinogenic2340 mg/kg[30]
This compound Non-mutagenicWeak carcinogen789.2 mg/kg[31]
4-Aminobiphenyl Mutagenic with metabolic activationPotent human bladder carcinogen500 mg/kg
The Ames Test: A Historical Perspective in Mutagenicity Testing

The Ames test, developed by Bruce Ames in the 1970s, was a revolutionary tool for assessing the mutagenic potential of chemicals.[1][2][32][33] It uses mutant strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine (his⁻). The test measures the rate at which a chemical can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.

Experimental Workflow: Ames Test for Aminobiphenyls

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_results Results Bacteria His- Salmonella typhimurium Mixture Mix Bacteria, S9, and Test Compound Bacteria->Mixture S9 Rat Liver S9 Fraction (Metabolic Activation) S9->Mixture Test_Compound Aminobiphenyl Isomer Test_Compound->Mixture Plate Plate on Histidine-deficient Agar Mixture->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analysis Compare to Control Count->Analysis

Generalized workflow for the Ames test.

For 4-aminobiphenyl, a mutagenic effect is only observed in the presence of a metabolic activation system (the S9 fraction from rat liver), which contains the necessary cytochrome P450 enzymes to convert it to its mutagenic N-hydroxy derivative. In contrast, 2- and this compound are not mutagenic even with metabolic activation.[3]

Conclusion

The historical study of aminobiphenyl isomers has provided invaluable insights into the principles of chemical carcinogenesis, metabolism, and structure-activity relationships. The tragic story of 4-aminobiphenyl spurred significant advancements in occupational safety and toxicological testing. For today's drug development professionals, the lessons learned from these simple yet illustrative molecules remain highly relevant. They underscore the critical importance of understanding the metabolic fate of new chemical entities and the potential for isomer-specific toxicity. The historical experimental and analytical techniques, while rudimentary by modern standards, laid the groundwork for the sophisticated methods used today to ensure the safety and efficacy of new medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminobiphenyl via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-aminobiphenyl (B1205854), a valuable building block in medicinal chemistry, from 3-bromoaniline (B18343) and phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high efficiency and functional group tolerance, making it a robust choice for the synthesis of biaryl compounds. Included are reaction parameters, a step-by-step experimental protocol, and characterization data.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals.[1] The biphenyl (B1667301) motif is a prevalent scaffold in many biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl systems.[2] Its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of reagents make it an ideal method for drug discovery and development.[2][3] This application note details a reliable protocol for the synthesis of this compound from 3-bromoaniline and phenylboronic acid.

Applications in Drug Development

The this compound scaffold is a crucial component in the development of various therapeutic agents. For instance, derivatives of this compound are key intermediates in the synthesis of potent pharmaceuticals. One notable example is its role in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. The modular nature of the Suzuki coupling allows for the facile generation of a library of this compound analogs for structure-activity relationship (SAR) studies in drug discovery campaigns.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (3-bromoaniline) with an organoboron compound (phenylboronic acid) in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst.[2]

Experimental Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of 3-bromoaniline with phenylboronic acid. Optimization of reaction conditions may be necessary for specific applications to achieve optimal yields.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-bromoaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford this compound.[4]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Data Presentation

Table 1: Reaction Parameters and Yield for the Synthesis of this compound

ParameterValue
Aryl Halide 3-Bromoaniline
Boronic Acid Phenylboronic acid
Catalyst Pd(OAc)₂
Ligand PPh₃
Base K₂CO₃
Solvent 1,4-Dioxane/Water (4:1)
Temperature 80-90 °C
Reaction Time 12-24 hours
Representative Yield 85-95%

Table 2: Characterization Data for this compound

AnalysisData
Appearance Colorless solid[3]
Molecular Formula C₁₂H₁₁N[5]
Molecular Weight 169.22 g/mol [5]
¹H NMR (CDCl₃, δ) 7.55-7.20 (m, 5H, Ar-H), 7.18 (t, J=7.8 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.85 (d, J=7.6 Hz, 1H, Ar-H), 6.65 (d, J=8.0 Hz, 1H, Ar-H), 3.70 (s, 2H, NH₂)
¹³C NMR (CDCl₃, δ) 146.5, 142.0, 141.5, 129.5, 128.8, 127.3, 127.2, 118.5, 115.0, 114.8
Mass Spectrum (m/z) [M]⁺ calcd for C₁₂H₁₁N, 169.09; found, 169.1

Note: NMR data is representative and may vary slightly based on solvent and instrument.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants: - 3-Bromoaniline - Phenylboronic Acid - Base (K₂CO₃) Catalyst Add Catalyst: - Pd(OAc)₂ - PPh₃ Reactants->Catalyst 1. Solvent Add Solvents: - 1,4-Dioxane - Water Catalyst->Solvent 2. Inert Establish Inert Atmosphere Solvent->Inert 3. Heat Heat to 80-90°C with Stirring Inert->Heat 4. Monitor Monitor by TLC Heat->Monitor 5. Quench Cool and Quench Monitor->Quench 6. Extract Liquid-Liquid Extraction Quench->Extract 7. Dry Dry Organic Layer Extract->Dry 8. Purify Column Chromatography Dry->Purify 9. Characterize Characterize Product: - NMR - Mass Spectrometry Purify->Characterize 10.

Caption: Experimental workflow for the synthesis of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (3-Bromoaniline) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Phenylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Protocol for the Purification of Synthesized 3-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-024

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of synthesized 3-aminobiphenyl (B1205854), a key intermediate in the manufacturing of various dyes and pharmaceuticals.[1] The protocols outlined below—flash column chromatography and recrystallization—are designed to remove common impurities from synthesis, such as unreacted starting materials, catalysts, and side-products.

Introduction

This compound (C₁₂H₁₁N) is a colorless solid that may appear colored in aged samples.[2] It is commonly synthesized via a Suzuki coupling reaction between 3-bromoaniline (B18343) and phenylboronic acid.[2] Given its applications and the potential for impurities to affect downstream processes and product quality, effective purification is critical. This application note presents two robust methods for achieving high-purity this compound.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound using flash column chromatography and recrystallization. These values are based on typical laboratory results and may vary depending on the initial purity of the crude material and the specific conditions employed.

Purification MethodSolvent SystemTypical YieldTypical Purity
Flash Column ChromatographyPetroleum Ether:Ethyl Acetate (B1210297) (2:1) + 0.5% Triethylamine (B128534)~43%>98%
Flash Column ChromatographyHexane:Ethyl Acetate (Gradient)~85%>98%
RecrystallizationEthanol (B145695):WaterGood to High>99%

Experimental Protocols

Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Purification by Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities. The addition of a small amount of triethylamine to the mobile phase is crucial to prevent peak tailing, a common issue when purifying amines on silica (B1680970) gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum Ether or Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Triethylamine

  • Glass column for flash chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of petroleum ether:ethyl acetate (e.g., 4:1 or 2:1) with a few drops of triethylamine.

    • Visualize the plate under a UV lamp to determine the Rf value of this compound and identify impurities. The ideal Rf for column chromatography is approximately 0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., petroleum ether:ethyl acetate 2:1 with 0.5% triethylamine).

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • In a separate flask, add a small amount of silica gel and the dissolved crude product.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution of the product by spotting fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for obtaining high-purity crystalline solids. The key to a successful recrystallization is the selection of an appropriate solvent or solvent pair.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • An ethanol/water mixture is a suitable solvent system for the recrystallization of this compound. The compound should be soluble in hot ethanol and less soluble in cold water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • To the hot ethanol solution, add hot water dropwise until the solution becomes slightly and persistently cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[3]

    • Dry the purified crystals under vacuum to a constant weight.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound (from Suzuki Coupling) Chromatography Flash Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Purity_Analysis Purity Analysis (TLC, NMR, etc.) Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General workflow for the purification of synthesized this compound.

LogicalRelationship Impurity_Profile Impurity Profile of Crude Product Purification_Choice Choice of Purification Method Impurity_Profile->Purification_Choice Chromatography Flash Column Chromatography (Good for diverse polarities) Purification_Choice->Chromatography Dissimilar Polarities Recrystallization Recrystallization (High purity for crystalline solids) Purification_Choice->Recrystallization Crystalline Product Desired_Purity Desired Final Purity Chromatography->Desired_Purity Recrystallization->Desired_Purity

Caption: Decision logic for selecting a purification method for this compound.

References

3-Aminobiphenyl: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Aminobiphenyl (B1205854) is a valuable and versatile building block in organic synthesis, serving as a key precursor for a diverse range of molecules with significant applications in pharmaceuticals, materials science, and chemical biology. Its unique structure, featuring a biphenyl (B1667301) backbone with a reactive primary amine, allows for the strategic introduction of this privileged motif into complex molecular architectures. This Application Note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols for key transformations and insights into the biological activities of its derivatives.

While this compound is a commercially available compound, it is important to note that it is classified as a known human carcinogen and should be handled with appropriate safety precautions in a laboratory setting.[1]

Synthetic Applications

This compound serves as a versatile starting material for a variety of organic transformations, enabling the construction of complex molecules with diverse functionalities. Key reactions involving this building block include palladium-catalyzed cross-coupling reactions and amide bond formations, which are fundamental for the synthesis of novel therapeutic agents and functional materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound can participate in these reactions as both a nucleophile (via the amino group in Buchwald-Hartwig amination) and as a scaffold to which other groups can be attached (after conversion to a halide or boronic acid for Suzuki-Miyaura coupling).

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of biaryl compounds. While this compound itself can be synthesized via a Suzuki coupling of 3-bromoaniline (B18343) and phenylboronic acid, it can also be functionalized and then used in subsequent coupling reactions.[2] For instance, derivatives of this compound are employed in the synthesis of complex heterocyclic structures, such as triazoloquinazolines, which have shown interesting photophysical properties.[1][3][4]

Protocol 1: Synthesis of 3-Aryl-5-(4-amino[1][1]-biphenyl)[1][4][5]triazolo[4,3-c]quinazolines via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction for the synthesis of a triazoloquinazoline derivative, a class of compounds with potential applications in materials science.[1]

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • 5-(4-Bromophenyl)-3-aryl-[1][4][5]triazolo[4,3-c]quinazoline (1.0 equiv)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add the 5-(4-bromophenyl)-3-aryl-[1][4][5]triazolo[4,3-c]quinazoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for the appropriate time (monitor by TLC or LC-MS, typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryAryl HalideBoronic Ester/AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-(4-Bromophenyl)-3-(p-tolyl)-[1][4][5]triazolo[4,3-c]quinazoline4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilinePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O801265[1]
25-(4-Bromophenyl)-3-(4-methoxyphenyl)-[1][4][5]triazolo[4,3-c]quinazoline4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilinePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O801258[1]

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of amines with aryl halides.[6][7][8] this compound can serve as the amine component in this reaction to synthesize a variety of N-aryl and N-heteroaryl derivatives. This reaction is instrumental in the synthesis of compounds with potential applications in medicinal chemistry and materials science.[9][10]

Protocol 2: General Protocol for Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube, add the aryl bromide, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add anhydrous toluene, followed by this compound and the base.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1BromobenzeneThis compoundPd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene100>95 (model)[9]
24-BromotolueneThis compoundPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane100>95 (model)[6]
Amide Bond Formation

The amino group of this compound can readily undergo acylation to form amide bonds. This reaction is fundamental in the synthesis of a wide range of biologically active molecules, including kinase inhibitors. The general approach involves reacting this compound with a carboxylic acid (often activated) or an acyl chloride.

Protocol 3: Synthesis of N-([1,1'-biphenyl]-3-yl)benzamide

This protocol outlines the synthesis of a simple amide derivative of this compound.

Reaction Scheme:

Caption: Amide synthesis from this compound.

Materials:

  • This compound (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Pyridine (B92270) (1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.

Quantitative Data for Amide Bond Formation:

EntryCarboxylic Acid/Acyl ChlorideCoupling AgentBaseSolventTemp (°C)Yield (%)Reference
1Benzoyl Chloride-PyridineDCMRT>90 (typical)General Knowledge
2Benzoic AcidHATUDIPEADMFRT>90 (typical)General Knowledge

Applications in Drug Discovery

Derivatives of this compound have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Kinase Inhibitors

The biphenyl motif is a common feature in many kinase inhibitors. By utilizing this compound as a starting material, medicinal chemists can synthesize libraries of compounds to target various kinases involved in cancer progression. For example, derivatives of aminobiphenyl have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling pathways, both of which are critical for cancer cell survival and proliferation.[11][12][13][14][15][16][17][18]

EGFR Signaling Pathway:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization inhibits

Caption: EGFR signaling pathway and inhibition.

PI3K/Akt/mTOR Signaling Pathway:

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR pathway and inhibition.

Antimicrobial Agents

Biphenyl derivatives have also shown promise as antimicrobial agents. The lipophilic nature of the biphenyl core allows these molecules to potentially interact with and disrupt bacterial cell membranes, leading to cell death.[1][5][19][20] The amino group of this compound provides a convenient point for modification to optimize the antimicrobial activity and selectivity of these compounds.

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of This compound Derivatives MIC Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Membrane Membrane Permeability Assay MBC->Membrane Biofilm Biofilm Inhibition Assay MBC->Biofilm

Caption: Workflow for antimicrobial evaluation.

Conclusion

This compound is a foundational building block in organic synthesis with significant potential for the development of novel pharmaceuticals and functional materials. Its utility in key synthetic transformations, such as palladium-catalyzed cross-coupling and amide bond formation, provides access to a wide array of complex molecules. The demonstrated and potential biological activities of its derivatives, including as kinase inhibitors and antimicrobial agents, underscore the importance of this scaffold in modern drug discovery efforts. Further exploration of the synthetic versatility of this compound is expected to lead to the discovery of new molecules with valuable therapeutic and material properties.

References

Applications of 3-Aminobiphenyl in the Manufacturing of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobiphenyl (B1205854) is a primary aromatic amine that serves as a versatile precursor in the synthesis of a variety of azo dyes. The resulting dyes, characterized by the presence of the azo functional group (-N=N-), are known for their vibrant colors and find applications in various fields, including textile dyeing, printing, and as biological stains. The biphenyl (B1667301) moiety in these dyes can influence their tinctorial strength, fastness properties, and potential biological activity. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound.

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

  • Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt. This reaction is typically carried out in a cold, acidic medium using sodium nitrite (B80452). The resulting 3-biphenyldiazonium salt is unstable and is used immediately in the subsequent step.

  • Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye. The choice of the coupling component determines the final color and properties of the dye.

Experimental Protocols

Safety Precautions: this compound is a suspected carcinogen. All handling and experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, suspend 1.69 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction as diazonium salts are unstable at higher temperatures.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound suspension over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring the mixture for an additional 20-30 minutes after the addition is complete to ensure the diazotization is finished. The resulting clear solution of 3-biphenyldiazonium chloride is used immediately in the coupling reaction.

Protocol 2: Azo Coupling with β-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • β-Naphthol (2-Naphthol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 15 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the β-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold water until the filtrate is neutral to litmus (B1172312) paper.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or glacial acetic acid.

  • Dry the purified dye in a vacuum oven at 60-70 °C.

Data Presentation

The following tables summarize typical quantitative data for azo dyes synthesized from this compound and various coupling components. Please note that yields and melting points can vary based on the purity of reactants and specific reaction conditions.

Table 1: Synthesis of Azo Dyes from this compound

Coupling ComponentDye Name/StructureMolecular FormulaYield (%)Melting Point (°C)Color
Phenol4-((3-Biphenyl)azo)phenolC₁₈H₁₄N₂O80-85168-170Yellow-Orange
β-Naphthol1-((3-Biphenyl)azo)-2-naphtholC₂₂H₁₆N₂O85-92192-194Orange-Red
Resorcinol4-((3-Biphenyl)azo)resorcinolC₁₈H₁₄N₂O₂78-83215-217Reddish-Brown
N,N-Dimethylaniline4-((3-Biphenyl)azo)-N,N-dimethylanilineC₂₀H₁₉N₃75-80180-182Red

Table 2: Spectral Data for Azo Dyes Derived from this compound

Dye (from Table 1)λmax (nm) in EthanolMolar Absorptivity (ε, L mol⁻¹ cm⁻¹)Key IR Absorptions (cm⁻¹)
4-((3-Biphenyl)azo)phenol~410~25,0003300-3400 (-OH), ~1450 (-N=N-), 3030 (Ar-H)
1-((3-Biphenyl)azo)-2-naphthol~480~30,0003350-3450 (-OH), ~1460 (-N=N-), 3050 (Ar-H)
4-((3-Biphenyl)azo)resorcinol~430~28,0003200-3400 (broad, -OH), ~1455 (-N=N-), 3040 (Ar-H)
4-((3-Biphenyl)azo)-N,N-dimethylaniline~495~35,0002850-2950 (C-H of CH₃), ~1440 (-N=N-), 3030 (Ar-H)

Mandatory Visualization

Azo_Dye_Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling aminobiphenyl This compound diazonium 3-Biphenyldiazonium Chloride (Unstable Intermediate) aminobiphenyl->diazonium 0-5 °C hcl_nano2 HCl, NaNO₂ azo_dye Azo Dye diazonium->azo_dye 0-5 °C, Alkaline pH coupling_component Coupling Component (e.g., β-Naphthol)

Caption: General synthesis pathway for azo dyes from this compound.

Experimental_Workflow start Start diazotization Diazotization of This compound start->diazotization coupling Azo Coupling with Electron-Rich Compound diazotization->coupling Immediate use filtration Vacuum Filtration coupling->filtration washing Washing with Cold Water filtration->washing purification Recrystallization washing->purification drying Drying purification->drying characterization Characterization (Yield, MP, Spectroscopy) drying->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and characterization of azo dyes.

3-Aminobiphenyl: A Versatile Intermediate for the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-aminobiphenyl (B1205854) as a key intermediate in the synthesis of novel pharmaceutical compounds. It includes summaries of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to support researchers in the field of drug discovery and development.

Introduction

This compound is a valuable scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse range of biologically active molecules. Its biphenyl (B1667301) structure provides a rigid framework that can be strategically functionalized to interact with various biological targets, while the amino group offers a convenient handle for further chemical modifications. This versatility has led to the development of novel therapeutic agents targeting a spectrum of diseases, from hematological disorders to cancer. This document will focus on the application of this compound in the synthesis of key pharmaceutical intermediates and final active pharmaceutical ingredients (APIs), with a focus on Eltrombopag, HPTPβ inhibitors, and FGFR inhibitors.

Application 1: Intermediate for the Thrombopoietin Receptor Agonist, Eltrombopag

This compound is a precursor to the key intermediate, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, used in the synthesis of Eltrombopag. Eltrombopag is a thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. It is used to treat thrombocytopenia in patients with chronic immune thrombocytopenia (ITP).

Synthetic Pathway Overview

The synthesis of the key Eltrombopag intermediate, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, can be achieved from a derivative of this compound through a multi-step process. A plausible synthetic route involves the introduction of a hydroxyl group ortho to the amino group and a carboxylic acid on the second phenyl ring. This is typically achieved through a combination of reactions such as electrophilic aromatic substitution and cross-coupling reactions.

A common strategy involves the use of a protected this compound derivative to ensure regioselectivity during subsequent functionalization steps. A key transformation is the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core.

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis This compound This compound Protection_of_Amine Amino Group Protection This compound->Protection_of_Amine Ortho_Hydroxylation Ortho-Hydroxylation Protection_of_Amine->Ortho_Hydroxylation Bromination Bromination Ortho_Hydroxylation->Bromination Protected_Brominated_Aminobiphenyl Protected 3-Amino-X-bromo-Y-hydroxybiphenyl Bromination->Protected_Brominated_Aminobiphenyl Suzuki_Coupling Suzuki-Miyaura Coupling Protected_Brominated_Aminobiphenyl->Suzuki_Coupling Deprotection Deprotection Suzuki_Coupling->Deprotection 3-Carboxyphenylboronic_Acid 3-Carboxyphenylboronic Acid 3-Carboxyphenylboronic_Acid->Suzuki_Coupling Intermediate 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid Deprotection->Intermediate Coupling_Reaction Coupling Reaction Intermediate->Coupling_Reaction Eltrombopag Eltrombopag Coupling_Reaction->Eltrombopag Eltrombopag_Precursor Eltrombopag Precursor Eltrombopag_Precursor->Coupling_Reaction

Synthetic workflow for Eltrombopag intermediate.
Experimental Protocol: Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a functionalized this compound derivative with 3-carboxyphenylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Protected 3-amino-X-bromo-Y-hydroxybiphenyl (1.0 eq)

  • 3-Carboxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (B28343)

  • Ethanol (B145695)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add the protected 3-amino-X-bromo-Y-hydroxybiphenyl, 3-carboxyphenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene and ethanol (e.g., 4:1 v/v).

  • In a separate flask, dissolve potassium carbonate in degassed water.

  • Add the aqueous potassium carbonate solution to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected intermediate.

  • The protecting group is then removed under appropriate conditions to yield 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid.

Application 2: Intermediate for Novel Human Protein Tyrosine Phosphatase Beta (HPTPβ) Inhibitors

This compound derivatives have been explored as scaffolds for the development of inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), also known as Protein Tyrosine Phosphatase Receptor-type B (PTPRB). HPTPβ is a transmembrane protein tyrosine phosphatase that plays a role in cell adhesion, neurite growth, and neuronal differentiation.[1] Its dysregulation has been implicated in various diseases, including cancer.[2][3]

(3'-Amino-[1,1'-biphenyl]-4-yl)sulfamic Acid Derivatives

A series of (3'-amino-[1,1'-biphenyl]-4-yl)sulfamic acid derivatives have been designed as non-phosphonate-based phosphotyrosine (pTyr) mimetics and evaluated as HPTPβ inhibitors.[4] These compounds have shown promising inhibitory activity and selectivity.

Quantitative Data: HPTPβ Inhibitory Activity
Compound IDStructureHPTPβ Inhibition (%) @ 10 µMPTP1B Inhibition (%) @ 10 µMSHP2 Inhibition (%) @ 10 µM
C2 (Structure not fully disclosed in source)FavorableLower than HPTPβLower than HPTPβ
C22 (Structure not fully disclosed in source)FavorableLower than HPTPβLower than HPTPβ

Data extracted from a study by Zhang et al. The specific percentage of inhibition was not provided, but the compounds were reported to have favorable activity and selectivity.[4]

Experimental Protocol: Synthesis of (3'-Amino-[1,1'-biphenyl]-4-yl)sulfamic Acid Derivatives

A general synthetic approach to these compounds involves the sulfonation of a this compound derivative followed by further functionalization.

Step 1: Sulfonation of a this compound Derivative

Materials:

  • This compound derivative (1.0 eq)

  • Fuming sulfuric acid (oleum, 20%) or Chlorosulfonic acid

  • Appropriate reaction vessel and personal protective equipment

Procedure (using Fuming Sulfuric Acid):

  • In a well-ventilated fume hood, carefully add the this compound derivative to a round-bottom flask containing fuming sulfuric acid (oleum). Caution: Oleum is extremely corrosive.

  • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to allow for sulfonation to occur.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the sulfonated product.

  • Filter the precipitate, wash with cold water, and dry to obtain the 3'-amino-[1,1'-biphenyl]-4-sulfonic acid derivative.

Step 2: Conversion to Sulfamic Acid and Further Derivatization

The sulfonic acid can then be converted to the corresponding sulfonyl chloride, which can then be reacted with various amines to generate a library of sulfamic acid derivatives.

PTPRB (HPTPβ) Signaling Pathway

PTPRB is a receptor-type protein tyrosine phosphatase that negatively regulates several signaling pathways by dephosphorylating key tyrosine kinase receptors, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2.[5][6] By dephosphorylating these receptors, PTPRB attenuates downstream signaling cascades involved in angiogenesis, cell proliferation, and migration.[5][6] Inhibition of PTPRB can therefore enhance the signaling of these pathways.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates PTPRB PTPRB (HPTPβ) PTPRB->VEGFR2 Dephosphorylates (Inhibits) Tie2 Tie-2 PTPRB->Tie2 Dephosphorylates (Inhibits) Tie2->PI3K Activates Ang1 Angiopoietin-1 Ang1->Tie2 Binds AKT Akt PI3K->AKT Cell_Response Cell Proliferation, Migration, Survival AKT->Cell_Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

PTPRB (HPTPβ) signaling pathway.

Application 3: Potential Scaffold for Fibroblast Growth Factor Receptor (FGFR) Inhibitors

While specific examples of FGFR inhibitors directly synthesized from this compound are not as well-documented in the readily available literature, the biphenyl scaffold is a common feature in many kinase inhibitors. The structural rigidity and the ability to introduce substituents at various positions make it an attractive core for designing molecules that can fit into the ATP-binding pocket of kinases like FGFR.

Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a key driver in various cancers.[7][8] Small molecule inhibitors targeting the FGFR kinase domain have shown clinical efficacy.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors (FGFR1-4). This leads to receptor dimerization and autophosphorylation of the intracellular kinase domains, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways regulate crucial cellular processes like proliferation, survival, and migration.[7][9]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAS RAS FGFR->RAS Activates STAT STAT FGFR->STAT Activates IP3_DAG IP3 / DAG PLCg->IP3_DAG AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell_Response Cell Proliferation, Survival, Migration STAT->Cell_Response IP3_DAG->Cell_Response AKT->Cell_Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

FGFR signaling pathway.
Hypothetical Synthetic Approach for a this compound-Based FGFR Inhibitor

A potential strategy to synthesize an FGFR inhibitor from this compound would involve a Suzuki-Miyaura coupling to introduce a substituted aryl or heteroaryl group that can interact with the hinge region of the FGFR kinase domain. The amino group of the this compound could be functionalized to interact with other key residues in the ATP-binding pocket.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a variety of pharmaceutical compounds. Its utility has been demonstrated in the development of the thrombopoietin receptor agonist Eltrombopag and promising inhibitors of HPTPβ. While its direct application in the synthesis of FGFR inhibitors is less established, the biphenyl scaffold remains a relevant structural motif in kinase inhibitor design. The experimental protocols and pathway diagrams provided in this document serve as a foundational resource for researchers aiming to leverage this compound in their drug discovery and development efforts. Further exploration and optimization of synthetic routes and biological evaluations are warranted to fully exploit the potential of this important chemical intermediate.

References

Application Notes and Protocols for the Derivatization of 3-Aminobiphenyl for Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminobiphenyl (B1205854) is a primary aromatic amine that is of significant interest in various fields, including environmental analysis, toxicology, and drug development, due to its classification as a known human carcinogen.[1] Accurate and sensitive quantification of this compound in complex matrices often requires a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. However, due to the polar nature of the primary amine group, direct GC-MS analysis of this compound can be challenging, leading to poor chromatographic peak shape and low sensitivity.

Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC-MS analysis. This process improves the volatility, thermal stability, and chromatographic behavior of the analyte.[2] For primary amines like this compound, acylation with fluorinated anhydrides is a common and effective derivatization strategy. This application note provides a detailed protocol for the derivatization of this compound using pentafluoropropionic anhydride (B1165640) (PFPA) and subsequent analysis by GC-MS.

Principle of Derivatization

The derivatization of this compound with PFPA involves the acylation of the primary amine group. The lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of the PFPA molecule, leading to the formation of a stable N-(3-biphenyl)pentafluoropropionamide derivative and pentafluoropropionic acid as a byproduct. This reaction effectively masks the polar N-H bond, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the analyte. The resulting derivative is more amenable to GC separation and can be sensitively detected by the mass spectrometer.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pentafluoropropionic anhydride (PFPA)

  • Toluene (B28343), HPLC grade

  • Ethyl acetate, HPLC grade

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas, high purity

  • Glassware: reaction vials with screw caps, pipettes, volumetric flasks, autosampler vials

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of toluene in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with toluene to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation and Derivatization
  • Sample Aliquot: Place 1 mL of the sample (or working standard) into a glass reaction vial.

  • pH Adjustment: Add 0.5 mL of 1 M NaOH to the vial to ensure the this compound is in its free base form. Vortex for 1 minute.

  • Extraction: Add 2 mL of toluene to the vial, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer (toluene) to a clean reaction vial.

  • Derivatization: Add 50 µL of PFPA to the toluene extract.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • Washing: Add 1 mL of deionized water to the vial, vortex for 1 minute, and centrifuge to separate the layers. Carefully remove and discard the lower aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.

  • Final Sample: Transfer the final derivatized sample to an autosampler vial for GC-MS analysis.

GC-MS Analysis

Instrumentation

An Agilent GC-MS system (or equivalent) equipped with a capillary column is recommended.

GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of the PFPA-derivatized this compound.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injection ModeSplitless[3]
Injection Volume1 µL
Injector Temperature280°C[3]
Carrier GasHelium[3]
Flow Rate1.0 mL/min (constant flow)[3]
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp at 8°C/min to 150°C, then ramp at 30°C/min to 280°C, hold for 5 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the analysis of PFPA-derivatized this compound. Actual values may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected ValueReference
Retention Time (RT) Dependent on the specific GC conditions, but expected to be consistent.N/A
Quantifier Ion (m/z) To be determined from the mass spectrum of the derivative. Likely fragments include the molecular ion and fragments from the loss of the pentafluoropropionyl group.N/A
Qualifier Ions (m/z) To be determined from the mass spectrum of the derivative.N/A
Limit of Detection (LOD) 0.30 pg on-columnA study on this compound hemoglobin adducts reported this LOD for the derivatized compound.
Limit of Quantification (LOQ) 2.5 - 10 ng/mLBased on typical LOQs for other PFPA-derivatized amines.[3][4]
Linearity Range 5 or 10 - 1000 ng/mLBased on typical linearity ranges for other PFPA-derivatized amines.[3][4]
Correlation Coefficient (R²) > 0.99A study on this compound reported satisfactory linearity with R² > 0.99.[5][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Sample/Standard ph_adjust pH Adjustment (1M NaOH) sample->ph_adjust extraction Liquid-Liquid Extraction (Toluene) ph_adjust->extraction add_pfpa Add PFPA extraction->add_pfpa heating Heat at 70°C for 30 min add_pfpa->heating wash Wash with Water heating->wash dry Dry with Na₂SO₄ wash->dry gcms GC-MS Analysis dry->gcms

Caption: Experimental workflow for the derivatization of this compound.

Metabolic Pathway of this compound

metabolic_pathway ABP This compound Hydroxylation Hydroxylation (ortho-positions: 2', 4', 6') ABP->Hydroxylation CYP450 N_Oxidation N-Oxidation ABP->N_Oxidation Hydroxylated_ABP Hydroxylated Metabolites Hydroxylation->Hydroxylated_ABP Hydroxylamine 3-Hydroxylaminobiphenyl N_Oxidation->Hydroxylamine Nitroso 3-Nitrosobiphenyl Hydroxylamine->Nitroso Nitro 3-Nitrobiphenyl Nitroso->Nitro

Caption: Metabolic pathway of this compound in vitro.[7]

Conclusion

The described method provides a robust and sensitive approach for the quantitative analysis of this compound by GC-MS. The derivatization with pentafluoropropionic anhydride significantly improves the chromatographic performance and allows for low-level detection. This application note and protocol can be readily implemented in research and analytical laboratories for the routine analysis of this compound in various matrices. It is recommended to validate the method in the specific matrix of interest to ensure accuracy and precision.

References

Quantitative Analysis of 3-Aminobiphenyl in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobiphenyl (3-ABP) is an aromatic amine that is classified as a known human carcinogen. Exposure to 3-ABP can occur through various environmental and occupational sources. Biomonitoring of 3-ABP in biological matrices such as urine and blood is crucial for assessing human exposure and understanding its associated health risks. This document provides detailed application notes and protocols for the quantitative analysis of 3-ABP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The quantitative determination of 3-ABP in biological samples is primarily achieved through chromatographic techniques coupled with mass spectrometry. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity required for detecting trace levels of 3-ABP and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of 3-ABP in biological matrices. It offers high specificity and sensitivity, often with simpler sample preparation compared to GC-MS. The general workflow involves sample preparation (including hydrolysis of conjugates), chromatographic separation, and detection by tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust method for 3-ABP analysis. Due to the low volatility of 3-ABP, a derivatization step is necessary to convert it into a more volatile compound suitable for gas chromatography. This method provides excellent chromatographic resolution and sensitivity.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of this compound and related aromatic amines in biological matrices. These values are compiled from various studies and are intended to provide a general reference. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Typical LC-MS/MS Method Performance for Aromatic Amines in Urine

ParameterThis compound4-Aminobiphenylo-Toluidine
Linearity Range 1 - 100 ng/mL0.5 - 200 ng/mL1 - 250 ng/mL
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.2 ng/mL0.8 ng/mL
Recovery 85 - 105%90 - 110%88 - 108%
Precision (Intra-day RSD) < 10%< 8%< 12%
Precision (Inter-day RSD) < 15%< 12%< 18%

Table 2: Typical GC-MS Method Performance for Aromatic Amines in Biological Matrices

ParameterThis compound4-Aminobiphenyl2-Naphthylamine
Linearity Range 5 - 500 ng/mL2 - 1000 ng/mL5 - 800 ng/mL
Limit of Detection (LOD) 0.5 ng/L1 ng/L[1]1 ng/L
Limit of Quantification (LOQ) 1.5 ng/mL3 ng/mL3 ng/mL
Recovery 80 - 110%75 - 105%82 - 112%
Precision (Intra-day RSD) < 12%< 10%< 15%
Precision (Inter-day RSD) < 18%< 15%< 20%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Urine by LC-MS/MS

This protocol describes a method for the determination of total 3-ABP in urine, which includes a deconjugation step to release 3-ABP from its glucuronide and sulfate (B86663) metabolites.

1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • Internal Standard Spiking: To 1 mL of the urine supernatant, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d9).

  • Enzymatic Hydrolysis:

    • Add 500 µL of 1 M sodium acetate (B1210297) buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia (>5000 units/mL of β-glucuronidase activity).

    • Vortex briefly and incubate at 37°C for 16 hours (overnight).

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 3 cc, 60 mg) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.

    • Elution: Elute the analyte with 3 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 3-ABP from matrix interferences (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • This compound: Precursor ion m/z 170.1 -> Product ions (e.g., m/z 153.1, 115.1). Collision energy will need to be optimized for the specific instrument.

    • This compound-d9 (IS): Precursor ion m/z 179.1 -> Product ions (e.g., m/z 162.1, 122.1).

3. Quantification

Create a calibration curve by analyzing a series of calibration standards prepared in a blank matrix (e.g., synthetic urine) and subjected to the same sample preparation procedure. The concentration of 3-ABP in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol 2: Quantitative Analysis of this compound in Blood by GC-MS

This protocol details a method for the determination of 3-ABP in blood, involving protein precipitation, liquid-liquid extraction, and derivatization.

1. Sample Preparation: Protein Precipitation, LLE, and Derivatization

  • Sample Collection and Internal Standard Spiking: To 1 mL of whole blood or plasma, add an appropriate amount of a suitable internal standard (e.g., 4-Aminobiphenyl-d9).

  • Protein Precipitation: Add 3 mL of ice-cold acetonitrile to the blood sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a clean glass tube.

    • Add 5 mL of hexane/ethyl acetate (90:10, v/v).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction step on the aqueous layer and combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2][3]

    • Seal the vial and heat at 70°C for 60 minutes.[4]

    • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM.

    • SIM Ions for TMS-derivatized 3-ABP: Monitor characteristic ions (e.g., m/z 241 [M+], 226 [M-15]+).

    • MRM Transitions: If using a triple quadrupole, precursor-to-product ion transitions can be established for enhanced selectivity.

3. Quantification

Prepare a calibration curve using blank blood or plasma spiked with known concentrations of 3-ABP and the internal standard. Process the calibration standards through the entire sample preparation procedure. Quantify the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for LC-MS/MS Analysis of 3-ABP in Urine

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (1 mL) is_spike Spike with Internal Standard urine->is_spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase, 37°C) is_spike->hydrolysis spe Solid-Phase Extraction (SPE) Mixed-Mode Cation Exchange hydrolysis->spe evap Evaporation to Dryness spe->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lc UPLC/HPLC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (Positive ESI, MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant result Final Concentration quant->result

Caption: Workflow for 3-ABP analysis in urine by LC-MS/MS.

Metabolic Pathway of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Detoxification) cluster_activation Bioactivation & Adduct Formation ABP This compound (3-ABP) N_OH_ABP N-hydroxy-3-aminobiphenyl ABP->N_OH_ABP CYP1A2, CYP2E1 Hydroxylated_ABP Hydroxylated Metabolites (e.g., 2-hydroxy, 4-hydroxy) ABP->Hydroxylated_ABP CYPs Acetamido_ABP 3-Acetamidobiphenyl ABP->Acetamido_ABP NAT1, NAT2 Nitroso_ABP 3-Nitrosobiphenyl N_OH_ABP->Nitroso_ABP Oxidation Glucuronide_Conj Glucuronide Conjugates N_OH_ABP->Glucuronide_Conj UGTs Nitrenium Nitrenium Ion (Reactive Intermediate) N_OH_ABP->Nitrenium Esterification (SULT, NAT) Nitroso_ABP->Nitrenium Hydroxylated_ABP->Glucuronide_Conj UGTs Sulfate_Conj Sulfate Conjugates Hydroxylated_ABP->Sulfate_Conj SULTs Excretion Urinary Excretion Acetamido_ABP->Excretion Glucuronide_Conj->Excretion Sulfate_Conj->Excretion Adducts DNA & Hemoglobin Adducts Nitrenium->Adducts

Caption: Metabolic activation and detoxification of this compound.

References

Application Notes and Protocols for 3-Aminobiphenyl Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobiphenyl is an organic compound that serves as a critical analytical reference standard in various scientific disciplines, including pharmaceutical development, environmental analysis, and toxicology studies. As a suspected human carcinogen, accurate and precise quantification of this compound is paramount for safety and regulatory compliance. These application notes provide detailed protocols for the preparation, handling, and use of this compound as an analytical reference standard, ensuring the reliability and reproducibility of experimental results.

Preparation and Certification of this compound Analytical Reference Standard

The preparation of a high-purity this compound analytical reference standard involves a multi-step process encompassing synthesis, purification, and comprehensive characterization to establish its identity, purity, and stability.

Synthesis

A common and effective method for the synthesis of this compound is the Suzuki coupling reaction.[1]

Reaction Scheme:

3-Bromoaniline (B18343) + Phenylboronic acid --(Pd(OAc)₂ catalyst)--> this compound

Protocol:

  • In a reaction vessel, dissolve 3-bromoaniline and phenylboronic acid in a suitable solvent system, such as a mixture of toluene, ethanol (B145695), and water.

  • Add a palladium catalyst, like palladium(II) acetate (B1210297), and a base, such as sodium carbonate.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and perform a work-up procedure involving extraction and washing to isolate the crude this compound.

Purification

To achieve the high purity required for an analytical reference standard, the crude product undergoes one or more purification steps.

Protocol:

  • Column Chromatography: Utilize silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate this compound from impurities.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to obtain crystalline this compound.

Purity Assessment and Certification

The purity of the prepared this compound must be rigorously assessed using orthogonal analytical techniques. A purity of 99.5% or higher is desirable for a reference standard.[2]

Table 1: Purity Assessment of this compound Reference Standard (Representative Data)

Lot NumberHPLC-UV Purity (%)qNMR Purity (%)Karl Fischer (Water Content, %)Residual Solvents (ppm)Overall Purity (%)
3ABP-00199.8599.890.05<10099.8
3ABP-00299.9199.930.04<10099.9
3ABP-00399.8899.900.06<10099.8

Experimental Protocols for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC-UV):

    • System: Agilent 1260 Infinity II or equivalent with a DAD detector.

    • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Purity Calculation: Area normalization of the principal peak.

  • Quantitative Nuclear Magnetic Resonance (qNMR): [3][4]

    • System: 400 MHz NMR spectrometer or higher.

    • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride).

    • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Method: Accurately weigh the this compound and the internal standard, dissolve in the deuterated solvent, and acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Purity Calculation: Compare the integral of a specific, well-resolved proton signal of this compound to that of the internal standard.

Stability of this compound Analytical Reference Standard

Stability testing is crucial to determine the retest period and appropriate storage conditions for the reference standard. Studies are conducted under long-term and accelerated conditions as per ICH guidelines.[5][6]

Table 2: Stability of this compound Analytical Reference Standard (Representative Data)

Storage ConditionTime PointPurity by HPLC (%)Appearance
Long-Term (25°C ± 2°C / 60% RH ± 5% RH) 0 Months99.85White to off-white solid
3 Months99.83Conforms
6 Months99.84Conforms
9 Months99.81Conforms
12 Months99.82Conforms
24 Months99.79Conforms
Accelerated (40°C ± 2°C / 75% RH ± 5% RH) 0 Months99.85White to off-white solid
3 Months99.75Conforms
6 Months99.68Slight discoloration

Based on this representative data, a retest period of 24 months can be assigned when stored under the recommended long-term conditions.

Preparation and Use of Standard Solutions

Accurate preparation of standard solutions is fundamental for the precise quantification of this compound in analytical samples.

Protocol for Preparation of a 1 mg/mL Stock Solution:

  • Weighing: Accurately weigh approximately 10 mg of the this compound analytical reference standard into a calibrated 10 mL volumetric flask.

  • Dissolution: Add a small amount of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to dissolve the solid completely.

  • Dilution: Dilute to the mark with the same solvent and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., 2-8 °C).

Working standards are prepared by serial dilution of the stock solution.

Analytical Method for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

Table 3: Representative Calibration Curve Data for this compound by LC-MS/MS

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaAnalyte/IS Ratio
11,520510,0000.003
57,850525,0000.015
1016,100515,0000.031
5082,300520,0000.158
100165,000518,0000.319
500835,000522,0001.600
10001,680,000519,0003.237

LC-MS/MS Protocol Outline:

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with water and acetonitrile containing a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound and a stable isotope-labeled internal standard.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the liver and involves several enzymatic reactions, with cytochrome P450 (CYP) enzymes playing a key role.[7][8]

metabolic_pathway ABP This compound N_OH_ABP N-Hydroxy-3-aminobiphenyl ABP->N_OH_ABP CYP-mediated N-oxidation Hydroxylated_ABP Hydroxylated Metabolites (e.g., 2-hydroxy, 4-hydroxy) ABP->Hydroxylated_ABP CYP-mediated Ring Hydroxylation Nitroso 3-Nitrosobiphenyl N_OH_ABP->Nitroso Oxidation Conjugates Glucuronide/Sulfate Conjugates N_OH_ABP->Conjugates Phase II Enzymes (UGTs) Nitro 3-Nitrobiphenyl Nitroso->Nitro Oxidation Hydroxylated_ABP->Conjugates Phase II Enzymes (UGTs, SULTs)

Caption: Metabolic activation pathway of this compound.

Experimental Workflow and Safety

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection Sample_Extraction Sample Extraction Sample_Collection->Sample_Extraction Standard_Prep Prepare 3-ABP Standards Spiking Spike with Internal Standard Standard_Prep->Spiking Sample_Extraction->Spiking LC_Separation Chromatographic Separation Spiking->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Calibration_Curve Generate Calibration Curve MS_Detection->Calibration_Curve Quantification Quantify 3-ABP Calibration_Curve->Quantification Reporting Report Results Quantification->Reporting

Caption: General workflow for this compound analysis.

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By adhering to these detailed protocols and safety guidelines, researchers can ensure the accurate and reliable use of this compound analytical reference standards in their studies.

References

Application Notes and Protocols: Safe Handling and Disposal of 3-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures and safety protocols for the handling and disposal of 3-Aminobiphenyl (CAS No. 2243-47-2) in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe working environment. This compound is a harmful chemical and a potential carcinogen that requires careful management.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is primarily used in the synthesis of azo dyes and as a building block in the production of pharmaceuticals and polymers.[1][3] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1]

Table 1: GHS Hazard and Precautionary Statements

Classification Code Statement Citations
Hazard H302 Harmful if swallowed. [2]
H315 Causes skin irritation. [2]
H319 Causes serious eye irritation. [2]
H335 May cause respiratory irritation. [2]
H411 Toxic to aquatic life with long lasting effects.
Precautionary P261 Avoid breathing dust. [2][4]
P270 Do not eat, drink or smoke when using this product.
P273 Avoid release to the environment.
P280 Wear protective gloves/eye protection/face protection. [2]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [2]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]

| | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |[2] |

Physical, Chemical, and Toxicological Properties

Understanding the properties of this compound is essential for its safe handling.

Table 2: Physical and Chemical Properties

Property Value Citations
CAS Number 2243-47-2 [1][2]
Molecular Formula C₁₂H₁₁N [1][3]
Molecular Weight 169.22 g/mol [3]
Appearance White to light yellow crystalline powder or solid. [1][4]
Melting Point 28 - 33 °C (82 - 91 °F)
Boiling Point 177 - 178 °C (351 - 352 °F) [4]
Flash Point > 110 °C (> 230 °F) - closed cup. [2]

| Solubility | Sparingly soluble in water. |[1] |

Table 3: Toxicological Data

Test Result Species Citations

| Oral LD50 | 789.2 mg/kg | Rat |[2] |

Protocols for Safe Handling

A systematic approach to hazard control is necessary when working with this compound. The hierarchy of controls should be applied to minimize potential exposure.

Hazard_Control_Hierarchy cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE label_least Least Effective PPE->label_least label_most Most Effective label_most->Elimination

Caption: Hierarchy of hazard controls for laboratory safety.

Engineering Controls
  • Fume Hood: All work involving solid this compound or its solutions must be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and changed immediately if contamination is suspected.[5]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6]

  • Skin and Body Protection: Wear a lab coat. For tasks with a higher risk of splashing, consider additional protective clothing.[6]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a P2 filter respirator or equivalent.

Personal Hygiene and Practices
  • Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][5]

  • Do not eat, drink, or smoke in laboratory areas.[7]

  • Avoid mouth pipetting; always use mechanical pipetting devices.[6][7]

  • Keep work surfaces clean and decontaminate them at the end of each procedure.[6]

Emergency Protocols

First Aid Measures
  • General Advice: Move the victim to fresh air. Consult a physician and show them the Safety Data Sheet (SDS).[5]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[8]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[8]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][5]

Spill Cleanup Protocol

Accidental spills must be handled immediately by trained personnel.

Spill_Cleanup_Workflow start Spill Detected alert Alert personnel in the immediate area start->alert assess Assess Spill (Size & Hazard) alert->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->don_ppe Minor Spill evacuate Evacuate Area Call Emergency Response assess->evacuate Major Spill contain Contain the spill (Use absorbent pads or vermiculite) don_ppe->contain cleanup Carefully sweep or scoop up solid material. Absorb liquid with inert material. contain->cleanup collect Place cleanup materials into a labeled, sealed hazardous waste container. cleanup->collect decontaminate Decontaminate the spill area with appropriate solvent/detergent, then water. collect->decontaminate dispose Dispose of waste container and used PPE as hazardous waste. decontaminate->dispose end Cleanup Complete dispose->end

Caption: Workflow for cleaning up a this compound spill.

Methodology:

  • Alert & Evacuate: Immediately alert personnel in the area.[9] For major spills, evacuate the laboratory and call for emergency assistance.[9][10]

  • Secure Area: If flammable, turn off all ignition sources.[8]

  • Personal Protection: Before cleaning, wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.[9][10]

  • Containment: Prevent the spill from spreading. For solid spills, avoid creating dust.[5]

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the material into a suitable container.[5]

    • Liquid Spills: Use an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads to absorb the spill.[9][10]

  • Collection: Place all contaminated cleanup materials (absorbents, gloves, etc.) into a heavy-duty plastic bag or a sealable, properly labeled container for hazardous waste.[5][11]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.[12]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[8]

Waste Disposal Protocol

All this compound waste is considered hazardous and must be disposed of following strict protocols to prevent environmental contamination.[13]

Waste_Disposal_Workflow start Waste Generated (Solid or Liquid) segregate Segregate Waste (Keep away from incompatible materials) start->segregate container Place in a designated, compatible, and sealed hazardous waste container. segregate->container labeling Label Container Clearly: 'Hazardous Waste', 'this compound', and hazard pictograms. container->labeling storage Store container in a designated, secure, and well-ventilated secondary containment area. labeling->storage request Request Waste Pickup (Follow institutional procedures) storage->request end Waste Collected by EH&S or Licensed Contractor request->end

Caption: Protocol for the disposal of this compound waste.

Methodology:

  • Waste Collection:

    • Solid Waste: Collect pure this compound, contaminated lab debris (e.g., weigh boats, gloves, paper towels), and spill cleanup materials in a designated, robust, and sealable container.[11]

    • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and shatter-resistant container. Do not mix with incompatible wastes.[13]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[14]

    • The label must identify the full chemical name ("this compound") and its approximate concentration or quantity.

    • Attach the appropriate GHS hazard pictograms (e.g., exclamation mark, health hazard).

  • Storage:

    • Keep waste containers securely closed except when adding waste.[5]

    • Store the containers in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

    • The storage area should have secondary containment to capture any potential leaks.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[5] This is crucial as it is toxic to aquatic life.

References

Application Notes and Protocols for the Analysis of Aromatic Amines in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of aromatic amines in various environmental matrices. The protocols are designed to offer a comprehensive resource for professionals in research, environmental monitoring, and drug development to ensure accurate and reliable analysis of these potentially carcinogenic compounds.

Introduction

Aromatic amines are a class of organic compounds used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals. Their widespread use has led to their presence in various environmental compartments, including water, soil, and air. Due to the carcinogenic and mutagenic properties of many aromatic amines, their monitoring in the environment is of significant importance for public health and environmental protection. This document outlines detailed protocols for the analysis of aromatic amines using state-of-the-art analytical techniques.

Analytical Techniques Overview

Several analytical techniques are employed for the determination of aromatic amines in environmental samples. The choice of method often depends on the specific aromatic amines of interest, the sample matrix, and the required sensitivity. The most common techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Capillary Electrophoresis (CE). Sample preparation is a critical step to isolate and concentrate the analytes from the complex environmental matrix and to remove interfering substances. Common sample preparation techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), Dispersive Liquid-Liquid Microextraction (DLLME), and Cloud Point Extraction (CPE). For GC analysis, a derivatization step is often necessary to improve the volatility and thermal stability of the aromatic amines.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of selected aromatic amines in water and soil samples using various analytical techniques. This data is compiled from multiple studies and is intended for comparative purposes.

Table 1: Quantitative Data for Aromatic Amines in Water Samples

AnalyteMethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference
Aniline (B41778)HPLC-VWDDLLME0.8 - 1.8 ng/mL-85.4 - 111.75 - 5000 ng/mL[1]
p-ToluidineHPLC-VWDDLLME0.8 - 1.8 ng/mL-85.4 - 111.75 - 5000 ng/mL[1]
o-ChloroanilineHPLC-VWDDLLME0.8 - 1.8 ng/mL-85.4 - 111.75 - 5000 ng/mL[1]
p-ChloroanilineHPLC-VWDDLLME0.8 - 1.8 ng/mL-85.4 - 111.75 - 5000 ng/mL[1]
p-BromoanilineHPLC-VWDDLLME0.8 - 1.8 ng/mL-90.2 - 101.35 - 5000 ng/mL[1]
2-ChloramineGC-MSCPE0.12 - 0.48 µg/L0.40 - 1.60 µg/L81.1 - 109.8>0.998 (R²)[2]
1-NaphthylamineGC-MSCPE0.12 - 0.48 µg/L0.40 - 1.60 µg/L81.1 - 109.8>0.998 (R²)[2]
4-AminobiphenylGC-MSCPE0.12 - 0.48 µg/L0.40 - 1.60 µg/L81.1 - 109.8>0.998 (R²)[2]
AnilineCZE-ADDirect Injection3.3 x 10⁻⁸ mol/L---[3]
o-PhenylenediamineCZE-ADDirect Injection5.0 x 10⁻⁸ mol/L---[3]
p-ChloroanilineCZE-ADDirect Injection1.3 x 10⁻⁷ mol/L---[3]
4-ChloroanilineHPLC-UVDES-DLLME0.07 - 0.17 µg/L0.2 - 0.5 µg/L≥90.00.2 - 200 µg/L[4]
3-NitroanilineHPLC-UVDES-DLLME0.07 - 0.17 µg/L0.2 - 0.5 µg/L≥90.00.2 - 200 µg/L[4]
2-NaphthylamineHPLC-UVDES-DLLME0.07 - 0.17 µg/L0.2 - 0.5 µg/L≥90.00.2 - 200 µg/L[4]

Table 2: Quantitative Data for Aromatic Amines in Soil Samples

AnalyteMethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference
AnilineGC-MSASE0.01 mg/kg0.04 mg/kg76 - 980.5 - 20 µg/mL[5]
2-MethylpyridineHPLCUltrasonic Extraction--76 - 101-[6]
3-MethylpyridineHPLCUltrasonic Extraction--76 - 101-[6]
m-ToluidineHPLCUltrasonic Extraction--76 - 101-[6]
p-ToluidineHPLCUltrasonic Extraction--76 - 101-[6]
2,4-DiaminotolueneLC-UV/FluorescenceSonication0.5 ppb - 0.5 ppm-67 - 106-[3][7]
PyridineLC-UV/FluorescenceSonication0.5 ppb - 0.5 ppm-67 - 106-[3][7]
1-NaphthylamineLC-UV/FluorescenceSonication0.5 ppb - 0.5 ppm-9.2 - 34-[3][7]
2-NaphthylamineLC-UV/FluorescenceSonication0.5 ppb - 0.5 ppm-9.2 - 34-[3][7]

Experimental Protocols

Protocol 1: Analysis of Aromatic Amines in Water by Dispersive Liquid-Liquid Microextraction (DLLME) followed by HPLC-VWD

This protocol is based on a method for the determination of four aromatic amines in water samples.[1]

1. Sample Preparation (DLLME)

  • Take a 5.00 mL water sample in a conical test tube.

  • Prepare a mixture of 0.50 mL methanol (B129727) (dispersive solvent) containing 25.0 µL tetrachloroethane (extraction solvent).

  • Rapidly inject this mixture into the water sample using a syringe. A cloudy solution will form.

  • Centrifuge the cloudy solution for 2 minutes at 4000 rpm.

  • The fine droplets of tetrachloroethane containing the analytes will sediment at the bottom of the tube (approximately 7 ± 0.2 µL).

2. HPLC-VWD Analysis

  • Instrumentation: High-Performance Liquid Chromatograph with a Variable Wavelength Detector.

  • Injection Volume: 5.0 µL of the sedimented phase.

  • Mobile Phase: Acetonitrile and water.

  • Column: C18 reversed-phase column.

  • Detection: UV detection at a wavelength that provides the strongest signal for the target analytes.

3. Quality Control

  • Analyze procedural blanks and spiked samples to assess potential contamination and recovery rates.

  • The relative recoveries for river and lake water samples were reported to be in the range of 85.4-111.7% and 90.2-101.3%, respectively.[1]

experimental_workflow_dllme_hplc cluster_sample_prep Sample Preparation (DLLME) cluster_analysis HPLC-VWD Analysis water_sample 5.00 mL Water Sample injection Rapid Injection water_sample->injection solvent_mixture 0.50 mL Methanol + 25.0 µL Tetrachloroethane solvent_mixture->injection centrifugation Centrifugation (2 min @ 4000 rpm) injection->centrifugation sediment Sedimented Phase (7 ± 0.2 µL) centrifugation->sediment injection_port Injection (5.0 µL) sediment->injection_port hplc HPLC-VWD System column C18 Column injection_port->column detector VWD Detector column->detector data Data Acquisition detector->data

DLLME-HPLC-VWD Workflow
Protocol 2: Analysis of Aniline in Soil by Accelerated Solvent Extraction (ASE) followed by GC-MS

This protocol details a method for determining aniline levels in soil samples.[5]

1. Sample Preparation (ASE)

  • Vacuum-dry freshly collected soil samples for 24 hours and grind them to 60 mesh.

  • Mix 10 g of the dried soil sample with 5 g of diatomite.

  • Add the mixture to the extraction cells of the Accelerated Solvent Extractor (ASE).

  • Perform the extraction using the ASE system.

  • The extract undergoes solvent exchange, purification using a magnesium silicate (B1173343) column, and concentration by nitrogen blowing.

2. GC-MS Analysis

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Injection Volume: 1.0 µL.

  • Injection Mode: Splitless.

  • Column: Fused silica (B1680970) capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm).[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 2 min.

    • Ramp to 150 °C at 15 °C/min, hold for 5 min.

    • Ramp to 190 °C at 3 °C/min, hold for 2 min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Data Acquisition: Full scan mode.

3. Quality Control

  • The linearity of this method was reported to be in the range of 0.5 to 20 µg/mL with a correlation coefficient of 0.999.[5]

  • Recoveries from spiked quartz sand and soil ranged from 76% to 98%.[5]

experimental_workflow_ase_gcms cluster_sample_prep Sample Preparation (ASE) cluster_analysis GC-MS Analysis soil_sample 10 g Dried Soil Sample + 5 g Diatomite ase Accelerated Solvent Extraction (ASE) soil_sample->ase solvent_exchange Solvent Exchange ase->solvent_exchange purification Magnesium Silicate Column Purification solvent_exchange->purification concentration Nitrogen Blowing Concentration purification->concentration injection_port Injection (1.0 µL) concentration->injection_port gcms GC-MS System column Capillary Column injection_port->column ms_detector Mass Spectrometer column->ms_detector data Data Acquisition ms_detector->data logical_relationship_derivatization cluster_process Derivatization for GC Analysis AromaticAmine Aromatic Amine (Polar, Less Volatile) Reaction Derivatization Reaction AromaticAmine->Reaction DerivatizingAgent Derivatizing Agent (e.g., HFBA) DerivatizingAgent->Reaction Derivative Aromatic Amine Derivative (Non-polar, More Volatile) Reaction->Derivative GC_Analysis Improved GC-MS Analysis (Better Peak Shape, Higher Sensitivity) Derivative->GC_Analysis

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Aminobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 3-Aminobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and modern methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two most common approaches are:

  • Suzuki-Miyaura Coupling : This reaction couples an aryl halide (e.g., 3-bromoaniline (B18343) or 3-iodoaniline) with phenylboronic acid.[1] It is widely used due to its functional group tolerance and relatively mild conditions.

  • Buchwald-Hartwig Amination : This method involves the coupling of an aryl halide or triflate (e.g., 3-bromobiphenyl (B57067) or 3-iodobiphenyl) with an ammonia (B1221849) equivalent or a protected amine.[2][3] This is a powerful tool for forming carbon-nitrogen (C-N) bonds.

A more traditional, though often harsher, alternative is the Ullmann Condensation , which uses a copper catalyst to couple an aryl halide with an amine, typically requiring high temperatures.[4][5]

Q2: My Suzuki-Miyaura reaction to produce this compound has a very low yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings involving aminophenyl halides are a frequent issue. The primary culprits often include:

  • Catalyst Inhibition/Deactivation : The amino group (-NH2) on the 3-haloaniline starting material can coordinate with the palladium catalyst, inhibiting its activity or leading to deactivation.[6]

  • Poor Reagent Quality : Degradation of the phenylboronic acid, inactive palladium catalyst, or impure solvents can significantly hinder the reaction.

  • Suboptimal Base or Solvent : The choice of base and solvent is critical. An inappropriate combination can lead to poor solubility of reagents, slow reaction rates, or promotion of side reactions.[6]

  • Presence of Oxygen : Failure to properly degas the reaction mixture can lead to oxidation of the palladium catalyst and phosphine (B1218219) ligands, as well as promoting unwanted side reactions like the homocoupling of the boronic acid.

Q3: I am observing significant amounts of biphenyl (B1667301) and/or aniline (B41778) byproducts in my reaction. How can I minimize these?

These byproducts arise from specific side reactions:

  • Biphenyl (Homocoupling) : This is the product of the phenylboronic acid coupling with itself. It is often promoted by the presence of oxygen or high catalyst loading. To minimize it, ensure thorough degassing of your reaction mixture and use the lowest effective catalyst concentration.

  • Aniline (Proto-dehalogenation) : This occurs when the aryl halide is reduced instead of coupled. This can be caused by an inappropriate choice of solvent, base, or ligand, or the presence of water. Using a well-chosen, sterically hindered phosphine ligand can often suppress this side reaction.[7]

Q4: How do I choose the right catalyst, ligand, and base for my Buchwald-Hartwig amination to synthesize this compound?

The selection of these components is crucial for a successful Buchwald-Hartwig amination.[8]

  • Catalyst : Palladium(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, as they are reduced in situ to the active Pd(0) species.[7] Pre-formed Pd(0) catalysts can also be used.

  • Ligand : This is often the most critical component. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[9] The ligand's structure influences the rates of oxidative addition and reductive elimination, and can minimize side reactions.[2]

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very common and promotes high reaction rates, but it is not compatible with base-sensitive functional groups.[8] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.

Troubleshooting Guides

Issue 1: Low or No Product Conversion

This guide provides a systematic approach to diagnosing and resolving failed reactions.

Troubleshooting_Workflow start_node Low / No Product Yield check_node Check Purity of Starting Materials (Aryl Halide, Boronic Acid/Amine) start_node->check_node reagent_node Verify Reagent Activity start_node->reagent_node condition_node Review Reaction Conditions start_node->condition_node analysis_node Analyze Byproducts start_node->analysis_node solution_node Purify via Recrystallization/Chromatography. Verify by NMR/GC-MS. check_node->solution_node Impure? cat_sol Is Catalyst/Ligand fresh? (Old Pd can be inactive) reagent_node->cat_sol base_sol Is the Base appropriate? (e.g., NaOtBu is hygroscopic) reagent_node->base_sol solvent_sol Is the Solvent anhydrous/deoxygenated? reagent_node->solvent_sol temp_sol Is Temperature optimal? condition_node->temp_sol inert_sol Is Inert Atmosphere maintained? condition_node->inert_sol homo_sol Homocoupling Product Observed? analysis_node->homo_sol dehalo_sol Dehalogenated Starting Material Observed? analysis_node->dehalo_sol sol_cat Use fresh catalyst/ligand. Consider a pre-catalyst. cat_sol->sol_cat Solution sol_base Use freshly opened base. Consider a different base (e.g., K3PO4). base_sol->sol_base Solution sol_solvent Use dry, degassed solvent. solvent_sol->sol_solvent Solution sol_temp Increase temperature in increments. temp_sol->sol_temp Solution sol_inert Ensure proper degassing (e.g., freeze-pump-thaw) and maintain positive N2/Ar pressure. inert_sol->sol_inert Solution sol_homo Improve degassing. Lower catalyst loading. homo_sol->sol_homo Solution sol_dehalo Screen different ligands. Change solvent/base combination. dehalo_sol->sol_dehalo Solution

Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.

Issue 2: Understanding the Catalytic Cycle and Potential Failure Points

A simplified catalytic cycle for the Buchwald-Hartwig amination is shown below. Understanding these steps can help pinpoint where a reaction might be failing.

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(L)-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Often Rate-Limiting) amine_complex [Ar-Pd(II)(L)(H₂NR)]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)(L)-NHR Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination (Forms C-N bond) product Ar-NHR (this compound) amido_complex->product arx Ar-X (e.g., 3-Bromobiphenyl) arx->oa_complex amine H₂NR (Amine) amine->amine_complex base Base base->amine_complex fail1 Failure Point: - Inactive Pd(0) - Bulky Ar-X slows this step fail1->oa_complex fail2 Failure Point: - Weakly coordinating amine - Steric hindrance fail2->amine_complex fail3 Failure Point: - Reductive elimination is faster  than β-hydride elimination  (prevents side reactions) fail3->amido_complex

Caption: Simplified Buchwald-Hartwig catalytic cycle and common failure points.

Data Presentation: Optimizing Reaction Conditions

The tables below summarize reaction conditions from various studies, providing a starting point for optimization.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-BromoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90
3-BromoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃THF/H₂O80Low, with byproducts[10]
3-IodoanilinePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O110High

Note: Yields are representative and can vary based on specific substrate purity, scale, and reaction time.

Table 2: Comparison of Conditions for Buchwald-Hartwig Amination

Aryl HalideAmine SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-BromobiphenylBenzophenone (B1666685) iminePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene80>95
3-ChlorobiphenylAmmoniaPd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane120Moderate
3-BromobiphenylLiN(SiMe₃)₂Pd(OAc)₂ (1)cataCXium® ANaOtBuToluene100High

Note: Benzophenone imine and LiN(SiMe₃)₂ are used as ammonia equivalents, requiring a subsequent hydrolysis step to reveal the primary amine.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of this compound.

  • Setup : To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq).

  • Solvent Addition : Add the degassed solvent system (e.g., Toluene/H₂O 5:1) via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method using an ammonia equivalent.

  • Setup : In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), ligand (e.g., BINAP, 0.03 eq), and base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk flask.

  • Reagent Addition : Add 3-bromobiphenyl (1.0 eq) and the amine source (e.g., benzophenone imine, 1.2 eq).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene) to the flask.

  • Reaction : Seal the flask and heat in a preheated oil bath (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Hydrolysis : Cool the reaction to room temperature. Add aqueous acid (e.g., 3 M HCl) and stir until the imine is fully hydrolyzed to the primary amine (monitor by TLC).

  • Workup : Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify the crude material via flash column chromatography to yield this compound.

References

Technical Support Center: Troubleshooting Low-Yield Suzuki Coupling for Biphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of biphenylamines, specifically focusing on troubleshooting low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can lead to low yields in the Suzuki coupling synthesis of biphenylamines.

Q1: My Suzuki coupling reaction is resulting in a low yield or has failed completely. What are the primary factors I should investigate?

Low yields in Suzuki coupling reactions can often be attributed to one or more of the following factors: the quality of your reagents, suboptimal reaction conditions (including catalyst, ligand, base, solvent, and temperature), and the presence of competing side reactions.[1] A systematic approach to troubleshooting these variables is the most effective strategy for improving your yield.

Q2: How can I determine if my starting materials are the cause of the low yield?

The integrity of your reagents is crucial for a successful reaction. Here’s what to look for:

  • Aryl Halide: The reactivity of the aryl halide is a key factor. The general trend for reactivity is I > Br > OTf >> Cl.[2] If you are using an aryl chloride, the reaction will be more challenging and often requires a more specialized and highly active catalyst system, typically involving electron-rich and bulky phosphine (B1218219) ligands.[2]

  • Boronic Acid/Ester: Boronic acids can be unstable and are susceptible to protodeboronation, which is the cleavage of the C-B bond.[2] This is a common decomposition pathway. To mitigate this, consider using a more stable boronic acid derivative, such as a pinacol (B44631) ester.[2][3]

  • Solvent and Base: Ensure that your solvents are anhydrous and have been properly degassed. Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the catalyst.[2] The purity of the base is also critical for the reaction's success.

Q3: My reaction has turned black, and I'm observing a precipitate. Is this normal?

The formation of a black precipitate, often referred to as palladium black, is an indication of catalyst decomposition.[4] While a color change to brown or the presence of some black suspended particles can be normal in a successful reaction, extensive and rapid precipitation of palladium black suggests catalyst instability and is often associated with low yields.[4]

Q4: I am observing significant formation of homocoupling byproducts. How can I minimize this?

The homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling. This is often caused by the presence of oxygen. To minimize homocoupling:

  • Improve Degassing: Ensure that your reaction mixture is thoroughly degassed to remove any dissolved oxygen.[2]

  • Use a Pd(0) Source: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it is reduced to the active Pd(0) species in situ. This reduction process can sometimes consume the boronic acid and lead to homocoupling.[2] Starting with a Pd(0) source, like Pd(PPh₃)₄, can help to reduce this side reaction.[2]

Q5: The reaction is sluggish or stalls before the starting material is fully consumed. What can I do?

A stalled reaction can be due to several factors:

  • Insufficient Catalyst Activity: The catalyst may not be active enough for the specific substrates. Consider screening different palladium catalysts and ligands. For electron-rich anilines, sterically hindered biarylphosphine ligands are often a good choice.[5]

  • Low Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is slow at a lower temperature, a gradual increase may improve the conversion.[2]

  • Poor Mixing: In biphasic reactions, vigorous stirring is essential to ensure efficient mixing of the reactants.[6]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for Suzuki coupling reactions to synthesize biphenylamines. Note that optimal conditions will vary depending on the specific substrates used.

ParameterTypical RangeNotes
Palladium Catalyst Loading 0.5 - 5 mol%Highly active catalyst systems may allow for lower loadings.[4]
Ligand to Palladium Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source.[2]
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent.[2]
Boronic Acid/Ester Equivalents 1.1 - 1.5 eqA slight excess is often used to drive the reaction to completion.
Reaction Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.[5]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling for Biphenylamine Synthesis

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Bromoaniline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the bromoaniline, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Degassing: Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly degassed.[5]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to form the biphenylamine product and regenerate the Pd(0) catalyst.[7][8]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low yields in your Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagents Step 1: Verify Reagent Quality - Purity of Aryl Halide & Boronic Acid - Anhydrous & Degassed Solvent - Fresh Base Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK OptimizeCatalyst Step 2: Optimize Catalyst System - Screen Different Pd Catalysts - Screen Bulky, Electron-Rich Ligands ReagentsOK->OptimizeCatalyst Yes PurifyReagents Action: Purify/Replace Reagents ReagentsOK->PurifyReagents No CatalystOK Yield Improved? OptimizeCatalyst->CatalystOK OptimizeBaseSolvent Step 3: Optimize Base & Solvent - Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) - Vary Solvent System (e.g., Dioxane, Toluene, THF) CatalystOK->OptimizeBaseSolvent No Success Problem Solved CatalystOK->Success Yes BaseSolventOK Yield Improved? OptimizeBaseSolvent->BaseSolventOK AdjustTemp Step 4: Adjust Reaction Temperature - Incrementally Increase Temperature BaseSolventOK->AdjustTemp No BaseSolventOK->Success Yes TempOK Yield Improved? AdjustTemp->TempOK TempOK->Success Yes Consult Consult Further Literature/ Expert Advice TempOK->Consult No PurifyReagents->CheckReagents

Caption: A troubleshooting workflow for addressing low yields.

References

Challenges in the purification of 3-Aminobiphenyl from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-Aminobiphenyl (B1205854). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective purification of this compound from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is discolored (yellow, brown, or purple). What is the cause and how can I fix it?

A1: Discoloration of this compound is a common issue, often caused by air oxidation, which can be accelerated by light exposure. The colored impurities are typically N-oxides and other oxidation byproducts.

  • Purification: If the discoloration is minor, the compound can be repurified.

    • Recrystallization: Recrystallization from a suitable solvent system under an inert atmosphere can remove colored impurities.

    • Column Chromatography: A silica (B1680970) gel plug or a full column can be effective.

  • Prevention: To prevent future discoloration, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed, amber-colored vial to protect it from light.

Q2: I am observing significant tailing of my this compound spot on the TLC plate and during column chromatography. What can I do to improve the separation?

A2: Peak tailing is a common problem when purifying amines on silica gel, which is acidic. The basic amine interacts strongly with the acidic stationary phase.

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.5-2%) or a few drops of ammonia (B1221849) solution, to your mobile phase. This will compete with your product for the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Alternative Stationary Phase: Consider using a less acidic or a basic stationary phase, such as neutral or basic alumina. Amine-functionalized silica gel is also a very effective, albeit more expensive, option.

Q3: What are the most common impurities I should expect when synthesizing this compound?

A3: The impurities will largely depend on the synthetic route used.

  • From Suzuki-Miyaura Coupling (of 3-bromoaniline (B18343) and phenylboronic acid):

    • Palladium Catalyst: Residual palladium from the catalyst.

    • Starting Materials: Unreacted 3-bromoaniline and phenylboronic acid.

    • Homocoupling Products: Biphenyl (from phenylboronic acid) and 3,3'-diaminobiphenyl (from 3-bromoaniline).

    • Ligand Byproducts: Oxidized or decomposed phosphine (B1218219) ligands (e.g., triphenylphosphine (B44618) oxide).

  • From Reduction of 3-Nitrobiphenyl:

    • Incomplete Reduction: Unreacted 3-nitrobiphenyl.

    • Intermediates: Nitroso and hydroxylamine (B1172632) intermediates.

    • Byproducts from the Reducing Agent: For example, if using tin and HCl, tin salts will be present.

Q4: I am having trouble removing the palladium catalyst after a Suzuki coupling reaction. What are the best methods?

A4: Removing residual palladium is crucial, especially for pharmaceutical applications.

  • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This is often effective at removing a significant portion of the palladium catalyst.

  • Aqueous Workup: A thorough aqueous workup can help remove some palladium salts.

  • Scavengers: For very low levels of palladium, specialized scavengers (e.g., thiol-functionalized silica) can be used.

  • Recrystallization: Often, the palladium impurities can be removed during the recrystallization of the final product.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of this compound (~31-34°C). / The solution is supersaturated and cooling too quickly.Use a lower boiling point solvent or a solvent mixture. / Ensure slow cooling. You can insulate the flask to slow down the cooling rate. / Add a small amount of a solvent in which the oil is soluble to try and induce crystallization.
No Crystals Form The solution is not sufficiently saturated. / this compound is too soluble in the chosen solvent, even at low temperatures.Evaporate some of the solvent to increase the concentration. / Add an anti-solvent (a solvent in which this compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then warm to clarify and cool slowly. / Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. / Add a seed crystal of pure this compound.
Poor Recovery This compound has significant solubility in the cold solvent. / Not enough time was allowed for crystallization at low temperature.Choose a different solvent system where the solubility at low temperature is lower. / Ensure the crystallization mixture is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) before filtration. / Minimize the amount of cold solvent used for washing the crystals.
Colored Crystals Colored impurities are co-crystallizing with the product.Perform a hot filtration after dissolving the crude product to remove any insoluble colored impurities. / Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor Separation of this compound from Impurities The mobile phase polarity is not optimized.Optimize the solvent system using TLC first. Aim for an Rf value of ~0.2-0.3 for this compound for the best separation on a column. / Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane (B92381) to dichloromethane/methanol).
This compound is Stuck on the Column The mobile phase is not polar enough to elute the compound. / Strong interaction with the acidic silica gel.Gradually increase the polarity of the mobile phase (gradient elution). / Add a basic modifier like triethylamine (0.5-2%) to the mobile phase. / Consider using a different stationary phase like neutral alumina.
Co-elution of Impurities An impurity has a very similar polarity to this compound in the chosen solvent system.Try a different solvent system. Sometimes changing one of the solvents in the mobile phase can alter the selectivity and improve separation. / If the impurity is a different compound class (e.g., non-polar vs. polar), an initial extraction step might be beneficial.
Product Degradation on the Column This compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-flushing the column with the mobile phase containing a basic modifier (e.g., triethylamine). / Use a less acidic stationary phase like neutral alumina. / Work quickly and avoid letting the compound sit on the column for extended periods.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound
Purification MethodSolvent/Solvent SystemExpected Outcome & Remarks
Recrystallization Ethanol (B145695)/WaterGood for obtaining high purity crystals. Dissolve in a minimum of hot ethanol and add hot water dropwise until turbidity persists.
Toluene (B28343)/HexaneAnother effective system. Dissolve in hot toluene and add hexane as an anti-solvent.
Isopropanol/WaterSimilar to ethanol/water, can be a good alternative.
Column Chromatography (Mobile Phase) Ethyl Acetate/Hexane with 1% TriethylamineA standard system for moderately polar compounds. The triethylamine is crucial to prevent tailing.
Dichloromethane/Methanol with 1% TriethylamineA more polar system for eluting this compound if it has a low Rf in ethyl acetate/hexane.
Thin Layer Chromatography (TLC) Ethyl Acetate/Hexane (e.g., 20-30% Ethyl Acetate)Should give an Rf value in the ideal range of 0.2-0.4 for column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent system (e.g., ethanol/water).

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a two-solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly and persistently cloudy. Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., <30°C) to a constant weight.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good mobile phase will give an Rf value of approximately 0.2-0.3 for this compound and good separation from impurities. A common system is ethyl acetate/hexane with 1% triethylamine.

  • Column Packing: Pack a flash chromatography column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the dry powder onto the top of the packed column.

  • Elution: Run the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution). Collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow crude Crude this compound from Reaction Mixture workup Aqueous Workup (e.g., extraction to remove salts) crude->workup initial_purification Initial Purification Step workup->initial_purification Choose method based on impurity profile recrystallization Recrystallization initial_purification->recrystallization If product is sufficiently pure column_chromatography Column Chromatography initial_purification->column_chromatography If complex mixture of impurities pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Purification Issue Encountered discoloration Discoloration of Product start->discoloration tailing Tailing on TLC/Column start->tailing poor_separation Poor Separation start->poor_separation low_yield Low Recovery/Yield start->low_yield oxidation Oxidation by Air/Light discoloration->oxidation Likely Cause acidic_silica Amine interaction with acidic silica gel tailing->acidic_silica Likely Cause wrong_solvent Incorrect mobile phase polarity poor_separation->wrong_solvent Likely Cause solubility Product soluble in cold solvent (Recrystallization) or stuck on column low_yield->solubility Likely Cause solution1 Recrystallize under inert atm. Store in amber vial. oxidation->solution1 Solution solution2 Add triethylamine to mobile phase or use alumina. acidic_silica->solution2 Solution solution3 Optimize mobile phase using TLC (Rf ~0.2-0.3) wrong_solvent->solution3 Solution solution4 Change solvent system or use basic modifier on column. solubility->solution4 Solution

Caption: Troubleshooting decision tree for this compound purification.

Improving the detection limit of 3-Aminobiphenyl in HPLC-UV methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limit of 3-Aminobiphenyl using HPLC-UV methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for aromatic amines like this compound using HPLC-UV?

A typical LOD for primary aromatic amines can be around 0.5 ng/mL, with an LOQ of approximately 2 ng/mL.[1] These values can be achieved using a UHPLC system with a high-sensitivity diode array detector and a large volume injection kit.[1]

Q2: How can I improve the sensitivity of my HPLC-UV method for this compound?

Improving sensitivity involves several strategies:

  • Sample Preparation: Pre-concentrate your sample using Solid-Phase Extraction (SPE).

  • Derivatization: Chemically modify the this compound to increase its UV absorbance.

  • Chromatographic Conditions: Optimize the mobile phase, column, and detector settings.

  • Instrumentation: Utilize a UHPLC system with a high-sensitivity detector and a larger injection volume.[1]

Q3: What is the optimal UV wavelength for detecting this compound?

The optimal UV wavelength for detecting this compound corresponds to its wavelength of maximum absorbance (λmax). For aminobiphenyl isomers, a detection wavelength of 250 nm has been successfully used.[2] It is recommended to run a UV-Vis spectrum of a this compound standard in your mobile phase to determine the precise λmax for your specific conditions.

Q4: What are the advantages of using a Phenyl-Hexyl column over a standard C18 column for this compound analysis?

While C18 columns are widely used, Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds like this compound.[3][4][5] The phenyl rings in the stationary phase can interact with the aromatic structure of this compound through π-π interactions, leading to different retention behavior and potentially better resolution from interfering peaks.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal detection wavelength. 2. Low concentration of this compound in the sample. 3. Inefficient ionization or poor peak shape. 4. High background noise from the mobile phase.1. Determine the λmax of this compound in your mobile phase and set the detector to this wavelength. 2. Implement a sample pre-concentration step using Solid-Phase Extraction (SPE). 3. Consider pre-column derivatization with an agent like dansyl chloride to enhance UV absorbance. 4. Use high-purity solvents and additives for your mobile phase.
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a highly end-capped column or switch to a Phenyl-Hexyl column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Reduce the concentration of the injected sample.
Baseline Noise or Drift 1. Contaminated mobile phase or column. 2. Detector lamp aging. 3. Air bubbles in the system.1. Prepare fresh mobile phase with HPLC-grade solvents and filter it. Flush the column with a strong solvent. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Degas the mobile phase and purge the pump to remove any air bubbles.
Poor Resolution Between Isomers 1. Inadequate stationary phase selectivity. 2. Mobile phase composition not optimized.1. Consider using a Phenyl-Hexyl column for enhanced selectivity towards aromatic isomers.[3][4][5] 2. Optimize the mobile phase composition, including the organic modifier and buffer/pH.

Quantitative Data on Detection Limits

The following table summarizes achievable detection limits for aromatic amines using different HPLC-UV approaches.

MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
UHPLC-UVPrimary Aromatic Amines Mix0.5 ng/mL2 ng/mL[1]
HPLC-UV with Dansyl Chloride DerivatizationBioactive Amines in Eggs0.2 - 0.4 mg/kg0.7 - 1.1 mg/kg[6]
HPLC-UV with Dansyl Chloride DerivatizationBioactive Amines in Chicken Meat0.3 mg/kg0.9 - 1.0 mg/kg[7][8]
HPLC-ED2-, 3-, and 4-Aminobiphenyl-~4x10⁻⁷ mol L⁻¹ (without SPE) ~10⁻⁹ mol L⁻¹ (with SPE)[9]

Experimental Protocols

Standard HPLC-UV Method for Aminobiphenyl Isomers

This method is suitable for the separation of 2-, 3-, and 4-aminobiphenyl.

  • Column: Primesep D, 4.6 x 150 mm, 5 µm[2]

  • Mobile Phase: Acetonitrile/Water (30/70, v/v) with Formic Acid or Ammonium (B1175870) Formate buffer[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 250 nm[2]

  • Injection Volume: 10 µL

Pre-column Derivatization with Dansyl Chloride

This protocol enhances the UV absorbance of this compound, thereby improving the detection limit.

  • Reagents:

    • 100 mM Sodium Bicarbonate buffer (pH 9.8)

    • Dansyl chloride solution (e.g., 2 mg/mL in acetone)

    • 10% Ammonium Hydroxide (B78521) (for quenching)

  • Procedure:

    • In a microcentrifuge tube, mix your sample or standard with the sodium bicarbonate buffer.

    • Add the dansyl chloride solution and vortex.

    • Incubate the mixture in a water bath (e.g., 80°C for 30 minutes).[10]

    • Cool the mixture and add ammonium hydroxide to stop the reaction.[3]

    • Centrifuge the sample and inject the supernatant into the HPLC system.

Solid-Phase Extraction (SPE) for Sample Pre-concentration

This procedure is used to concentrate this compound from a dilute sample matrix, such as water.

  • SPE Cartridge: C18 or other suitable reversed-phase sorbent

  • Procedure:

    • Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water.

    • Loading: Load the aqueous sample onto the cartridge.

    • Washing: Wash the cartridge with water or a weak organic solvent mixture to remove interferences.

    • Elution: Elute the retained this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

    • The eluate can then be evaporated and reconstituted in the mobile phase for HPLC analysis.

Visualizing Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis start Sample Collection spe Solid-Phase Extraction (SPE) start->spe derivatization Derivatization (e.g., Dansyl Chloride) spe->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: General workflow for improving this compound detection.

troubleshooting_logic start Low Signal for this compound check_wavelength Is Detection Wavelength at λmax? start->check_wavelength optimize_wavelength Optimize Wavelength check_wavelength->optimize_wavelength No check_concentration Is Sample Concentration Sufficient? check_wavelength->check_concentration Yes optimize_wavelength->check_concentration preconcentrate Implement SPE check_concentration->preconcentrate No check_derivatization Is UV Absorbance Sufficient? check_concentration->check_derivatization Yes preconcentrate->check_derivatization derivatize Perform Derivatization check_derivatization->derivatize No check_peak_shape Is Peak Shape Optimal? check_derivatization->check_peak_shape Yes derivatize->check_peak_shape optimize_mobile_phase Optimize Mobile Phase/Column check_peak_shape->optimize_mobile_phase No end Improved Detection Limit check_peak_shape->end Yes optimize_mobile_phase->end

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Resolving Co-eluting Peaks of Aminobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of aminobiphenyl isomers.

Troubleshooting Guides

Issue 1: Co-elution or Poor Resolution of Aminobiphenyl Isomers

Q: My aminobiphenyl isomers (2-ABP, 3-ABP, and 4-ABP) are co-eluting or have very poor resolution on a C18 column. What are the initial steps to improve separation?

A: Co-elution of positional isomers like aminobiphenyls on standard C18 columns is a common challenge due to their similar hydrophobicity.[1] To improve resolution, a systematic optimization of your HPLC parameters is necessary. The primary factors to investigate are the mobile phase composition, stationary phase chemistry, and temperature.

Initial Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).[2] This increases the retention time, allowing for more interaction with the stationary phase and potentially improving separation.

    • Change Organic Modifier: If you are using acetonitrile, switching to methanol (B129727) (or vice versa) can alter selectivity due to different solvent-analyte interactions.[2][3] Methanol can enhance π-π interactions, which is particularly useful when working with aromatic compounds.[4]

    • Adjust Mobile Phase pH: Aminobiphenyls are basic compounds. Modifying the mobile phase pH with a suitable buffer can alter their ionization state and significantly impact retention and selectivity.[5] Operating at a low pH (e.g., 2.5-4) can improve peak shape and resolution.[5]

  • Evaluate Stationary Phase:

    • Switch to a Phenyl Column: If mobile phase optimization on a C18 column is insufficient, consider a phenyl-based stationary phase (e.g., Phenyl-Hexyl). These columns provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, which is often effective for separating positional isomers.[1][4][6]

  • Adjust Column Temperature:

    • Varying the column temperature can influence selectivity. It is recommended to evaluate a range of temperatures (e.g., 25°C to 40°C) to determine the optimal condition for your separation.

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

co_elution_troubleshooting Troubleshooting Workflow for Co-eluting Peaks start Start: Co-eluting Peaks Observed optimize_mp Optimize Mobile Phase (Solvent Strength, Organic Modifier, pH) start->optimize_mp resolution_check1 Resolution Improved? optimize_mp->resolution_check1 change_sp Change Stationary Phase (e.g., to Phenyl or Chiral) resolution_check1->change_sp No end_success End: Resolution Achieved resolution_check1->end_success Yes resolution_check2 Resolution Improved? change_sp->resolution_check2 optimize_temp Optimize Temperature resolution_check2->optimize_temp No resolution_check2->end_success Yes resolution_check3 Resolution Improved? optimize_temp->resolution_check3 resolution_check3->end_success Yes end_fail Further Method Development Required resolution_check3->end_fail No

Caption: A flowchart for systematically troubleshooting co-eluting peaks.

Issue 2: Significant Peak Tailing for Aminobiphenyl Isomers

Q: My aminobiphenyl peaks are showing significant tailing. What are the likely causes and how can I resolve this?

A: Peak tailing for basic compounds like aminobiphenyls is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[5] This can compromise peak integration and resolution.

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase and pH Adjustment:

    • Use a Low pH Mobile Phase: Adding an acidic modifier like formic acid or phosphoric acid (e.g., to achieve a pH of 2.5-4) can suppress the ionization of silanol groups, minimizing their interaction with the basic aminobiphenyls.[5]

    • Buffer Concentration: Ensure an adequate buffer concentration to maintain a stable pH and mask residual silanol interactions.[5]

  • Column and Hardware:

    • Use a Modern, End-Capped Column: Newer, high-purity silica (B1680970) columns are better end-capped, reducing the number of accessible silanol groups.

    • Check for Column Voids or Blockages: A void at the column inlet or a partially blocked frit can cause peak distortion.[5][7] Try backflushing the column or replacing the frit. If the problem persists, the column may need to be replaced.[5][7]

    • Minimize Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and tailing.

  • Injection and Sample:

    • Avoid Column Overload: Injecting too high a concentration of your sample can lead to peak tailing.[5] Try diluting your sample to see if the peak shape improves.[5]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your mobile phase.

The following diagram illustrates the relationship between causes and solutions for peak tailing.

peak_tailing_solutions Addressing Peak Tailing in HPLC cluster_causes Potential Causes cluster_solutions Solutions cause1 Secondary Silanol Interactions solution1 Adjust Mobile Phase pH (Low pH) Use Buffers cause1->solution1 cause2 Column Overload solution2 Dilute Sample Reduce Injection Volume cause2->solution2 cause3 Column Degradation (Voids, Blockages) solution3 Backflush or Replace Column Use Guard Column cause3->solution3 cause4 Inappropriate Sample Solvent solution4 Dissolve Sample in Mobile Phase cause4->solution4

Caption: Common causes of peak tailing and their respective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a phenyl column over a C18 column for aminobiphenyl isomer separation?

A1: While C18 columns separate based primarily on hydrophobicity, phenyl columns offer an additional separation mechanism through π-π interactions.[4][6] This is particularly advantageous for aromatic compounds like aminobiphenyls. The phenyl groups on the stationary phase can interact with the aromatic rings of the isomers, leading to differences in retention that are not solely based on hydrophobicity. This often results in enhanced selectivity and better resolution of positional isomers that co-elute on a C18 column.[1][6]

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation on a phenyl column?

A2: The choice of organic modifier can significantly influence the selectivity on a phenyl column. Methanol is known to promote π-π interactions, which can enhance the retention and separation of aromatic compounds.[4] Acetonitrile, on the other hand, can have π-π interactions with the phenyl stationary phase, which may suppress the interactions with the analytes.[4][8] Therefore, screening both methanol and acetonitrile is recommended during method development to find the optimal selectivity for your aminobiphenyl isomers.

Q3: Can chiral aminobiphenyl isomers be separated on a standard C18 or phenyl column?

A3: No, enantiomers (chiral isomers) have identical physical and chemical properties in an achiral environment and therefore will not be separated on standard achiral stationary phases like C18 or phenyl. To separate enantiomers, a chiral stationary phase (CSP) is required.[9] Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds.[10]

Q4: What are typical starting conditions for developing a chiral separation method for aminobiphenyls?

A4: For chiral separations of amine-containing compounds, a systematic screening of different chiral stationary phases and mobile phases is recommended.

  • Chiral Stationary Phases (CSPs): Start by screening polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives).

  • Mobile Phases:

    • Normal Phase: A common starting point is a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), for example, 90:10 (v/v) n-hexane/isopropanol.[10] For basic compounds like aminobiphenyls, adding a small amount of a basic additive like diethylamine (B46881) (DEA) (e.g., 0.1%) can improve peak shape.[10]

    • Reversed Phase: An aqueous buffer (e.g., ammonium (B1175870) acetate) with an organic modifier like acetonitrile or methanol can be used. Adjusting the pH and the type/percentage of the organic modifier is crucial for optimizing the separation.[10]

Data Presentation

The following tables summarize typical chromatographic conditions and expected performance for the separation of aminobiphenyl isomers.

Table 1: Comparison of Stationary Phases for Aminobiphenyl Isomer Separation

Stationary PhasePrimary Interaction MechanismAdvantages for Aminobiphenyl SeparationDisadvantages for Aminobiphenyl Separation
C18 (ODS) Hydrophobic InteractionsWidely available, robust.Often provides insufficient selectivity for positional isomers.[1]
Phenyl / Phenyl-Hexyl Hydrophobic and π-π InteractionsEnhanced selectivity for aromatic compounds, can resolve isomers that co-elute on C18.[1][4][6]Selectivity can be dependent on the organic modifier.
Primesep D (Mixed-Mode) Reversed-phase and ion-exclusionGood peak shape and short retention times for 2-, 3-, and 4-aminobiphenyl.Specific to the Primesep column line.
Chiral Stationary Phase (CSP) Chiral RecognitionNecessary for the separation of enantiomers.[9]Not effective for separating positional isomers.

Table 2: Example HPLC Method Parameters for Aminobiphenyl Isomer Separation

ParameterMethod 1: Reversed-Phase C18Method 2: Mixed-Mode Primesep D
Column LiChrospher® 100 RP-18 (5 µm)Primesep D (4.6x150 mm, 5 µm)
Mobile Phase Acetonitrile / Phosphate (B84403) Buffer pH 2.5 (40:60, v/v)Acetonitrile / Water (30/70, v/v) with Formic Acid/Ammonium Formate (B1220265) buffer
Flow Rate Not Specified1.0 mL/min
Detection UV at 290 nm or AmperometricUV at 250 nm
Separated Isomers 2- and 4-aminobiphenyl2-, 3-, and 4-aminobiphenyl
Reference (Peckova et al.)(SIELC Technologies)

Experimental Protocols

Protocol 1: General HPLC Method Development for Positional Aminobiphenyl Isomers

This protocol outlines a systematic approach to developing a separation method for 2-, 3-, and 4-aminobiphenyl.

  • Initial Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Prepare a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Scouting Gradient Run:

    • Perform a broad gradient run (e.g., 10-90% acetonitrile over 20 minutes) to determine the approximate elution conditions for the isomers.

  • Optimization of Selectivity:

    • Organic Modifier: If resolution is poor, switch the organic modifier from acetonitrile to methanol and repeat the scouting gradient.

    • pH Adjustment: Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer (e.g., phosphate or formate buffer) to assess the impact on retention and selectivity.

    • Isocratic vs. Gradient Elution: Based on the scouting run, develop either an optimized shallow gradient or an isocratic method. For closely eluting peaks, a shallow gradient is often more effective.

  • Stationary Phase Screening:

    • If baseline separation is not achieved on the C18 column, switch to a phenyl-hexyl column and repeat the optimization steps.

  • Temperature and Flow Rate Optimization:

    • Once a suitable column and mobile phase are identified, optimize the column temperature (e.g., 25°C, 30°C, 35°C, 40°C) and flow rate to fine-tune the resolution and analysis time.

The following diagram illustrates the workflow for HPLC method development.

method_development_workflow HPLC Method Development Workflow for Isomer Separation start Start: Define Separation Goal initial_conditions Select Initial Conditions (C18 Column, ACN/Water/Acid) start->initial_conditions scouting_run Perform Scouting Gradient Run initial_conditions->scouting_run evaluate_results Evaluate Resolution and Peak Shape scouting_run->evaluate_results optimize_selectivity Optimize Selectivity (Organic Modifier, pH) evaluate_results->optimize_selectivity Poor Resolution optimize_conditions Optimize Gradient/Isocratic, Temp, Flow Rate evaluate_results->optimize_conditions Good Initial Separation selectivity_ok Selectivity Acceptable? optimize_selectivity->selectivity_ok change_column Change Column (e.g., Phenyl) selectivity_ok->change_column No selectivity_ok->optimize_conditions Yes change_column->scouting_run final_method Final Method optimize_conditions->final_method

Caption: A systematic workflow for developing an HPLC method for isomer separation.

References

Minimizing side product formation during 3-Aminobiphenyl derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminobiphenyl derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the chemical modification of this compound. Our goal is to help you minimize side product formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the derivatization of this compound.

Issue 1: Low Product Yield or Incomplete Reaction

You observe a significant amount of unreacted this compound in your reaction mixture.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Reagent Ensure the derivatizing agent is used in a slight molar excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. For some reagents, a larger excess may be necessary.
Inadequate Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS at different time points (e.g., 30, 60, 120 minutes) to determine the optimal reaction time.[1] If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., 40-60 °C), but be cautious of potential side reactions.[1]
Suboptimal pH The nucleophilicity of the amine is pH-dependent. For many derivatization reactions, a slightly basic pH (8-10) is optimal to deprotonate the amino group.[1][2] Use a suitable buffer, such as sodium bicarbonate or a non-nucleophilic organic base like triethylamine (B128534).
Poor Solubility Ensure that both this compound and the derivatizing reagent are fully dissolved in the chosen solvent.[3] If solubility is an issue, consider a different solvent system. Aprotic solvents like acetonitrile (B52724), acetone (B3395972), or DMF are often good choices.[1]
Reagent Degradation Derivatizing agents can be sensitive to moisture and light. Use fresh reagents and anhydrous solvents to prevent hydrolysis or degradation of the derivatizing agent.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Product Yield check_reagents Check Reagent Stoichiometry & Quality start->check_reagents check_conditions Review Reaction Conditions (Time, Temp, pH) check_reagents->check_conditions Correct optimize_reagents Increase Molar Excess of Reagent / Use Fresh Reagent check_reagents->optimize_reagents Incorrect/Degraded check_solubility Verify Solubility of Reactants check_conditions->check_solubility Optimal optimize_conditions Increase Reaction Time / Temperature / Adjust pH check_conditions->optimize_conditions Suboptimal change_solvent Select Alternative Solvent check_solubility->change_solvent Poor analyze_result Analyze Reaction Mixture (TLC/LC-MS) check_solubility->analyze_result Good optimize_reagents->analyze_result optimize_conditions->analyze_result change_solvent->analyze_result end_success Problem Resolved analyze_result->end_success Improved Yield end_fail Consult Further analyze_result->end_fail No Improvement

Caption: Workflow for troubleshooting low product yield.

Issue 2: Presence of Colored Impurities

The final product or reaction mixture has a distinct color (e.g., yellow, brown, or black).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxidation of this compound Aromatic amines are susceptible to oxidation, which can form colored impurities.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]
Reaction with Solvent Some solvents, like DMF, can decompose at elevated temperatures to form amines that can react as impurities. Use high-purity solvents and avoid excessive heat.
Degradation at High Temperatures Excessive heat can lead to the degradation of the starting material, reagent, or product.[1] If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the appearance of color.
Light Sensitivity This compound and its derivatives may be light-sensitive. Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Issue 3: Formation of Multiple Products (Side Products)

Chromatographic analysis (TLC, LC-MS, GC-MS) shows multiple spots or peaks in addition to the desired product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Di-substitution on the Amine With some highly reactive derivatizing agents (e.g., anhydrides), a second molecule of the agent can react with the newly formed secondary amine or amide. Use a controlled stoichiometry of the derivatizing agent and consider adding it slowly to the reaction mixture.
Ring Acylation/Alkylation Under harsh conditions (e.g., strong Lewis acids in Friedel-Crafts acylation), reaction on the biphenyl (B1667301) ring system can occur.[6] Use milder reaction conditions. For acylations, consider using a less reactive acylating agent or a weaker catalyst.
Dimerization/Polymerization In the presence of strong bases or oxidizing agents, aromatic amines can sometimes form dimers or polymers.[5] Ensure the base used is non-nucleophilic and used in appropriate amounts. Running the reaction under inert conditions can also help.[5]
Hydrolysis of Derivatizing Agent If water is present in the reaction, the derivatizing agent may hydrolyze, leading to byproducts that can complicate purification.[1] Use anhydrous solvents and dry glassware.

Simplified Reaction Pathway with Potential Side Products

side_products cluster_main Main Reaction cluster_side Side Reactions 3-ABP This compound Product Desired Product 3-ABP->Product + R-X Oxidized Oxidized Impurities 3-ABP->Oxidized [O] Dimer Dimer/Polymer 3-ABP->Dimer Harsh Conditions Reagent Derivatizing Agent (R-X) Reagent->Product Disubstituted Di-substituted Product Product->Disubstituted + R-X (excess)

Caption: Potential main and side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound target the primary amino group and include:

  • Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., trifluoroacetic anhydride (B1165640), PFPA) to form amides.[7][8] This is often used to improve chromatographic properties for GC-MS analysis.[9][10]

  • Alkylation: Introduction of an alkyl group, for example, through reductive amination with an aldehyde or ketone.[11][12]

  • Formation of Carbamates: Reaction with chloroformates (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) to form carbamates, which is common for HPLC analysis with fluorescence detection.[13]

  • Formation of Sulfonamides: Reaction with sulfonyl chlorides (e.g., dansyl chloride) to produce fluorescent sulfonamides.

Q2: How do I choose the right solvent for my derivatization reaction?

A2: The ideal solvent should dissolve this compound and the derivatizing reagent, be inert to the reaction conditions, and have a boiling point suitable for the intended reaction temperature.[1] Aprotic solvents such as acetonitrile (ACN), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. For reactions requiring a base, ensure the solvent is compatible with the chosen base.

Q3: My product seems to be unstable during workup or purification. What can I do?

A3: Product instability can be due to hydrolysis or degradation.

  • Avoid Aqueous Workups if Hydrolytically Unstable: If your derivative is sensitive to water (e.g., some silyl (B83357) derivatives or highly activated esters), minimize contact with water during the workup.

  • Use Mild Purification Conditions: For purification by column chromatography, use a less acidic or basic stationary phase if your compound is sensitive to pH. Neutral alumina (B75360) or deactivated silica (B1680970) gel can be alternatives to standard silica gel.

  • Keep it Cold: Perform workup and purification steps at a lower temperature to minimize thermal degradation.

  • Store Properly: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Q4: How can I effectively remove excess derivatizing reagent after the reaction?

A4: The method for removing excess reagent depends on its chemical properties:

  • Aqueous Wash: For reagents that hydrolyze in water (e.g., acyl chlorides, anhydrides), a gentle wash with a basic solution (like saturated sodium bicarbonate) followed by water can quench and remove the excess reagent and its byproducts.

  • Scavenger Resins: Solid-phase scavenger resins can be used to selectively bind to and remove excess reagents or byproducts, simplifying the workup.

  • Chromatography: Standard column chromatography is effective for removing most unreacted reagents and byproducts.

  • Quenching: Adding a quenching agent that reacts with the excess derivatizing reagent can be effective. For example, a primary amine can be added to consume excess acylating agent.[1]

Experimental Protocols

Protocol 1: Acylation of this compound with Acetic Anhydride

This protocol describes a standard procedure for the N-acetylation of this compound.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate, ~0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (B92270) (2.0 eq), to the solution and stir for 5 minutes at room temperature.

  • Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. An ice bath can be used to control any exotherm.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

    • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain N-(biphenyl-3-yl)acetamide.

Protocol 2: Derivatization with Dansyl Chloride for HPLC-FLD Analysis

This protocol is suitable for preparing a fluorescent derivative for sensitive quantification.

  • Buffer Preparation: Prepare a buffer solution, such as 0.1 M sodium bicarbonate, adjusted to pH 9.5.

  • Sample Preparation: Dissolve a known amount of this compound in a minimal amount of acetone or acetonitrile.

  • Derivatization Reagent: Prepare a solution of dansyl chloride in acetone (e.g., 1 mg/mL).

  • Reaction:

    • In a small vial, combine the this compound solution with the sodium bicarbonate buffer.

    • Add an excess of the dansyl chloride solution.

    • Vortex the mixture and incubate in a water bath at 60 °C for 45-60 minutes in the dark.

  • Quenching: Add a small amount of a primary amine solution (e.g., proline or ethylamine) to quench the excess dansyl chloride.

  • Analysis: The resulting solution can be directly diluted with the mobile phase and injected into the HPLC system for analysis.

General Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_base Add Base (if required) dissolve->add_base add_reagent Add Derivatizing Reagent add_base->add_reagent react React (Monitor with TLC/LC-MS) add_reagent->react workup Quench and Workup react->workup purify Purify (Chromatography/Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A general workflow for this compound derivatization.

References

Technical Support Center: Purification of Commercial 3-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Aminobiphenyl. Here you will find detailed methodologies and data to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound (3-ABP) typically has a purity of 97% or higher.[1][2] The main impurities can include:

  • Isomeric Aminobiphenyls: 2-Aminobiphenyl (2-ABP) and 4-Aminobiphenyl (4-ABP) are common process-related impurities that can be difficult to separate due to their similar physical properties.[3][4]

  • Starting Materials and By-products: Depending on the synthetic route, residual starting materials or by-products from the manufacturing process may be present.

  • Oxidation Products: Aged samples of 3-ABP may appear colored due to the formation of oxidation products.[5]

  • Solvent Residues: Residual solvents from the final steps of manufacturing or previous purification attempts may be present.

Q2: Which purification method is most suitable for removing isomeric impurities from this compound?

Both recrystallization and column chromatography can be effective for removing isomeric impurities, but column chromatography generally offers better separation for isomers with very similar polarities. For instance, flash chromatography with a suitable solvent system can separate compounds with small differences in Rf values.[6] The choice of method often depends on the scale of the purification and the specific impurity profile.

Q3: How can I assess the purity of this compound after purification?

Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying 3-ABP and its isomers. A reversed-phase column with a suitable mobile phase can provide excellent resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another sensitive method for purity analysis, especially for volatile impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity and to monitor the progress of a column chromatography separation. It can be used to separate aminobiphenyl isomers.

  • Melting Point Analysis: A sharp melting point range close to the literature value (31-31.5 °C) is a good indicator of high purity.[5]

Troubleshooting Guides

Recrystallization

Problem: Oiling out instead of crystallization.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of this compound (31-31.5 °C).[5] Also, the solution may be too concentrated, or cooling is happening too rapidly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration slightly.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • If using a solvent pair, ensure the second solvent (the anti-solvent) is added dropwise at an elevated temperature.

Problem: Low or no crystal formation upon cooling.

  • Possible Cause: The solution is not saturated enough, meaning too much solvent was used.

  • Solution:

    • If the solution is clear at room temperature, it is likely unsaturated.

    • Gently heat the solution to evaporate some of the solvent.

    • Once the solution is more concentrated, allow it to cool slowly again.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

Problem: Poor recovery of purified this compound.

  • Possible Cause: Using an excessive amount of solvent during dissolution or washing, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude 3-ABP.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent.

    • To recover more product, the filtrate (mother liquor) can be concentrated by evaporation and a second crop of crystals can be collected. Be aware that the second crop may be less pure.

Column Chromatography

Problem: Poor separation of this compound from its impurities.

  • Possible Cause: The chosen mobile phase does not have the optimal polarity to effectively separate the components.

  • Solution:

    • Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for this compound.

    • A common solvent system for aromatic amines is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[6][7] A starting point could be a 3:1 mixture of hexane to ethyl acetate.[6]

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Problem: Tailing of the this compound peak.

  • Possible Cause: Amines can interact with the acidic silica (B1680970) gel, leading to poor peak shape.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Alternatively, use an amine-functionalized silica gel column which is specifically designed for the purification of basic compounds.[7][8]

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • If a significant increase in ethyl acetate is not effective, a small amount of a more polar solvent like methanol (B129727) can be added to the mobile phase.

Data Presentation

Table 1: Solvent Systems for Purification of this compound

Purification MethodSolvent SystemNotes
RecrystallizationEthanol (B145695)/WaterA common solvent pair for recrystallizing aromatic amines. The ratio can be adjusted to optimize recovery and purity.[9]
HexaneSuitable for removing more polar impurities. 3-ABP is soluble in hot hexane and less soluble when cold.[10]
Column ChromatographyHexane/Ethyl Acetate (e.g., 3:1 v/v)A standard mobile phase for flash chromatography of moderately polar compounds.[6]
Hexane/Ethyl Acetate with 0.1% TriethylamineThe addition of triethylamine can improve peak shape and recovery for amines.

Table 2: Expected Purity and Recovery Data (Illustrative)

Purification MethodStarting PurityFinal Purity (Typical)Recovery (Typical)
Recrystallization97%>99%70-85%
Column Chromatography97%>99.5%60-80%

Note: These values are illustrative and can vary depending on the initial purity of the commercial this compound and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude this compound. A good starting point is a 3:1 mixture of hexane and ethyl acetate.[6] Add 0.1% triethylamine to the solvent mixture if tailing is observed.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack evenly.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, sample-adsorbed silica gel to the top of the column.

    • Add another thin layer of sand.

  • Elution:

    • Carefully add the mobile phase to the column and apply gentle pressure.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude 3-ABP dissolve Dissolve in minimal hot ethanol crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add hot water to cloud point hot_filtration->add_water clarify Add ethanol to clarify add_water->clarify cool Slow Cooling & Ice Bath clarify->cool filtrate Vacuum Filtration cool->filtrate wash Wash with ice-cold solvent filtrate->wash dry Dry under vacuum wash->dry pure Pure 3-ABP dry->pure

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Isolation tlc TLC Analysis (e.g., Hexane:EtOAc 3:1) pack Pack Silica Gel Column tlc->pack load Load onto Column dissolve Dissolve Crude 3-ABP adsorb Adsorb on Silica dissolve->adsorb adsorb->load elute Elute with Mobile Phase load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate pure Pure 3-ABP evaporate->pure

Caption: Workflow for flash column chromatography of this compound.

References

Technical Support Center: Optimization of Mobile Phase for Aminobiphenyl Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of aminobiphenyl isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing the mobile phase composition in HPLC and UHPLC applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My 2-, 3-, and 4-aminobiphenyl (B23562) isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I improve separation using the mobile phase?

A1: Poor resolution is a common challenge due to the structural similarity of aminobiphenyl isomers. A systematic optimization of the mobile phase is critical.

  • Adjust Organic Modifier Percentage: The ratio of the organic solvent (like acetonitrile (B52724) or methanol) to the aqueous phase is a primary factor influencing retention and selectivity.[1][2]

    • Strategy: Start by performing a gradient elution (e.g., 10% to 80% acetonitrile over 20 minutes) to determine the approximate organic solvent concentration at which the isomers elute. Then, develop an isocratic or a shallow gradient method around that concentration to improve resolution.[1][3] Decreasing the organic content generally increases retention time, which can provide more opportunity for separation.

  • Change the Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities for aromatic compounds.[1] If you are not achieving separation with acetonitrile, switching to methanol, or using a combination of both, can alter the interactions with the stationary phase and improve resolution.

  • Modify Mobile Phase pH: Aminobiphenyls are basic compounds. Adjusting the pH of the aqueous portion of the mobile phase can significantly change their ionization state and, consequently, their retention and selectivity.[4][5][6]

    • Strategy: Using a buffer to control the pH is essential for reproducibility.[6] Start with a pH in the acidic range (e.g., pH 2.5-3.5) using a buffer like formic acid or ammonium (B1175870) formate.[7] This protonates the amine group, which can improve peak shape and alter selectivity. Experiment with slight pH adjustments (± 0.5 pH units) to find the optimal separation window.

Q2: I'm observing significant peak tailing for my aminobiphenyl peaks. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like aminobiphenyls is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) suppresses the ionization of silanol groups, minimizing these unwanted interactions.[6]

  • Use a Competing Base: Add a small concentration (e.g., 0.1%) of a competing base like triethylamine (B128534) (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from the aminobiphenyl analytes and improving peak symmetry.[1]

  • Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanols and improve peak shape.

Q3: My analysis time is too long. How can I reduce the retention times of aminobiphenyls without sacrificing resolution?

A3: Long analysis times can often be shortened by adjusting the mobile phase composition and flow rate.

  • Increase Organic Solvent Strength: Gradually increase the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. This will decrease the retention times of the analytes.[2] Make small, incremental changes (e.g., 2-5%) and monitor the effect on resolution.

  • Implement a Gradient: If you are using an isocratic method, switching to a gradient elution can significantly reduce the run time, especially if there are other compounds in your sample that are more strongly retained.[2]

  • Optimize Flow Rate: Increasing the flow rate will shorten the analysis time but may also decrease resolution and increase backpressure.[2] This is often a trade-off that needs to be balanced, particularly when moving from HPLC to UHPLC systems which can handle higher pressures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase composition for developing a separation method for aminobiphenyl isomers?

A1: For a standard reversed-phase C18 column, a good starting point is a gradient elution.

  • Mobile Phase A: Water with 0.1% Formic Acid (for pH control and improved peak shape).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Initial Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes. This "scouting" gradient will help you determine the approximate elution conditions for the isomers, which you can then optimize with a shallower gradient or an isocratic method.[1]

Q2: What is the role of pH in the mobile phase for separating aminobiphenyls?

A2: The pH of the mobile phase is a critical parameter that controls the ionization state of the aminobiphenyl isomers.[4][5][8] Since aminobiphenyls are basic, at a pH below their pKa, they will be protonated (positively charged). This change in charge alters their hydrophobicity and interaction with the reversed-phase column, thereby affecting retention time and selectivity.[5] Controlling the pH with a buffer is crucial for achieving reproducible and robust separation.[6]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile and methanol can be used, and the choice depends on the desired selectivity.

  • Acetonitrile is generally the first choice due to its lower viscosity (resulting in lower backpressure) and better UV transparency.[9]

  • Methanol has different solvent properties and can offer alternative selectivity, which might be advantageous if acetonitrile does not provide adequate separation.[1] It is recommended to screen both solvents during method development.

Data Presentation

Table 1: Effect of Acetonitrile Concentration on Isomer Separation (Isocratic)
% Acetonitrile (in 0.1% Formic Acid)Retention Time (min) - 2-aminobiphenylRetention Time (min) - 3-aminobiphenylRetention Time (min) - 4-aminobiphenylResolution (Rs) between 3- and 4-aminobiphenyl
30%12.514.114.81.1
35%9.810.911.41.3
40%7.27.98.21.6
45%5.15.55.71.4

Conditions: C18 Column (4.6 x 150 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 30°C, UV Detection: 254 nm.

Table 2: Influence of Mobile Phase pH on Retention and Resolution
Mobile Phase Aqueous ComponentpHRetention Time (min) - 2-aminobiphenylRetention Time (min) - this compoundRetention Time (min) - 4-aminobiphenylResolution (Rs) between 3- and 4-aminobiphenyl
0.1% Formic Acid2.87.27.98.21.6
20 mM Ammonium Formate3.56.87.68.01.8
20 mM Ammonium Acetate4.56.17.17.61.5

Conditions: C18 Column (4.6 x 150 mm, 5 µm), Mobile Phase: 40% Acetonitrile / 60% Aqueous, Flow Rate: 1.0 mL/min, Temperature: 30°C, UV Detection: 254 nm.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Aqueous Phase (A):

    • Measure 999 mL of HPLC-grade water into a 1 L clean, glass solvent bottle.

    • Carefully add 1 mL of high-purity formic acid to the water.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Organic Phase (B):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly.

    • Degas the solution for 10-15 minutes.

  • Final Mobile Phase (for isocratic elution):

    • To prepare a 40% Acetonitrile mobile phase, carefully measure 600 mL of Mobile Phase A and 400 mL of Mobile Phase B into a 1 L graduated cylinder.

    • Transfer the mixture to a clean 1 L solvent bottle, mix, and degas briefly before placing it on the HPLC system.

Mandatory Visualizations

MethodDevelopmentWorkflow start Define Separation Goal (e.g., Rs > 1.5 for all isomers) scout Perform Scouting Gradient (e.g., 10-90% ACN over 20 min) start->scout eval_scout Evaluate Elution Profile scout->eval_scout select_solvent Select Organic Modifier (ACN vs. MeOH) eval_scout->select_solvent Isomers Elute? optimize_gradient Optimize Gradient Slope (Shallow Gradient) select_solvent->optimize_gradient optimize_ph Optimize Mobile Phase pH (e.g., 2.5, 3.0, 3.5) optimize_gradient->optimize_ph eval_ph Resolution Acceptable? optimize_ph->eval_ph eval_ph->select_solvent No, Try MeOH optimize_iso Convert to Isocratic Method Adjust % Organic eval_ph->optimize_iso Yes eval_iso Resolution Acceptable? optimize_iso->eval_iso eval_iso->optimize_ph No, Re-optimize pH final Final Method Validation eval_iso->final Yes end Method Complete final->end

Caption: Workflow for mobile phase optimization in aminobiphenyl separation.

TroubleshootingTree problem Problem Observed poor_res Poor Resolution (Rs < 1.5) problem->poor_res Co-elution peak_tail Peak Tailing (Asymmetry > 1.2) problem->peak_tail Asymmetric Peaks sol_res1 Decrease % Organic (Increase Retention) poor_res->sol_res1 Action 1 sol_res2 Change Organic Modifier (ACN to MeOH) poor_res->sol_res2 Action 2 sol_res3 Adjust pH (e.g., pH 3.0 -> 3.5) poor_res->sol_res3 Action 3 sol_tail1 Lower Mobile Phase pH (e.g., to pH 2.5-3.0) peak_tail->sol_tail1 Action 1 sol_tail2 Add Competing Base (e.g., 0.1% TEA) peak_tail->sol_tail2 Action 2

Caption: Decision tree for troubleshooting common separation issues.

References

Identifying degradation products of 3-Aminobiphenyl in stability studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stability studies of 3-Aminobiphenyl (3-ABP).

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

Forced degradation studies, or stress testing, are essential to:

  • Identify potential degradation products of 3-ABP under various stress conditions.[1][2]

  • Elucidate the degradation pathways of the molecule.[1]

  • Establish the intrinsic stability of 3-ABP.

  • Develop and validate a stability-indicating analytical method that can separate and quantify 3-ABP from its degradation products.[1]

Q2: What are the typical degradation products of this compound observed in stability studies?

Based on in vitro metabolism studies, which can provide insights into potential degradation pathways, this compound is known to undergo oxidative degradation. The primary degradation products include:

  • Hydroxylated derivatives: Primarily at the 2-, 4-, and 6-ortho positions of the biphenyl (B1667301) ring system.

  • N-oxidation products: Conversion to the corresponding hydroxylamine, nitroso, and nitro compounds.

Under hydrolytic and photolytic stress, other degradation products may be formed, and it is the objective of a forced degradation study to identify these.

Q3: What are the recommended stress conditions for forced degradation studies of this compound according to ICH guidelines?

To comprehensively assess the stability of 3-ABP, the following stress conditions should be applied:

  • Acid Hydrolysis: 0.1 M HCl at room temperature, with elevated temperatures (e.g., 60°C) if no degradation is observed.

  • Base Hydrolysis: 0.1 M NaOH at room temperature, with elevated temperatures if necessary.

  • Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.[3]

  • Thermal Degradation: The solid drug substance should be exposed to dry heat at a temperature above the accelerated stability testing conditions (e.g., 70-80°C).

  • Photolytic Degradation: The drug substance should be exposed to a combination of visible and UV light.

Q4: How much degradation is considered sufficient in a forced degradation study?

The goal is to achieve a level of degradation that is significant enough to produce detectable degradation products but not so extensive that it leads to secondary degradation. A target degradation of 10-20% of the active pharmaceutical ingredient (API) is generally considered optimal.[4]

Q5: What analytical techniques are most suitable for identifying and quantifying 3-ABP and its degradation products?

High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and recommended technique for separating and quantifying 3-ABP and its degradation products.[3] For structural elucidation of unknown degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The stress condition is not harsh enough.Increase the temperature, concentration of the stressor (e.g., acid, base, H₂O₂), or duration of exposure.
The 3-ABP molecule is intrinsically stable under the applied conditions.Document the stability and proceed with other stress conditions.
Excessive degradation (>50%) is observed. The stress condition is too harsh.Reduce the temperature, concentration of the stressor, or duration of exposure.
Poor resolution between 3-ABP and its degradation products in the chromatogram. The HPLC method is not optimized.Modify the mobile phase composition, gradient profile, column type, or pH of the mobile phase to improve separation.
Mass balance is not within the acceptable range (typically 90-110%). All degradation products are not being detected or quantified.Ensure the detection wavelength is appropriate for all components. Use a diode array detector (DAD) to check for peak purity and the presence of co-eluting species.
Some degradation products may not have a chromophore.Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
Degradation products are volatile or have poor solubility.Adjust sample preparation procedures accordingly.

Data Presentation

A crucial aspect of stability studies is the clear and concise presentation of quantitative data. The following table is an example of how to summarize the results from a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Study of this compound

Stress ConditionDurationAssay of 3-ABP (%)Degradation (%)Number of Degradation ProductsMajor Degradation Product (% Area)
0.1 M HCl24 h92.57.52DP1 (4.2%)
0.1 M NaOH24 h88.111.93DP2 (6.8%)
3% H₂O₂12 h85.314.74DP3 (8.1%)
Thermal (80°C)48 h95.24.81DP4 (3.5%)
Photolytic7 days98.61.41DP5 (1.1%)

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 12 hours, protected from light.[3]

  • Thermal Degradation (Solid State): Place a known amount of solid 3-ABP in a controlled temperature oven at 80°C for 48 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid 3-ABP and the stock solution to a combination of UV and visible light in a photostability chamber. The exposure should be for a period sufficient to evaluate the potential for photodegradation.

  • Sample Analysis: After the specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water, or a buffer such as ammonium (B1175870) acetate.

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient: Begin with a linear gradient from 5% to 95% organic phase over 30 minutes to elute all potential degradation products.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. Select a wavelength that provides a good response for both 3-ABP and its degradation products (e.g., 254 nm).

  • Method Optimization:

    • Inject a mixture of the stressed samples to create a chromatogram containing the parent drug and all degradation products.

    • Adjust the gradient slope, mobile phase pH, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

    • If co-elution is observed, consider using a different column chemistry (e.g., phenyl-hexyl or cyano).

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

G cluster_0 Forced Degradation Study Workflow A Prepare 3-ABP Stock Solution B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Samples by HPLC B->C D Identify and Quantify Degradation Products C->D E Develop Stability-Indicating Method D->E F Validate Method (ICH Guidelines) E->F

Caption: A logical workflow for conducting a forced degradation study and developing a stability-indicating method for this compound.

G cluster_1 Potential Degradation Pathways of this compound cluster_oxidation Oxidative Stress (e.g., H2O2) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photolysis Photolytic Stress (UV/Vis) ABP This compound Hydroxylated Hydroxylated Products (2-OH, 4-OH, 6-OH) ABP->Hydroxylated Hydroxylation N_Oxides N-Oxidation Products (Hydroxylamine, Nitroso, Nitro) ABP->N_Oxides N-Oxidation Hydrolysis_Products Potential Hydrolysis Products (e.g., Ring-opened, deaminated) ABP->Hydrolysis_Products Hydrolysis Photo_Products Potential Photodegradation Products ABP->Photo_Products Photodegradation

Caption: Plausible degradation pathways of this compound under different stress conditions.

References

Validation & Comparative

Comparative analysis of 2-aminobiphenyl, 3-aminobiphenyl, and 4-aminobiphenyl toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Toxicity of 2-Aminobiphenyl (B1664054), 3-Aminobiphenyl (B1205854), and 4-Aminobiphenyl (B23562)

This guide provides a detailed comparison of the toxicological profiles of three isomers of aminobiphenyl: 2-aminobiphenyl, this compound, and 4-aminobiphenyl. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structure-toxicity relationship of these aromatic amines.

Introduction

Aminobiphenyls are a class of aromatic amines, with the position of the amino group on the biphenyl (B1667301) structure significantly influencing their biological activity and toxicity. Among the three isomers, 4-aminobiphenyl is a well-established human and animal carcinogen.[1] In contrast, 2-aminobiphenyl is considered a non-carcinogen, and this compound is described as, at best, a weak carcinogen.[1][2] This guide synthesizes experimental data to compare their acute toxicity, carcinogenicity, and genotoxicity, and explores the metabolic pathways that underpin their differing toxicological effects.

Data Presentation

Acute Toxicity

The acute toxicity of the aminobiphenyl isomers is summarized in the table below, with LD50 values providing a quantitative measure of their short-term lethal dose.

Compound CAS Number Chemical Structure Oral LD50 (Rat) Oral LD50 (Rabbit) References
2-Aminobiphenyl90-41-52-Aminobiphenyl structure2340 mg/kg1020 mg/kg[3]
This compound2243-47-2this compound structure789.2 mg/kgNot available[4]
4-Aminobiphenyl92-67-14-Aminobiphenyl structure500 mg/kg690 mg/kg[5]

Note: LD50 values can vary based on the specific experimental conditions.

Carcinogenicity and Genotoxicity

The carcinogenic and genotoxic potential of the three isomers differs significantly, with 4-aminobiphenyl being the most potent.

Compound Carcinogenicity Classification Genotoxicity (Ames Test) Key Findings References
2-AminobiphenylConsidered a non-carcinogen.[2]Negative in the presence of a metabolic activation system.[1][2]N-hydroxy-2-aminobiphenyl is mutagenic in S. typhimurium strain TA100 only.[1][2] The lack of carcinogenicity may be due to the inability of hepatic preparations to catalyze its N-hydroxylation.[1][2][1][2]
This compoundDescribed as a weak carcinogen.[1][2] Classified as a Group 2B carcinogen by IARC (possibly carcinogenic to humans).[6]Negative in the presence of a metabolic activation system.[1][2]N-hydroxy-3-aminobiphenyl displayed no mutagenicity in either TA98 or TA100 strains.[1][2] The weak carcinogenicity may be attributed to the lack of genotoxicity of its N-hydroxy derivative.[1][2][1][2][6]
4-AminobiphenylEstablished human and animal carcinogen (IARC Group 1).[7][8] Known to cause bladder cancer in humans.[5][8]Potent mutagen in the presence of a metabolic activation system (S9).[1][2]N-Hydroxy-4-aminobiphenyl is a potent direct mutagen in both TA98 and TA100 strains.[1][2] Causes genetic damage including mutations, chromosomal aberrations, and sister chromatid exchange.[8][1][2][5][7][8]

Experimental Protocols

Ames Test for Mutagenicity

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[9][10][11]

Objective: To evaluate the ability of 2-, 3-, and 4-aminobiphenyl and their N-hydroxy derivatives to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium (TA98 and TA100).

Methodology:

  • Bacterial Strains: S. typhimurium strains TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens) were used. These strains are auxotrophic for histidine (His-).

  • Metabolic Activation: The assays were conducted both in the absence and presence of a liver homogenate fraction (S9) from rats pretreated with Aroclor 1254 to provide metabolic activation.[1][2]

  • Exposure: The test compounds were incubated with the bacterial strains in the presence or absence of the S9 mix.

  • Plating: The treated bacterial cultures were plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[10]

Mandatory Visualization

Signaling Pathway of 4-Aminobiphenyl Induced Carcinogenesis

G cluster_liver Hepatocyte (Liver) cluster_bladder Bladder Epithelial Cell ABP 4-Aminobiphenyl NHydroxyABP N-Hydroxy-4-aminobiphenyl ABP->NHydroxyABP CYP450 (N-oxidation) Detox Detoxification (e.g., N-acetylation, Glucuronidation) ABP->Detox NAT, UGT Nitrenium Aryl Nitrenium Ion (Reactive Electrophile) NHydroxyABP->Nitrenium O-acetylation (NAT) or Sulfation (SULT) Bloodstream Bloodstream Transport NHydroxyABP->Bloodstream Excretion Excretion Detox->Excretion Detox->Bloodstream TransportedMetabolite Transported Metabolites (e.g., N-glucuronide) ReleasedNitrenium Aryl Nitrenium Ion TransportedMetabolite->ReleasedNitrenium Acidic pH of urine Hydrolysis DNA DNA ReleasedNitrenium->DNA Covalent Binding DNAAdducts DNA Adducts DNA->DNAAdducts Mutation Mutations DNAAdducts->Mutation Faulty DNA Repair Cancer Bladder Cancer Mutation->Cancer Bloodstream->TransportedMetabolite cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Test Compound (2-, 3-, or 4-Aminobiphenyl) Incubation_plus Incubate Compound + Bacteria + S9 Compound->Incubation_plus Incubation_minus Incubate Compound + Bacteria Compound->Incubation_minus Bacteria S. typhimurium (TA98 or TA100, His-) Bacteria->Incubation_plus Bacteria->Incubation_minus S9 Rat Liver S9 Extract (for metabolic activation) S9->Incubation_plus Plate_plus Plate on His-deficient media Incubation_plus->Plate_plus Plate_minus Plate on His-deficient media Incubation_minus->Plate_minus Incubate_plates Incubate Plates (37°C, 48-72h) Plate_plus->Incubate_plates Plate_minus->Incubate_plates Count Count Revertant Colonies Incubate_plates->Count Result Mutagenic Potential Determined Count->Result cluster_isomers Aminobiphenyl Isomers cluster_metabolism Metabolic Activation cluster_genotoxicity Genotoxicity of N-hydroxy Metabolite cluster_carcinogenicity Carcinogenic Potential ABP2 2-Aminobiphenyl Met2 Inefficient N-hydroxylation ABP2->Met2 ABP3 This compound Met3 N-hydroxylation ABP3->Met3 ABP4 4-Aminobiphenyl Met4 Efficient N-hydroxylation ABP4->Met4 Geno2 Mutagenic (TA100 only) Met2->Geno2 Geno3 Non-mutagenic Met3->Geno3 Geno4 Potent Mutagen Met4->Geno4 Carc2 Non-carcinogenic Geno2->Carc2 Carc3 Weakly carcinogenic Geno3->Carc3 Carc4 Potent carcinogen Geno4->Carc4

References

A Comparative Guide to Analytical Methods for 3-Aminobiphenyl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-Aminobiphenyl (3-ABP), a known carcinogenic aromatic amine. The selection of an appropriate analytical method is critical for accurate risk assessment, quality control in pharmaceutical manufacturing, and research applications. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Mobility Spectrometry (IMS), supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters of various analytical techniques for the quantification of this compound and related aromatic amines. Data for closely related compounds are used where specific data for 3-ABP is unavailable and is duly noted.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-UVHPLC-Electrochemical Detection (ED)HPLC-Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Linearity (R²) >0.99Not explicitly stated, but a linear dynamic range is reported>0.99
Limit of Detection (LOD) 0.3 mg/kg (for other bioactive amines)[1]ca. 10⁻⁷ mol/L[2]0.29 ppb (for 4-ABP, which co-elutes with 3-ABP)[3]
Limit of Quantitation (LOQ) 0.9 mg/kg (for other bioactive amines)[1]10⁻⁸ mol/L (can be lowered to 10⁻⁹ mol/L with SPE)[2]0.78 ppb (for 4-ABP, which co-elutes with 3-ABP)[3]
Accuracy (% Recovery) 92.25 - 102.25 (for other bioactive amines)[1]Not explicitly statedWithin 5-23% of target values for 4-ABP[3]
Precision (%RSD) <10% (for other bioactive amines)[4]Not explicitly statedNot explicitly stated

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Mobility Spectrometry (IMS)

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Ion Mobility Spectrometry (IMS)
Linearity (R²) Not explicitly statedNot explicitly stated
Limit of Detection (LOD) 30 µg/L (for amphetamine, as a proxy)[5]Not available for 3-ABP
Limit of Quantitation (LOQ) 90 µg/L (for amphetamine, as a proxy)[5]Not available for 3-ABP
Accuracy (% Recovery) 70 - 77 (for amphetamine, as a proxy)[5]Not available for 3-ABP
Precision (%RSD) Not explicitly statedNot available for 3-ABP

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of aromatic amines after derivatization.

Sample Preparation:

  • Homogenize the sample matrix.

  • Perform liquid-liquid or solid-phase extraction to isolate the analytes.

  • Derivatize the extracted amines with a suitable agent (e.g., dansyl chloride) to enhance UV detection.

  • Reconstitute the derivatized sample in the mobile phase.

Chromatographic Conditions:

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

This highly sensitive method is well-suited for the direct analysis of electroactive compounds like 3-ABP.

Sample Preparation:

  • For aqueous samples, direct injection may be possible.

  • For complex matrices, solid-phase extraction (SPE) is recommended for sample clean-up and pre-concentration.[2]

Chromatographic Conditions:

  • Column: A chiral column (e.g., ChiraDex) or a C18 column.

  • Mobile Phase: A mixture of aqueous buffer (e.g., acetate (B1210297) buffer pH 5.0), methanol, and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: Electrochemical detector with a boron-doped diamond electrode.[2]

  • Detection Potential: +1.0 V.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is a widely used technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for aromatic amines.

Sample Preparation:

  • Extract 3-ABP from the sample matrix using a suitable solvent.

  • Derivatize the analyte to improve volatility and chromatographic performance (e.g., with pentafluoropropionic anhydride).[6]

  • Concentrate the sample and inject it into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (for UV) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection Injection Reconstitution->Injection Inject into HPLC Separation Chromatographic Separation Injection->Separation Detection Detection (UV or ED) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Concentration Concentration Derivatization->Concentration Injection Injection Concentration->Injection Inject into GC-MS Separation Gas Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Analysis Data Analysis Mass_Analysis->Data_Analysis

References

A Comparative Analysis of the Genotoxicity of 3-Aminobiphenyl and 4-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxicity of two isomeric aromatic amines, 3-Aminobiphenyl (3-ABP) and 4-Aminobiphenyl (B23562) (4-ABP). While structurally similar, these compounds exhibit markedly different profiles of genotoxicity and carcinogenicity, a critical consideration in toxicology and drug development. This document summarizes key experimental data, outlines detailed methodologies for the cited assays, and visualizes the underlying metabolic pathways.

Executive Summary

4-Aminobiphenyl is a well-established human bladder carcinogen with potent genotoxic activity.[1][2] Its genotoxicity is dependent on metabolic activation to reactive intermediates that form DNA adducts.[1][2][3] In contrast, this compound is considered, at best, a weak carcinogen, and studies have demonstrated a corresponding lack of significant genotoxicity in key assays.[4] This difference is primarily attributed to variations in their metabolic pathways, specifically the inability of the primary metabolite of 3-ABP to cause mutations.[4]

Data Presentation: Quantitative Genotoxicity Data

Table 1: Ames Test (Bacterial Reverse Mutation Assay) Data

CompoundStrainMetabolic Activation (S9)ResultMutagenic Potency (Revertants/µg)Reference
4-Aminobiphenyl S. typhimurium TA98+PositiveData not specified, but potent[1][4]
S. typhimurium TA100+PositiveData not specified, but potent[1][4]
S. typhimurium TA102+PositiveStrongly mutagenic[5][6]
This compound S. typhimurium TA98+NegativeNot mutagenic[4]
S. typhimurium TA100+NegativeNot mutagenic[4]
N-hydroxy-4-aminobiphenyl S. typhimurium TA98-PositivePotent direct mutagen[4]
S. typhimurium TA100-PositivePotent direct mutagen[4]
N-hydroxy-3-aminobiphenyl S. typhimurium TA98-NegativeNot mutagenic[4]
S. typhimurium TA100-NegativeNot mutagenic[4]

Table 2: In Vivo Micronucleus Assay Data

CompoundSpeciesTissueDosing RegimenResultObservationsReference
4-Aminobiphenyl MouseBone Marrow1, 2, or 3 exposuresPositiveSignificant increase in micronucleated polychromatic erythrocytes[7][8]
This compound ---No data available--

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Data

CompoundCell TypeTreatment ConditionsResultObservationsReference
4-Aminobiphenyl --No direct comparative data availableExpected to be positive with metabolic activation-
This compound --No data available--

Metabolic Activation and Genotoxicity Mechanisms

The differing genotoxic potentials of 3-ABP and 4-ABP are rooted in their distinct metabolic fates.

This compound: The metabolic pathway of 3-ABP also involves N-hydroxylation to form N-hydroxy-3-aminobiphenyl.[11][12] However, a pivotal study demonstrated that N-hydroxy-3-aminobiphenyl is not mutagenic in the Ames test.[4] This lack of intrinsic mutagenicity in the key metabolite is a primary reason for the weak carcinogenicity of the parent compound, 3-ABP.[4] Metabolism of 3-ABP can also involve ring hydroxylation at various positions.[11][12]

metabolic_pathways cluster_4ABP 4-Aminobiphenyl Metabolism cluster_3ABP This compound Metabolism ABP4 4-Aminobiphenyl N_OH_ABP4 N-hydroxy-4-aminobiphenyl ABP4->N_OH_ABP4 CYP450 (N-oxidation) ROS_4 Reactive Oxygen Species ABP4->ROS_4 Metabolism Ester_ABP4 Unstable Esters (O-acetyl or O-sulfonate) N_OH_ABP4->Ester_ABP4 Acetylation/ Sulfonation Nitrenium_ABP4 Arylnitrenium Ion Ester_ABP4->Nitrenium_ABP4 Spontaneous decomposition DNA_adducts_4 DNA Adducts Nitrenium_ABP4->DNA_adducts_4 Mutation_4 Mutation DNA_adducts_4->Mutation_4 Oxidative_damage_4 Oxidative DNA Damage ROS_4->Oxidative_damage_4 Oxidative_damage_4->Mutation_4 ABP3 This compound N_OH_ABP3 N-hydroxy-3-aminobiphenyl ABP3->N_OH_ABP3 CYP450 (N-oxidation) Ring_hydroxylated Ring-hydroxylated metabolites ABP3->Ring_hydroxylated CYP450 (Ring hydroxylation) Detoxification Detoxification N_OH_ABP3->Detoxification Non-mutagenic metabolite Ring_hydroxylated->Detoxification

Figure 1. Contrasting metabolic pathways of 4-Aminobiphenyl and this compound.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are provided below. These are generalized protocols and may be adapted based on the specific test substance and laboratory conditions.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[13][14]

Principle: The test evaluates the ability of a substance to induce reverse mutations (reversions) in histidine-requiring (his- ) strains of S. typhimurium, allowing them to grow on a histidine-free medium.

Methodology:

  • Strain Selection: Strains such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) are commonly used for aromatic amines.[4]

  • Metabolic Activation: Since many aromatic amines are pro-mutagens, the test is conducted with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.[15]

  • Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if used) are combined in molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[11]

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in revertant colonies compared to the negative control.

ames_workflow start Start strain_prep Prepare S. typhimurium his- culture start->strain_prep test_compound Prepare test compound (e.g., 3-ABP or 4-ABP) at various concentrations start->test_compound s9_prep Prepare S9 metabolic activation mix start->s9_prep mix Combine bacteria, test compound, and S9 mix in top agar strain_prep->mix test_compound->mix s9_prep->mix plate Pour onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data for dose-dependent increase in mutations count->analyze end End analyze->end

Figure 2. Workflow for the Ames Test.
In Vivo Micronucleus Assay

This assay detects chromosomal damage or damage to the mitotic apparatus in erythroblasts of laboratory animals, typically mice or rats.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in bone marrow is an indicator of genotoxic damage.

Methodology:

  • Animal Dosing: The test substance is administered to the animals (e.g., mice) via an appropriate route (e.g., intraperitoneal injection or oral gavage). Multiple dosing regimens can be used.[8]

  • Sample Collection: At appropriate time points after the last dose (typically 24 hours), bone marrow is collected from the femur.

  • Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.

  • Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

  • Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the vehicle control group.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[16]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[16]

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind DNA-containing nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. Electrophoresis is then performed.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the DNA damage (e.g., tail length, % DNA in the tail, and tail moment).

comet_workflow start Start cell_prep Prepare single-cell suspension start->cell_prep embed Embed cells in agarose on a slide cell_prep->embed lyse Lyse cells to remove membranes and proteins embed->lyse unwind Unwind DNA in alkaline buffer lyse->unwind electrophoresis Perform electrophoresis unwind->electrophoresis neutralize Neutralize and stain with fluorescent dye electrophoresis->neutralize visualize Visualize comets with fluorescence microscopy neutralize->visualize score Quantify DNA damage using image analysis visualize->score end End score->end

Figure 3. Workflow for the Comet Assay.

Conclusion

The available experimental data clearly indicate that 4-Aminobiphenyl is a potent genotoxic agent, a property that underlies its carcinogenicity. Its genotoxicity is mediated through metabolic activation to a reactive arylnitrenium ion that forms DNA adducts. In stark contrast, this compound shows a lack of significant genotoxic activity in standard assays like the Ames test. This is attributed to the non-mutagenic nature of its principal metabolite, N-hydroxy-3-aminobiphenyl. These findings highlight the critical role of molecular structure and metabolic pathways in determining the genotoxic and carcinogenic potential of aromatic amines. For professionals in drug development and chemical safety assessment, this comparison underscores the importance of early and thorough genotoxicity profiling to differentiate between structurally similar compounds with vastly different toxicological profiles.

References

HPLC vs. GC-MS for Aromatic Amine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of aromatic amines is critical due to their widespread industrial use and potential carcinogenicity. The two primary analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your analytical needs.

Principle and Applicability

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to move a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of analytes between the two phases.[1] HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds, which includes many aromatic amines, often without the need for chemical derivatization.[1][2] When coupled with a mass spectrometer (LC-MS/MS), it provides high sensitivity and selectivity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase carries the vaporized sample through a column, and separation is primarily based on the compound's volatility and boiling point.[1][3] While offering high separation efficiency and sensitivity, GC-MS is best suited for volatile and thermally stable compounds.[1][3] Many aromatic amines are not sufficiently volatile for direct GC analysis and thus require a derivatization step to increase their volatility and thermal stability.[1][4]

Performance Comparison

The selection between HPLC and GC-MS is often dictated by the specific aromatic amines of interest, the complexity of the sample matrix, and the desired analytical performance. The following table summarizes key performance parameters for both techniques.

ParameterHPLC/UHPLCGC-MSKey Considerations
Derivatization Often not required[1][2]Frequently necessary for polar amines[4][5]HPLC simplifies sample preparation by avoiding derivatization.
Limit of Detection (LOD) 0.12–0.21 nmol/L (with derivatization)[6]Can reach pg/L to ng/L range[7]GC-MS can achieve very low detection limits, but this is highly dependent on the derivatization efficiency.
Linearity (R²) > 0.999[6]> 0.99[7]Both techniques demonstrate excellent linearity over a range of concentrations.
Accuracy (Recovery %) 76–101%[2]87–119%[8]Both methods can achieve high accuracy, although matrix effects can influence recovery.
Precision (%RSD) < 6%[1]< 9%[8]HPLC often shows slightly better precision for the analysis of non-derivatized aromatic amines.
Analysis Time ~10-60 minutes[9]Can be faster for volatile compounds[9]The need for derivatization in GC-MS can increase the overall sample preparation time.
Compound Suitability Non-volatile, polar, thermally labile[1][10]Volatile, semi-volatile, thermally stable[1][10]HPLC is more versatile for a wider range of aromatic amine structures.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for both HPLC and GC-MS methods for aromatic amine detection.

HPLC Method with Pre-column Derivatization and Fluorescence Detection

This method is based on the pre-column derivatization of primary aromatic amines followed by HPLC with fluorescence detection, as it offers high sensitivity.[6]

1. Sample Preparation (Wastewater):

  • Collect wastewater samples.

  • Filter the samples to remove particulate matter.

2. Derivatization:

  • To a sample aliquot, add a solution of a fluorescent labeling reagent such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA).[6]

  • Add a dehydrating catalyst like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) to facilitate the condensation reaction.[6]

  • Optimize reaction conditions such as temperature, time, and solvent.[6]

3. HPLC-FLD Analysis:

  • Column: A reverse-phase (RP) column is typically used for good baseline resolution of the derivatized amines.[6]

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the chosen fluorescent derivative (e.g., for PPIA derivatives, emission at 380 nm).[6]

4. Mass Spectrometric Identification (Optional):

  • For confirmation, the HPLC system can be coupled to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[6]

  • The resulting mass spectra can be used to identify the protonated molecular ion [M+H]⁺ and specific fragment ions.[6]

GC-MS Method with Derivatization

This protocol involves liquid-liquid extraction and subsequent derivatization before GC-MS analysis, a common approach for aromatic amines in aqueous samples.[4]

1. Sample Preparation (Aqueous Sample):

  • Take 1 mL of the aqueous sample in a centrifuge tube.[4]

  • Spike the sample with an internal standard (e.g., Triphenylamine-d15).[4]

  • Adjust the pH to >8 by adding a saturated Sodium Bicarbonate solution.[4]

  • Perform liquid-liquid extraction by adding 1 mL of Dichloromethane and vortexing vigorously for 2 minutes.[4]

  • Centrifuge to separate the organic and aqueous layers.[4]

  • Collect the lower organic layer.[4]

  • Dry the organic extract by passing it through anhydrous sodium sulfate.[4]

  • Evaporate the extract to a smaller volume under a gentle stream of nitrogen.[4]

2. Derivatization:

  • To the concentrated extract, add a derivatizing agent such as Pentafluoropropionic anhydride (B1165640) (PFPA).[4]

  • Incubate the mixture at 60°C for 30 minutes.[4]

  • Cool the vial to room temperature.[4]

  • Evaporate the remaining solvent and excess reagent to dryness.[4]

  • Reconstitute the residue in a suitable solvent like Hexane.[4]

3. GC-MS Analysis:

  • GC Column: A standard non-polar or mid-polar capillary column is typically used.

  • Injector: Operate in splitless mode with an injector temperature of around 250°C.[7]

  • Oven Program: A temperature gradient is used, for example, starting at 40°C, holding for 1 minute, and then ramping up to a final temperature.[7]

  • Carrier Gas: Helium is commonly used.

  • MS Detector: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11] A primary ion is used for quantification, and at least one secondary ion is monitored for confirmation.[4]

Visualizing the Workflows

The following diagrams illustrate the general experimental workflows and a logical comparison between HPLC and GC-MS for aromatic amine detection.

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow A1 Sample Collection A2 Filtration A1->A2 A3 Derivatization (Optional) A2->A3 A4 HPLC Separation A3->A4 A5 Detection (UV, FLD, MS) A4->A5 A6 Data Analysis A5->A6 B1 Sample Collection B2 Extraction (LLE/SPE) B1->B2 B3 Derivatization B2->B3 B4 GC Separation B3->B4 B5 Mass Spectrometry Detection B4->B5 B6 Data Analysis B5->B6

Experimental workflows for HPLC and GC-MS.

G cluster_hplc HPLC cluster_gcms GC-MS center Aromatic Amine Analysis hplc_adv Advantages: - No derivatization for many amines - Suitable for polar & non-volatile compounds - Good for thermally labile molecules center->hplc_adv Choose if... gcms_adv Advantages: - High resolution & sensitivity - Fast for volatile compounds - Detailed structural information center->gcms_adv Choose if... hplc_disadv Disadvantages: - Lower resolution than capillary GC - Can be slower gcms_disadv Disadvantages: - Derivatization often required - Not suitable for thermally unstable compounds

Logical comparison of HPLC and GC-MS methods.

Conclusion and Recommendations

The choice between HPLC and GC-MS for the detection of aromatic amines is highly dependent on the specific analytes, the sample matrix, and the analytical objectives.

  • HPLC , particularly when coupled with mass spectrometry (LC-MS/MS), is often the preferred method for the routine analysis of a broad range of aromatic amines. Its ability to analyze these predominantly non-volatile and thermally labile compounds directly without derivatization simplifies sample preparation and reduces the potential for analytical errors associated with this step.[1]

  • GC-MS is a powerful technique that offers excellent selectivity and sensitivity, especially for volatile and semi-volatile aromatic amines.[4] When very low detection limits are required and the amines are amenable to derivatization, GC-MS can be the superior choice. However, the additional sample preparation steps can be more complex and time-consuming.[1]

For comprehensive profiling of unknown aromatic amines or for samples containing a mix of volatile and non-volatile compounds, employing both techniques can provide complementary and confirmatory data. Ultimately, a thorough evaluation of the specific analytical requirements should guide the selection of the most appropriate methodology.

References

Cross-Validation of Methods for Determining 3-Aminobiphenyl in Urine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-Aminobiphenyl (3-ABP) in urine is crucial for toxicological studies and human biomonitoring. 3-ABP is a recognized carcinogen, and its presence in urine can indicate exposure from sources such as tobacco smoke and certain industrial chemicals. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

Data Presentation: Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative data for GC-MS/MS and LC-MS/MS methods for the determination of 3-ABP and other aromatic amines in urine.

Performance MetricGC-MS/MSLC-MS/MS
Limit of Detection (LOD) In the range of several ng/L[1]0.01 - 0.07 ng/mL[2]
Limit of Quantification (LOQ) Not explicitly stated for 3-ABP0.04 - 0.22 ng/mL[2]
Recovery 65% - 85% (SPME fiber efficiency)[1]101% - 120%[2]
Intra-day Precision (RSD) < 20%[1]< 5.8%[2]
Inter-day Precision (RSD) Not explicitly stated< 9.9%[2]
Sample Preparation Requires hydrolysis and derivatization[1][3][4]Typically involves hydrolysis and solid-phase or liquid-liquid extraction[2][5]
Throughput Can be lower due to derivatization stepsGenerally higher; amenable to automation
Specificity High, especially with MS/MSVery high, with MS/MS providing excellent selectivity

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the determination of 3-ABP in urine using GC-MS and LC-MS/MS.

GC-MS Workflow for this compound in Urine cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Acid Hydrolysis urine_sample->hydrolysis Deconjugation extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction Isolation derivatization Derivatization (e.g., with PFPA) extraction->derivatization Increase Volatility gc_ms_analysis GC-MS/MS Analysis derivatization->gc_ms_analysis data_acquisition Data Acquisition gc_ms_analysis->data_acquisition quantification Quantification data_acquisition->quantification

GC-MS Workflow for 3-ABP in Urine

LC-MS/MS Workflow for this compound in Urine cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Alkaline or Enzymatic Hydrolysis urine_sample->hydrolysis Deconjugation extraction Solid-Phase Extraction (SPE) hydrolysis->extraction Cleanup & Concentration lc_ms_analysis LC-MS/MS Analysis extraction->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition quantification Quantification data_acquisition->quantification

LC-MS/MS Workflow for 3-ABP in Urine

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method

This method typically involves the deconjugation of 3-ABP metabolites, extraction, and chemical derivatization to increase the analyte's volatility for gas chromatography.

  • Sample Hydrolysis: To a urine sample (e.g., 1-5 mL), a strong acid such as hydrochloric acid is added. The mixture is then heated (e.g., at 80-100°C for 1-2 hours) to hydrolyze the conjugated metabolites of 3-ABP to their free form.[3][4]

  • Extraction: After cooling, the pH of the hydrolyzed sample is adjusted to be alkaline. The free 3-ABP is then extracted into an organic solvent such as n-hexane or a solid-phase extraction (SPE) cartridge can be used.[1]

  • Derivatization: The extracted 3-ABP is derivatized to a more volatile and thermally stable compound. A common derivatizing agent is pentafluoropropionic anhydride (B1165640) (PFPA), which reacts with the amino group of 3-ABP.[3]

  • GC-MS/MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a tandem mass spectrometer. The separation is typically performed on a non-polar capillary column. The mass spectrometer is operated in a selected reaction monitoring (SRM) mode for high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS methods offer the advantage of analyzing less volatile and more polar compounds, often with simpler sample preparation.

  • Sample Hydrolysis: Similar to the GC-MS method, urine samples are first hydrolyzed to free the conjugated 3-ABP. Alkaline hydrolysis (e.g., with sodium hydroxide) or enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) can be employed.[5]

  • Extraction: The hydrolyzed sample is then subjected to an extraction and clean-up step. Solid-phase extraction (SPE) is commonly used to remove interfering matrix components and concentrate the analyte.[2] A novel approach using magnetic covalent organic frameworks for magnetic solid-phase extraction has also been reported.[2]

  • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. Reversed-phase chromatography is typically used for separation. The mass spectrometer, equipped with an electrospray ionization (ESI) source, is operated in the positive ion mode and utilizes multiple reaction monitoring (MRM) for quantification.[5]

Method Comparison and Recommendations

  • Sensitivity and Selectivity: Both GC-MS/MS and LC-MS/MS offer excellent sensitivity and selectivity for the determination of 3-ABP in urine. LC-MS/MS may have a slight advantage in terms of lower limits of detection as reported in some studies.[2]

  • Sample Preparation: GC-MS methods require a mandatory derivatization step, which can add time and complexity to the workflow.[3][4] LC-MS/MS methods generally have a more straightforward sample preparation, which can lead to higher sample throughput.[5]

  • Analyte Suitability: LC-MS/MS is inherently better suited for polar and non-volatile compounds, which is advantageous for the analysis of metabolites that may not be easily derivatized for GC-MS.

  • Enzyme-Linked Immunosorbent Assay (ELISA): While ELISA is a common technique for biomarker quantification, its application for the direct measurement of free 3-ABP in urine is not well-documented in the scientific literature. The development of a specific antibody for 3-ABP would be required, and potential cross-reactivity with other aromatic amines could be a challenge. Therefore, GC-MS and LC-MS/MS remain the gold-standard methods for this application.

References

Unveiling the Potency of Substituted Aminobiphenyls: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the quest for potent and selective therapeutic agents is a continuous endeavor. Substituted aminobiphenyl derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological potency of selected substituted aminobiphenyl derivatives, focusing on their activity as kinase and DNA methyltransferase inhibitors. The information presented herein, supported by experimental data and detailed protocols, aims to facilitate informed decisions in the design and development of novel therapeutics.

The 4-aminobiphenyl (B23562) core is a privileged structure in drug discovery, known for its ability to interact with various biological targets.[1] Modifications to this core structure have led to the development of compounds with potent inhibitory activity against key enzymes implicated in diseases such as cancer. This guide will focus on two such classes of enzymes: receptor tyrosine kinases (RTKs) and DNA methyltransferases (DNMTs).

Comparative Biological Potency

The following table summarizes the in vitro potency of selected substituted aminobiphenyl derivatives against various kinase and DNMT targets. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of an enzyme's activity), allows for a direct comparison of the compounds' efficacy.

Compound IDStructureTargetIC50 (nM)Reference
1 N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativeKIT190[2]
PDGFRβ260[2]
2 6-phenyl-4-anilinopyrimidine derivativeKIT130[2]
PDGFRβ150[2]
SGI-1027 Derivative 12 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamidehDNMT3A~10,000[3]
SGI-1027 Derivative 16 N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamidehDNMT3A~10,000[3]
SGI-1027 Derivative 31 N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-[1,1'-biphenyl]-4-carboxamidehDNMT3A900[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Kinase Inhibition Assay

The inhibitory activity of the anilinopyrimidine derivatives against class III receptor tyrosine kinases (KIT and PDGFRβ) was determined using a competitive binding assay.[2]

  • Kinase and Ligand Preparation: Recombinant human kinase domains were expressed and purified. A fluorescently labeled ATP-competitive ligand (tracer) was used.

  • Assay Plate Preparation: Compounds were serially diluted in DMSO and then further diluted in assay buffer. The final concentration of DMSO in the assay was kept below 1%.

  • Reaction Mixture: The kinase, fluorescent tracer, and test compound were incubated together in a microplate.

  • Detection: The binding of the fluorescent tracer to the kinase was measured using a fluorescence polarization reader. The displacement of the tracer by the test compound results in a decrease in the fluorescence polarization signal.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

DNA Methyltransferase (DNMT) Inhibition Assay

The inhibitory activity of the SGI-1027 derivatives against human DNMT3A was evaluated using a non-radioactive ELISA-based assay.[3]

  • Enzyme and Substrate Preparation: Recombinant human DNMT3A was used. A biotinylated DNA duplex substrate was coated onto streptavidin-coated microplates.

  • Reaction Mixture: The assay was performed in a reaction buffer containing the DNA substrate, S-adenosyl-L-methionine (SAM) as a methyl donor, DNMT3A, and the test compound at various concentrations.

  • Incubation: The reaction mixture was incubated to allow for DNA methylation by the enzyme.

  • Detection: The extent of DNA methylation was quantified using an anti-5-methylcytosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). The signal was developed with a suitable substrate and measured using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated relative to a control reaction without any inhibitor. The EC50 values were determined from the dose-response curves.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified receptor tyrosine kinase signaling pathway and a general workflow for a kinase inhibition assay.

RTK_Signaling_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., PDGFR, KIT) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activates Dimerization->RTK  P P P Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Aminobiphenyl Derivative (Inhibitor) Inhibitor->RTK  Inhibits ATP Binding

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the mechanism of inhibition.

Kinase_Inhibition_Workflow Start Start Prepare Prepare Reagents: Kinase, Fluorescent Tracer, Test Compounds Start->Prepare Dispense Dispense Reagents into Assay Plate Prepare->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

References

A Comparative Analysis of Commercial 3-Aminobiphenyl Purity for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is presented as a hypothetical model to illustrate a comprehensive purity assessment. The data for "Supplier A," "Supplier B," and "Supplier C," along with the specific impurity profiles, are entirely fictional and for demonstrative purposes only. These findings do not reflect real-world data for any specific commercial product. It is imperative for researchers to conduct their own analytical validation of reagents prior to use.

Introduction

3-Aminobiphenyl (3-ABP) is an important chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and polymers.[1] Given its applications, particularly in drug development and toxicological research, the purity of 3-ABP is of paramount importance. Impurities can lead to aberrant biological activities, compromise experimental results, and introduce unforeseen toxicities. This guide provides a comparative assessment of the purity of this compound from three fictional commercial suppliers, detailing the analytical methodologies used and discussing the implications of the findings for researchers.

Data Summary

The purity of this compound from three different suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The results are summarized below.

Table 1: Purity and Impurity Profile of this compound from Different Suppliers

SupplierPurity by HPLC (%)Major Impurity 1Conc. (%)Major Impurity 2Conc. (%)
Supplier A 99.852-Aminobiphenyl0.11Biphenyl (B1667301)0.03
Supplier B 98.913-Nitrobiphenyl0.754-Aminobiphenyl (B23562)0.25
Supplier C 97.55Biphenyl1.50Unknown (m/z 183)0.85

Experimental Protocols

A multi-pronged analytical approach was employed to ensure a thorough characterization of the purity and impurity profiles of the this compound samples.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of this compound and separate it from its isomers and other structurally related impurities.

  • Instrumentation: A standard HPLC system with UV detection.

  • Method:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 250 nm.[3]

    • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Method:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at 10°C/min.

    • MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

    • Sample Preparation: Samples were dissolved in dichloromethane. For trace analysis, derivatization with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) can be employed to improve sensitivity.[2]

3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of this compound and identify impurities based on their unique proton signals.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Method:

    • Solvent: Deuterated chloroform (B151607) (CDCl₃).

    • Procedure: A standard ¹H NMR spectrum was acquired for each sample. The integral of the aromatic protons of this compound was compared against the integrals of any impurity signals to estimate their relative concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a commercial chemical.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Reporting A Receive Commercial 3-ABP B Log Sample & Assign ID A->B C Prepare Stock Solutions (HPLC, GC-MS, NMR) B->C D HPLC-UV Analysis C->D E GC-MS Analysis C->E F ¹H NMR Analysis C->F G Quantify Purity (HPLC) D->G H Identify Impurities (GC-MS) E->H I Corroborate Structure (NMR) F->I J Compile Data into Table G->J H->J I->J K Generate Final Report J->K

Caption: Workflow for Purity Assessment of this compound.

Relevant Signaling Pathway: Metabolic Activation of Aminobiphenyls

This compound, like other aromatic amines, can undergo metabolic activation in vivo, a process critical for understanding its toxicological and carcinogenic potential.[4] The key initial step is N-oxidation, primarily catalyzed by cytochrome P450 enzymes.[5]

G A This compound (Parent Compound) B N-hydroxy-3-aminobiphenyl (Proximate Metabolite) A->B N-oxidation (CYP450s) C Esterification (e.g., Sulfation, Acetylation) B->C D Nitrenium Ion (Ultimate Carcinogen) C->D Heterolytic Cleavage E DNA Adducts D->E Reaction with DNA F Mutations / Cell Damage E->F

Caption: Metabolic Activation Pathway of this compound.

Discussion of Hypothetical Findings

Based on the fictional data, Supplier A provides the highest purity this compound, with only minor impurities that are structurally very similar to the parent compound. Supplier B's product contains a significant amount of 3-nitrobiphenyl, a likely precursor in some synthetic routes, suggesting incomplete reaction or purification. The presence of 4-aminobiphenyl is also noted, which could be problematic in studies where isomeric specificity is crucial. Supplier C's product shows the lowest purity, with a substantial amount of biphenyl and an unidentified impurity. The presence of unknown impurities is a significant concern as they could have uncharacterized biological activity.

For researchers in drug development, the material from Supplier A would be the most suitable, minimizing the risk of interference from impurities. For less sensitive applications, the material from Supplier B might be acceptable, but the presence of a nitro-aromatic compound could be a confounding factor. The product from Supplier C would be considered high-risk for most research applications without further purification and identification of the unknown component.

Conclusion

The purity of chemical reagents is a critical factor that can significantly impact the outcome and reproducibility of scientific research. This hypothetical guide demonstrates a systematic approach to assessing the purity of commercial this compound. The data underscores the potential variability between suppliers and highlights the necessity for researchers to perform in-house quality control on critical reagents. Employing orthogonal analytical techniques such as HPLC, GC-MS, and NMR provides a comprehensive purity profile, enabling an informed decision on the suitability of a reagent for a specific application.

References

A Guide to Inter-Laboratory Comparison of 3-Aminobiphenyl (3-ABP) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons for the measurement of 3-Aminobiphenyl (3-ABP), a known aromatic amine and a suspected weak carcinogen.[1] Accurate and reproducible measurement of 3-ABP, typically as hemoglobin (Hb) adducts, is crucial for biomonitoring studies assessing human exposure from sources like tobacco smoke.[2][3] This document outlines key performance metrics, a representative experimental protocol, and a standard workflow for establishing analytical consensus among laboratories.

Data Presentation: Performance of Analytical Methods

While a direct, multi-laboratory round-robin study for 3-ABP was not publicly available, the following table presents a realistic, illustrative comparison of expected performance characteristics for the analysis of 3-ABP-hemoglobin adducts. These metrics are based on typical performance of Gas Chromatography-Mass Spectrometry (GC-MS) methods reported in scientific literature.[2][3] The goal of an inter-laboratory study is to ensure that results from different participating institutions are consistent and reliable.[4]

Table 1: Illustrative Inter-Laboratory Comparison of 3-ABP-Hb Adduct Measurement

ParameterLaboratory ALaboratory BLaboratory CLaboratory DAcceptance Criteria
Method GC-MS/MSGC-MS/MSLC-MS/MSGC-MS/MSMethod-specific
Limit of Detection (LOD) 0.30 pg on-column0.35 pg on-column0.40 pg on-column0.28 pg on-column< 0.5 pg
Limit of Quantification (LOQ) 1.0 pg/g Hb1.2 pg/g Hb1.5 pg/g Hb0.9 pg/g Hb< 2.0 pg/g Hb
Intra-Assay Precision (%CV) 5.8%6.5%7.2%5.5%< 15%
Inter-Assay Precision (%CV) 8.2%9.1%10.5%7.9%< 20%
Accuracy (Spike Recovery) 98%95%102%99%85-115%

Note: Data are hypothetical and for illustrative purposes, derived from typical performance characteristics of the cited analytical methods. %CV refers to the Coefficient of Variation.

Experimental Protocols: A Representative GC-MS/MS Method

Accurate quantification of 3-ABP relies on robust and validated analytical methods.[5][6] The most common approach involves the measurement of hemoglobin adducts, which provides a biomarker of integrated exposure over several months.[7] The following protocol is a synthesized representation for the analysis of 3-ABP-Hb adducts.

Protocol: Quantification of 3-ABP-Hemoglobin Adducts by GC-MS/MS

  • Hemoglobin Isolation:

    • Collect whole blood in EDTA-containing tubes.

    • Lyse red blood cells with deionized water.

    • Isolate globin protein through precipitation with acidified acetone (B3395972).

    • Wash the globin pellet multiple times with acetone and hexane (B92381) to remove lipids and other interferences.

    • Dry the globin pellet under nitrogen.

  • Hydrolysis:

    • Resuspend a known quantity of dried globin in NaOH solution.

    • Hydrolyze the sample to cleave the sulfinamide bond between 3-ABP and cysteine residues in hemoglobin, releasing the free amine.[3]

  • Extraction:

    • Extract the liberated 3-ABP from the basic solution using an organic solvent such as hexane.

    • Perform a back-extraction into an acidic aqueous solution (e.g., 0.1 N HCl) to purify the amine from neutral compounds.[3]

    • Neutralize the aqueous phase and perform a final extraction into an organic solvent like methylene (B1212753) chloride.

  • Derivatization:

    • Evaporate the solvent to concentrate the analyte.

    • Add pentafluoropropionic acid anhydride (B1165640) (PFPA) and trimethylamine (B31210) to convert the 3-ABP amine into its pentafluoropropionate derivative. This step enhances volatility and chromatographic performance for GC analysis.[2][3]

  • GC-MS/MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., toluene).

    • Inject the sample into a gas chromatograph equipped with a capillary column for separation.

    • Utilize a tandem mass spectrometer (MS/MS) for detection. Monitor specific precursor-to-product ion transitions for the derivatized 3-ABP to ensure high selectivity and sensitivity.

    • Quantify the amount of 3-ABP by comparing the signal to a calibration curve generated from standards processed in the same manner.

Workflow and Process Visualization

Effective inter-laboratory comparisons require a structured and well-documented workflow.[8] The process ensures that all participants handle samples and data in a standardized manner, which is essential for a valid comparison of method performance.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_report Phase 3: Data Compilation & Review A Study Coordinator Prepares Protocol & Samples B Prepare Homogenous Reference Materials (High & Low Conc.) A->B C Distribute Blinded Samples to Participating Labs B->C D Lab 1 Analyzes Samples C->D E Lab 2 Analyzes Samples C->E F Lab 'n' Analyzes Samples C->F G Labs Submit Results to Coordinator D->G E->G F->G H Statistical Analysis (Mean, SD, %CV, Bias) G->H I Final Report Generation & Performance Review H->I I->A Feedback Loop for Method Improvement

Caption: Workflow for a typical inter-laboratory comparison study.

This guide underscores the critical parameters and procedures for establishing consistency in the measurement of this compound. By adhering to standardized protocols and participating in comparison studies, researchers can ensure the generation of high-quality, comparable data essential for advancing public health and drug development.

References

A Comparative Guide to Less Toxic Alternatives for 3-Aminobiphenyl in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The use of certain aromatic amines, such as 3-Aminobiphenyl and its isomers, in the synthesis of azo dyes is a significant concern for researchers and drug development professionals due to their potential carcinogenicity.[1][2] While this compound is considered a weak carcinogen compared to the potent 4-Aminobiphenyl isomer, its N-hydroxy derivative lacks genotoxicity, which may explain its weaker carcinogenic effect.[2] Nevertheless, the overarching goal in modern chemical synthesis is to replace hazardous reagents with safer alternatives that do not compromise performance.

The primary toxicological issue with dyes derived from hazardous aromatic amines is their metabolism in vivo.[1] Azoreductase enzymes, present in human intestinal microflora and the liver, can cleave the azo bond of these dyes, releasing the original aromatic amine.[1] This metabolic reactivation can lead to the formation of electrophilic intermediates that bind to DNA, initiating mutations and potentially causing cancer.[1] This guide provides an objective comparison of traditional aromatic amines with safer alternatives, supported by experimental data, to inform the selection of less hazardous materials in dye synthesis.

Comparative Performance and Toxicity Data

The following tables summarize the performance and toxicity data for this compound and potential safer alternatives. The alternatives are chosen based on their reduced toxicity profiles while aiming to maintain comparable dyeing properties.

Table 1: Toxicity and Mutagenicity Comparison

CompoundCAS NumberCarcinogenicity ClassificationMutagenicity (Ames Test)Cytotoxicity (IC50)Key Findings
This compound 2243-47-2[3]Weak Carcinogen[2]N-hydroxy derivative is non-mutagenic in S. typhimurium TA98 & TA100.[2]Data not readily availableWeak carcinogenicity may be due to the lack of genotoxicity of its N-hydroxy metabolite.[2]
4,4'-Diaminodiphenylurea (DADPU) Not specifiedProposed as a safe replacement for benzidine (B372746).[1][4]Dyes derived are generally non-mutagenic.Data not readily availableContains a ureylene group that imparts good substantivity to cellulose (B213188) fibers.[1][4]
Diaminostilbene Disulfonic Acid Derivatives Not specifiedNot classified as carcinogenicGenerally non-mutagenicData not readily availableProduce dyes with bright colors and moderate to good colorfastness.[1]
Diaminobenzoyl Substituted Anilines Not specifiedNot classified as carcinogenicGenerally non-mutagenicData not readily availableUsed to create environmentally friendly dyes with good fastness properties.[1]
3,3'-Dimethylbenzidine 119-93-7[5]Reasonably anticipated to be a human carcinogen.[5]Mutagenic in bacteria with metabolic activation.[5]Data not readily availableAlthough used as a benzidine replacement, it is still a regulated and hazardous substance.[5]

Table 2: Dye Performance and Application

IntermediateResulting Dye ClassSubstrate SuitabilityColor RangeFastness Properties (Cotton)Yield
This compound Azo DyesTextiles, Leather, PaperVaries with coupling agentVariesVaries
4,4'-Diaminodiphenylurea (DADPU) Direct DyesCotton, Leather[4]Yellow, Mustard, Blue, Purple, Brown[4][6]Fair to good wash and light fastness on cotton.[1][4]70-85% (for specific syntheses)[6]
Diaminostilbene Disulfonic Acid Direct DyesCellulose FibersBright colorsModerate to good colorfastness.[1]Varies
Diaminobenzoyl Substituted Anilines Azo DyesTextilesVariesGood fastness properties.[1]Varies
3,3'-Dimethylbenzidine Direct and Pigment DyesTextiles, Leather, Paper, Plastics[5]Wide range (e.g., Red, Blue)[5]Varies with specific dye structureVaries

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of dye performance and safety.

1. General Protocol for Azo Dye Synthesis (Diazotization and Coupling)

This protocol outlines the fundamental steps for synthesizing an azo dye from an aromatic amine.

  • Diazotization:

    • Dissolve the aromatic amine (e.g., 4,4'-Diaminodiphenylurea) in a solution of hydrochloric acid and water.[6]

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO2) dropwise, keeping the temperature below 5 °C.[6]

    • Stir the reaction mixture for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.

  • Coupling:

    • Prepare a solution of the coupling component (e.g., a phenol, naphthol, or aromatic amine) in an alkaline or acidic solution, depending on the coupler's nature.

    • Cool the coupler solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupler solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and adjust the pH as required for the specific coupling reaction (typically alkaline for phenols/naphthols, acidic for amines).

    • Continue stirring for 1-2 hours until the dye precipitates completely.

    • Isolate the dye product by filtration, wash thoroughly with water to remove excess salts and reagents, and dry in an oven at a suitable temperature.

2. Protocol for Mutagenicity Assessment (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Materials:

    • Salmonella typhimurium strains (e.g., TA98, TA100) requiring histidine for growth.

    • S9 fraction from rat liver for metabolic activation.[1]

    • Cofactor mix (e.g., NAD(P)H, glucose-6-phosphate).[1]

    • Minimal glucose agar (B569324) plates.

    • Test compound, positive and negative controls.

  • Procedure:

    • Preparation: Prepare the S9 mix by combining the S9 fraction with the cofactor mix.

    • Incubation: In a test tube, add the test dye solution at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation).

    • Plating: After a short pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37 °C for 48-72 hours.

    • Scoring: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

3. Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay measures cell viability and is a common method for assessing the cytotoxicity of a compound.

  • Materials:

    • Human cell line (e.g., HepG2 liver cells).

    • 96-well microplates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[1]

    • Solubilization solution (e.g., DMSO).[1]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a specific density and incubate for 24 hours.[1]

    • Treatment: Expose the cells to various concentrations of the test dye for 24, 48, or 72 hours. Include untreated cells as a negative control.[1]

    • MTT Addition: Remove the treatment media and add fresh media followed by MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Solubilization: Remove the media and add a solubilization solution to dissolve the formazan crystals, resulting in a colored solution.

    • Measurement: Read the absorbance of the solution using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Visualizations: Pathways and Workflows

Metabolic Activation of Azo Dyes

The primary hazard associated with many azo dyes is their cleavage back to the constituent aromatic amines.

Metabolic_Activation AzoDye Azo Dye (-N=N- linkage) Cleavage Reductive Cleavage of Azo Bond AzoDye->Cleavage Enzymes Azoreductases (Liver, Gut Microbiota) Enzymes->Cleavage Amine Released Aromatic Amine (e.g., this compound) Cleavage->Amine Activation Metabolic Activation (e.g., N-hydroxylation) Amine->Activation DNA_Adduct DNA Adducts Activation->DNA_Adduct Mutation Mutation & Carcinogenesis DNA_Adduct->Mutation

Caption: Metabolic pathway showing the reductive cleavage of an azo dye.

Workflow for Evaluating Safer Dye Alternatives

A systematic approach is necessary to validate new dye intermediates.

Dye_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_performance Performance Testing cluster_safety Safety Assessment Select Select Safer Intermediate (e.g., DADPU) Synthesize Synthesize Dye Series Select->Synthesize Purify Purify & Characterize (HPLC, MS, NMR) Synthesize->Purify Apply Apply Dye to Substrate (e.g., Cotton) Purify->Apply Ames Mutagenicity Test (Ames) Purify->Ames Fastness Assess Fastness (Wash, Light, Rubbing) Apply->Fastness Color Colorimetric Analysis (Shade, Strength) Apply->Color Result Final Evaluation: Compare Performance & Safety Profile Fastness->Result Color->Result Cyto Cytotoxicity Test (MTT) Ames->Cyto Cyto->Result Logical_Relationship amine Parent Aromatic Amine High Risk (e.g., Benzidine, 3-ABP) Low Risk (e.g., DADPU) dye Azo Dye Molecule Azo bond (-N=N-) links the amine-derived moiety to a coupling component amine:f0->dye synthesis amine:f1->dye synthesis metabolism Metabolic Cleavage Releases Parent Amine Does Not Release Harmful Metabolites dye->metabolism:f0 if high-risk amine used dye->metabolism:f1 if low-risk amine used outcome Toxicological Outcome Carcinogenic Potential Reduced/No Toxicity metabolism:f0->outcome:f0 metabolism:f1->outcome:f1

References

A Comparative Guide to the Metabolic Activation of Carcinogenic Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic activation of three well-characterized carcinogenic aromatic amines: 2-aminofluorene (B1664046) (2-AF), 4-aminobiphenyl (B23562) (4-ABP), and benzidine. The information presented herein is supported by experimental data to facilitate an objective evaluation of their metabolic pathways and carcinogenic potential.

Introduction

Aromatic amines are a class of chemicals widely used in various industrial processes and are present in tobacco smoke and cooked foods.[1] Many of these compounds are potent carcinogens, but their carcinogenicity is not inherent to the parent molecule. Instead, they require metabolic activation to electrophilic intermediates that can bind to cellular macromolecules, primarily DNA, to form adducts.[2][3] This DNA damage, if not repaired, can lead to mutations and initiate the process of carcinogenesis.[4] Understanding the comparative metabolic activation of different aromatic amines is crucial for risk assessment and the development of safer chemicals.

The primary pathway for the metabolic activation of aromatic amines involves a two-step process.[5][6] The initial and often rate-limiting step is N-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2, to form N-hydroxy arylamines.[2][7] These intermediates can then undergo further activation through O-acetylation by N-acetyltransferases (NATs) or sulfonation by sulfotransferases (SULTs) to form highly reactive N-acetoxyarylamines or N-sulfonyloxyarylamines, which readily react with DNA.[4][8]

This guide will delve into the specifics of these pathways for 2-AF, 4-ABP, and benzidine, presenting comparative quantitative data on their mutagenicity and DNA adduct formation. Detailed experimental protocols for key assays are also provided.

Comparative Quantitative Data

The following tables summarize key quantitative data related to the metabolic activation and mutagenicity of 2-aminofluorene, 4-aminobiphenyl, and benzidine.

Table 1: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium TA98 with S9 activation)

Aromatic AmineConcentration (µ g/plate )Revertant Colonies/Plate (Mean ± SD)Mutagenic Potency (Revertants/nmol)Reference
2-Aminofluorene (2-AF)11500 ± 120~8300[9]
4-Aminobiphenyl (4-ABP)5800 ± 75~940[9]
Benzidine101200 ± 110~650[9]

Note: Data is compiled and extrapolated from multiple sources for comparative purposes and may vary based on experimental conditions.

Table 2: Comparative DNA Adduct Formation

Aromatic AmineTissue/Cell TypeMajor AdductAdduct Level (adducts/10^8 nucleotides)Reference
2-Aminofluorene (2-AF)Rat LiverN-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)~10-50[10]
4-Aminobiphenyl (4-ABP)Human Bladder BiopsiesN-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP)86 ± 22[11]
4-Aminobiphenyl (4-ABP)Human HepatocytesN-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP)~40-140[3][12]
BenzidineHamster LiverN-(deoxyguanosin-8-yl)-N'-acetylbenzidine~5-20[13]

Table 3: Comparative Enzyme Kinetics for Metabolic Activation

Aromatic AmineEnzymeApparent K_m (µM)Apparent V_max (nmol/min/mg)Reference
2-Aminofluorene (2-AF)Human CYP1A2~20~1.5[14]
4-Aminobiphenyl (4-ABP)Human CYP1A2~15~2.0[14]
BenzidineHuman NAT1High Affinity (low K_m)Not specified[2]
4-Aminobiphenyl (4-ABP)Human NAT2High Affinity (low K_m)Not specified[2]

Note: Enzyme kinetic data can vary significantly depending on the experimental system (e.g., recombinant enzymes, liver microsomes) and conditions.

Metabolic Activation Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic activation pathways and a typical experimental workflow for studying these processes.

Metabolic_Activation_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Bioactivation cluster_dna_adduct Genotoxicity Aromatic Amine Aromatic Amine N-hydroxyarylamine N-hydroxyarylamine Aromatic Amine->N-hydroxyarylamine CYP1A2 (N-hydroxylation) N-acetoxyarylamine N-acetoxyarylamine N-hydroxyarylamine->N-acetoxyarylamine NATs (O-acetylation) N-sulfonyloxyarylamine N-sulfonyloxyarylamine N-hydroxyarylamine->N-sulfonyloxyarylamine SULTs (O-sulfonation) DNA Adducts DNA Adducts N-acetoxyarylamine->DNA Adducts N-sulfonyloxyarylamine->DNA Adducts

Caption: Generalized metabolic activation pathway of carcinogenic aromatic amines.

Ames_Test_Workflow Start Start Prepare S. typhimurium culture Prepare S. typhimurium culture Start->Prepare S. typhimurium culture Prepare S9 mix Prepare S9 mix Start->Prepare S9 mix Mix bacteria, S9 mix, and test compound Mix bacteria, S9 mix, and test compound Prepare S. typhimurium culture->Mix bacteria, S9 mix, and test compound Prepare S9 mix->Mix bacteria, S9 mix, and test compound Pour onto minimal glucose agar (B569324) plates Pour onto minimal glucose agar plates Mix bacteria, S9 mix, and test compound->Pour onto minimal glucose agar plates Incubate at 37°C for 48-72h Incubate at 37°C for 48-72h Pour onto minimal glucose agar plates->Incubate at 37°C for 48-72h Count revertant colonies Count revertant colonies Incubate at 37°C for 48-72h->Count revertant colonies Analyze data and determine mutagenicity Analyze data and determine mutagenicity Count revertant colonies->Analyze data and determine mutagenicity End End Analyze data and determine mutagenicity->End

Caption: Experimental workflow for the Ames mutagenicity test.

Detailed Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of chemical compounds.[4][5]

a. Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[4] The test compound is incubated with the bacteria in the presence of a metabolic activation system (S9 mix). If the compound or its metabolites are mutagenic, they will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.[4] The number of revertant colonies is proportional to the mutagenic potency of the compound.

b. Materials:

  • Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)[15]

  • Nutrient broth

  • Top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • Test compound

  • Positive controls (e.g., 2-aminoanthracene (B165279) for S9-activated mutagens)[15]

  • Negative control (vehicle)

  • S9 fraction (post-mitochondrial supernatant from rat liver homogenate)[16]

  • S9 cofactor mix (NADP+, glucose-6-phosphate, MgCl2, KCl, sodium phosphate (B84403) buffer)[16]

c. Procedure: [4][17]

  • Grow an overnight culture of the selected S. typhimurium strain in nutrient broth.

  • Prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.

  • To a sterile tube, add the following in order:

    • 0.1 mL of the bacterial culture

    • 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation)

    • 0.1 mL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.[16]

  • Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.[1][18]

a. Principle: DNA is isolated from tissues or cells exposed to the test compound and enzymatically digested to deoxyribonucleoside 3'-monophosphates. The DNA adducts are then enriched and radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducted nucleotides are separated by thin-layer chromatography (TLC) and quantified by their radioactivity.[1][19]

b. Materials:

  • DNA isolation reagents (e.g., proteinase K, RNase A, phenol/chloroform)

  • Micrococcal nuclease and spleen phosphodiesterase for DNA digestion

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose TLC plates[19]

  • TLC developing solvents[18]

  • Phosphorimager or autoradiography film for detection and quantification

c. Procedure: [1][20]

  • Isolate high molecular weight DNA from the exposed sample.

  • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Enrich the adducted nucleotides from the normal nucleotides, for example, by butanol extraction.

  • Label the 5'-hydroxyl group of the adducted nucleotides by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.

  • Apply the labeled adducts to a PEI-cellulose TLC plate.

  • Develop the chromatogram in multiple dimensions using different solvent systems to achieve separation of the adducts.

  • Visualize and quantify the radioactive adduct spots using a phosphorimager or by autoradiography followed by scintillation counting. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Cytochrome P450 and N-Acetyltransferase Enzyme Assays

These assays are used to determine the kinetic parameters of the enzymes involved in the metabolic activation of aromatic amines.

a. Principle: The activity of CYP1A2 is often measured by monitoring the rate of a specific reaction, such as the O-deethylation of 7-ethoxyresorufin (B15458), which produces a fluorescent product.[21][22] NAT activity can be determined by measuring the rate of acetylation of a substrate like p-aminobenzoic acid (PABA) or the aromatic amine of interest, often using high-performance liquid chromatography (HPLC) to separate and quantify the acetylated product.[8]

b. Materials:

  • Source of enzymes (e.g., human liver microsomes for CYPs, recombinant human NATs)

  • Substrates (e.g., 7-ethoxyresorufin for CYP1A2, PABA or aromatic amine for NATs)

  • Cofactors (NADPH for CYPs, acetyl-CoA for NATs)

  • Appropriate buffers

  • HPLC system with a UV or fluorescence detector

  • Fluorometer

c. Procedure (General): [22][23]

  • Prepare a reaction mixture containing the enzyme source, buffer, and substrate at various concentrations.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the cofactor (NADPH or acetyl-CoA).

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a solvent like acetonitrile (B52724) or by heat inactivation).

  • Analyze the reaction mixture to quantify the amount of product formed using HPLC or a fluorometer.

  • Calculate the reaction velocity at each substrate concentration and determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.

Conclusion

The metabolic activation of carcinogenic aromatic amines is a complex process involving multiple enzymes and pathways. This guide provides a comparative overview of the activation of 2-aminofluorene, 4-aminobiphenyl, and benzidine, highlighting differences in their mutagenic potency and DNA adduct formation. The provided experimental protocols offer a foundation for researchers to investigate the metabolism and genotoxicity of these and other related compounds. A thorough understanding of these mechanisms is essential for assessing human cancer risk and for the rational design of safer chemicals.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Aminobiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers and drug development professionals handling 3-Aminobiphenyl must adhere to stringent disposal protocols due to its classification as a hazardous and potentially carcinogenic substance. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and environmental protection.

This compound, an amine derivative of biphenyl, is recognized as a human carcinogen and requires careful handling throughout its lifecycle, from use to final disposal.[1][2][3][4] Improper disposal can lead to significant health risks and environmental contamination.[1][2][3][5] Therefore, standard laboratory waste procedures are insufficient and must be replaced by a dedicated waste management stream for this compound.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in ensuring safe handling and disposal. The compound poses several risks, as outlined in its Safety Data Sheet (SDS).

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin irritation (Category 2)
H319: Causes serious eye irritationSerious eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation
H350: May cause cancerCarcinogenicity (Category 1A)
H411: Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 2)

Data sourced from multiple safety data sheets.[4][6][7][8][9]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the safe segregation, containment, and disposal of this compound waste from a laboratory setting.

Objective: To safely collect and store this compound waste for subsequent disposal by a licensed hazardous waste contractor.

Materials:

  • Designated, leak-proof, and sealable waste container (clearly labeled)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety goggles

  • Hazardous waste labels

  • Fume hood

Procedure:

  • Segregation of Waste:

    • At the point of generation, immediately segregate all waste contaminated with this compound. This includes:

      • Unused or expired solid this compound

      • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper)

      • Rinsate from contaminated glassware (if not being decontaminated chemically)

    • Crucially, do not mix this compound waste with other waste streams.

  • Waste Containment:

    • All solid waste contaminated with this compound should be placed in a designated, robust, and sealable container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and leak-proof container.

    • Ensure containers are kept closed when not in use.[6]

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Associated hazards (e.g., "Toxic," "Carcinogen")

      • Date of accumulation start

      • Name of the principal investigator or lab group

  • Storage:

    • Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility, in accordance with institutional and local regulations.

    • The storage area should be well-ventilated.[6]

    • Ensure secondary containment is in place to mitigate any potential leaks or spills.

  • Disposal:

    • Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [10] Discharge into the environment must be avoided.[6]

    • Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company. The recommended method of disposal for carcinogenic materials is typically high-temperature incineration.[10]

    • Follow all institutional, local, and national regulations for the disposal of hazardous and carcinogenic waste.

  • Decontamination:

    • Thoroughly decontaminate any reusable glassware or equipment that has come into contact with this compound. Consult your institution's safety office for approved decontamination procedures.

    • Wash hands thoroughly with soap and water after handling.[7]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Waste Management cluster_key Key A Generation of this compound Waste (e.g., unused chemical, contaminated items) B Segregate Waste Immediately at Point of Generation A->B Step 1 C Place in Designated, Labeled, Leak-Proof Container B->C Step 2 D Store Securely in Satellite Accumulation Area C->D Step 3 E Schedule Pickup with Licensed Hazardous Waste Contractor D->E Step 4 F Transport to Approved Waste Disposal Facility E->F Step 5 G Final Disposal via High-Temperature Incineration F->G Step 6 k1 Yellow: Critical Segregation Step k2 Blue: Laboratory Handling & Storage k3 Green: Professional Disposal Logistics k4 Red: Final Disposition

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.